Elimusertib

Catalog No.
S520491
CAS No.
1876467-74-1
M.F
C20H21N7O
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elimusertib

CAS Number

1876467-74-1

Product Name

Elimusertib

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1

InChI Key

YBXRSCXGRPSTMW-CYBMUJFWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BAY-1895344 HCl; BAY 1895344 HCl; BAY1895344 HCl

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

The exact mass of the compound Elimusertib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism and Quantitative Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Elimusertib (BAY-1895344) exerts its anti-tumor effects by specifically targeting a key regulator in the DNA damage response (DDR) pathway.

  • Core Mechanism: ATR kinase is a central regulator activated by replication stress and single-stranded DNA (ssDNA) breaks [1]. By inhibiting ATR, this compound disrupts the ATR-Chk1 signaling axis, disabling critical cell cycle checkpoints. This prevents cancer cells from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately, replication catastrophe and apoptotic cell death [2] [3].
  • Synthetic Lethality: This mechanism is particularly effective in cancer cells with underlying deficiencies in other DDR pathways (e.g., TP53 or ATM loss) or high levels of replication stress, creating a synthetic lethal interaction [3] [1].

The table below summarizes key quantitative data on this compound's activity:

Parameter Details
ATR inhibition (IC₅₀) 7 nM (cell-free assay) [4]
Cellular anti-proliferation (IC₅₀) Median of 78 nM across a broad panel of human tumor cell lines [4]
Key Cellular Effects S-phase progression delay [2], increased ssDNA [2], caspase-dependent apoptosis (caspase-3, -7) [2] [3], G0/G1 phase accumulation [3]
Key In Vivo Efficacy Strong monotherapy efficacy in xenograft and patient-derived xenograft (PDX) models, including breast cancer [2], triple-negative breast cancer (TNBC) [3], and pediatric solid tumors [5].

Experimental Evidence and Protocols

The anti-cancer activity of this compound and its underlying mechanism have been validated through a suite of standard in vitro and in vivo assays.

Experiment Type Protocol Description Key Findings from this compound Studies

| In Vitro Cytotoxicity | WST-1/MTT assay: Cells treated with this compound (1-10 nM) for 24-96 hours. Viability measured via dye absorbance [3]. Colony Formation Assay: Cells treated with this compound (at IC₅₀) for 48 hours, then cultured in drug-free media for 7-10 days. Colonies are fixed and stained [5]. | Dose- and time-dependent decrease in cell viability [3]. Significant reduction in long-term clonogenic survival [2] [5]. | | Apoptosis Analysis | Annexin V Staining: Distinguishes early/late apoptotic and dead cells [3]. Western Blot: Analysis of apoptosis markers like cleaved PARP, caspase-3, and caspase-9 [3]. | Significant increase in Annexin V-positive cells and cleavage of PARP and caspases [2] [3]. | | Cell Cycle Analysis | Flow Cytometry: Cells stained with propidium iodide to determine DNA content and identify cell cycle phase distribution [3]. | Increase in sub-G1 population (cell death), G0/G1 accumulation, and delayed S-phase progression [2] [3]. | | DNA Damage Assessment | Comet Assay (Alkaline/Neutral): Measures single and double-stranded DNA breaks at the single-cell level [2]. Western Blot: Detection of DNA damage markers like γH2AX and p-Chk1 [3]. | Increased levels of ssDNA and DNA damage; suppression of p-Chk1, indicating ATR pathway inhibition [2] [3]. | | In Vivo Efficacy | Xenograft/PDX Models: Immunodeficient mice implanted with human tumor cells or patient-derived tissue treated with this compound (e.g., 50 mg/kg via oral gavage) [5] [4]. | Strong antitumor activity and tumor growth inhibition in breast cancer and pediatric solid tumor models [2] [5]. |

ATR Signaling Pathway and this compound's Action

The following diagram illustrates the DNA damage response pathway and how this compound disrupts it to induce cancer cell death.

G RS Replication Stress (Stalled Fork) ssDNA ssDNA with RPA RS->ssDNA Helicase-Polymerase Decoupling RS->ssDNA DSB Double-Strand Break (DSB) DSB->ssDNA Endonuclease Resection DSB->ssDNA ATR_Act ATR Activation (with ATRIP) ssDNA->ATR_Act CHK1_P CHK1 Phosphorylation & Activation ATR_Act->CHK1_P Catastrophe Replication Catastrophe ATR_Act->Catastrophe Without inhibition leads to CellCycle Cell Cycle Arrest (G2/M Checkpoint) CHK1_P->CellCycle DNA_Repair DNA Repair Activation CHK1_P->DNA_Repair Survival Cell Survival CellCycle->Survival Allows time for repair DNA_Repair->Survival This compound This compound (ATRi) This compound->ATR_Act Inhibits Apoptosis Apoptosis Catastrophe->Apoptosis Results in

This diagram shows that by inhibiting ATR, this compound blocks the downstream survival signals, forcing over-stressed cancer cells into replication catastrophe and apoptosis [2] [1].

Therapeutic Implications and Potential Biomarkers

This compound represents a promising targeted strategy, particularly for aggressive cancers that lack effective treatment options.

  • Targeted Cancers: Preclinical data shows significant efficacy in triple-negative breast cancer (TNBC), especially with TP53 mutations and dysfunctional G1/S checkpoints [3]. It also demonstrates strong activity in pediatric solid tumors, including alveolar rhabdomyosarcoma and neuroblastoma [5].
  • Predictive Biomarkers: Sensitivity to this compound is associated with high replication stress and specific genomic features [5] [1]. Potential biomarkers include ATM loss, TP53 mutations, MYC overexpression, and the presence of fusion oncoproteins (e.g., in sarcomas) [5] [1].
  • Clinical Translation: this compound is currently in active clinical trials (e.g., NCT05071209) for recurrent or refractory solid tumors, including sarcomas and lymphomas [4].

The preclinical data robustly supports this compound as a potent ATR inhibitor. Its future clinical success will depend on the continued identification and validation of biomarkers to select patients most likely to benefit from this targeted therapy.

References

ATR kinase DNA damage response pathway

Author: Smolecule Technical Support Team. Date: February 2026

ATR Kinase Signaling Pathway

The Ataxia-telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), particularly during DNA replication. It is essential for cell viability and functions as a central signal transducer that coordinates DNA replication origin firing, replication fork stability, cell cycle checkpoints, and DNA repair to maintain genome integrity [1] [2].

The following diagram illustrates the core canonical pathway of ATR activation in response to replication stress, based on the current model described in the scientific literature [1].

atr_pathway Replication_Stress Replication Stress ssDNA ssDNA Formation Replication_Stress->ssDNA RPA_coating RPA Coats ssDNA ssDNA->RPA_coating ATR_ATRIP_recruitment ATR-ATRIP Recruitment RPA_coating->ATR_ATRIP_recruitment ATRIP binds RPA ClampLoader_Recruitment 9-1-1 Clamp Loading (RAD9-HUS1-RAD1) RPA_coating->ClampLoader_Recruitment Independent Recruitment TOPBP1_Recruitment TOPBP1 Recruitment ATR_ATRIP_recruitment->TOPBP1_Recruitment ClampLoader_Recruitment->TOPBP1_Recruitment ATR_Activation ATR Activation TOPBP1_Recruitment->ATR_Activation Direct Interaction Substrate_Phosphorylation Substrate Phosphorylation (CHK1, p53, etc.) ATR_Activation->Substrate_Phosphorylation Biological_Outcomes Cell Cycle Arrest Replication Fork Stability DNA Repair Substrate_Phosphorylation->Biological_Outcomes

ATR canonical activation pathway triggered by replication stress.

Core Mechanism of ATR Activation

The canonical activation of ATR is initiated by the stalling of DNA replication forks, which leads to the exposure of long stretches of single-stranded DNA (ssDNA). The core steps are [1]:

  • ssDNA Coating: Replication protein A (RPA) rapidly coats the exposed ssDNA.
  • ATR-ATRIP Recruitment: The ATR-ATRIP (ATR Interacting Protein) complex is recruited to sites of damage via direct interaction between ATRIP and RPA.
  • Checkpoint Clamp Loading: The RAD9-HUS1-RAD1 (9-1-1) checkpoint clamp is independently loaded onto DNA.
  • Activator Recruitment: TOPBP1 (Topoisomerase II Binding Protein 1) is recruited by the 9-1-1 clamp.
  • Kinase Activation: TOPBP1 directly interacts with ATR-ATRIP, leading to full activation of ATR's kinase function.
  • Signaling Propagation: Activated ATR phosphorylates numerous downstream substrates (e.g., CHK1) on Serine/Threonine-Glutamine (S/TQ) motifs, orchestrating the cellular response.

ATR in Cancer Biology and Therapeutics

Dysregulation of the ATR pathway is implicated in cancer, and ATR inhibition is a promising therapeutic strategy. The table below summarizes key aspects of ATR biology and the properties of select ATR inhibitors (ATRis).

Aspect Description / Value Significance / Implication
Cellular Essentiality Essential gene [1] Non-viable homozygous loss; fundamental for replication.
Cancer Association Haploinsufficient tumor suppressor; mutated in Seckel Syndrome [1] Protects against cancer; patient mutations cause growth defects.
Therapeutic Rationale Oncogene-induced replication stress [1] Cancer cells rely on ATR for survival, creating a therapeutic window.
ATR Inhibitors AZD6738 (Ceralasertib), Berzosertib (VX-970, M6620) [3] Small molecule inhibitors in clinical development.
Efficacy (in vitro) Significant anti-glioma activity [3] Cytotoxic effect in human and murine glioma cell lines.
Biomarker (in vitro) Induction of p53 signaling upon ATRi [3] Response is shaped by cellular p53 status.
Clinical Challenge Bone marrow suppression [3] Dose-limiting toxicity with continuous ATRi dosing.

Experimental Analysis of ATR Inhibition

To evaluate the effects of ATR inhibition (ATRi) in experimental models, researchers employ a combination of functional, molecular, and phenotypic assays. The following workflow outlines a typical multi-faceted approach for profiling ATRi response, as used in recent studies [3].

experimental_workflow Cell_Treatment In vitro ATRi Treatment Viability_Assay Viability & Cytotoxicity Cell_Treatment->Viability_Assay Apoptosis_CellCycle Apoptosis & Cell Cycle Analysis (Flow Cytometry) Cell_Treatment->Apoptosis_CellCycle Omics_Profiling Transcriptomics/Proteomics (RNA-seq, DigiWest) Cell_Treatment->Omics_Profiling Functional_Genomics CRISPR/Cas9 Screens (KO & Activation) Omics_Profiling->Functional_Genomics Identify Candidate Modifiers InVivo_Validation In vivo Validation (Zebrafish, Murine) Functional_Genomics->InVivo_Validation Validate Top Hits

Multi-modal experimental workflow for profiling ATR inhibitor response.

Detailed Methodologies for Key Experiments [3]:

  • Acute Cytotoxicity & Viability Assays

    • Purpose: To determine the baseline anti-cancer efficacy of ATRi.
    • Protocol: Treat glioma cell lines (e.g., LN229, LNZ308) or patient-derived primary cultures with ATRi (e.g., AZD6738, Berzosertib) across a range of concentrations. Cell viability is typically measured after 72-96 hours using assays like CellTiter-Glo, which quantifies ATP as a proxy for metabolically active cells.
  • Cell Cycle and Apoptosis Analysis by Flow Cytometry

    • Purpose: To characterize the phenotypic consequences of ATRi, such as cell cycle arrest and induction of programmed cell death.
    • Protocol:
      • Cell Cycle: Fix treated cells with ethanol, treat with RNase A, and stain DNA with propidium iodide (PI). Analyze DNA content via flow cytometry to determine the distribution of cells in G1, S, and G2/M phases. ATRi often causes accumulation in S-phase and G2/M.
      • Apoptosis: Stain live cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis) and a viability dye like PI. The population of Annexin V-positive/PI-negative cells indicates early apoptosis.
  • Transcriptomic and Proteomic Profiling

    • Purpose: To identify ATRi-induced global changes in gene expression and signaling pathways.
    • Protocol:
      • RNA-seq: Extract total RNA from ATRi-treated and control cells. Prepare sequencing libraries and perform deep sequencing on a platform like Illumina. Bioinformatic analysis (e.g., DESeq2) identifies differentially expressed genes, followed by pathway enrichment analysis (e.g., KEGG).
      • DigiWest Protein Profiling: A high-throughput, multiplexed western blot technique. Cell lysates are separated by gel electrophoresis, and proteins are transferred to a membrane and cleaved into 96 fractions based on molecular weight. Each fraction is then coupled to distinct spectral beads and analyzed via flow cytometry using a large panel of antibodies. This allows quantification of hundreds of proteins and phosphoproteins (e.g., pChk1, pH2A.X, p53) simultaneously.
  • Genome-wide CRISPR/Cas9 Functional Genomic Screens

    • Purpose: To discover genes whose loss or activation enhances (synthetic lethal) or reduces (resistance) the effect of ATRi.
    • Protocol: Transduce a population of glioma cells (e.g., LN229) with a genome-wide library of lentiviral sgRNAs (e.g., Brunello for knockout, Calabrese for activation). Treat the pooled population with ATRi or vehicle control for several cell doublings. Isolate genomic DNA and amplify the integrated sgRNA sequences for next-generation sequencing. Compare sgRNA abundance between treatment and control groups to identify genes that are significantly enriched or depleted, indicating their role as modifiers of ATRi response.

Key Insights for Researchers

  • Targeting Replication Stress: The primary therapeutic window for ATR inhibitors lies in cancers with high levels of oncogene-induced replication stress, which makes them uniquely dependent on the ATR pathway for survival [1].
  • Combination Therapies are Key: ATRi monotherapy faces challenges like bone marrow toxicity. Functional genomic screens are a powerful approach to discover rational combination therapies that enhance efficacy and overcome resistance [3].
  • p53 Status Matters: The cellular response to ATRi is significantly shaped by the p53 status of the tumor cells, influencing cell fate decisions like cell cycle arrest and apoptosis. This should be considered as a stratification biomarker [3].

References

Comprehensive Preclinical Profile of Elimusertib (BAY 1895344): Efficacy, Protocols, and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elimusertib and Its Molecular Mechanism

This compound (also known as BAY 1895344) is a potent and selective small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). ATR is primarily activated in response to replication stress, a common feature of cancer cells characterized by delays or errors in DNA replication. Cancer cells, particularly those with oncogene activation or DNA repair deficiencies, often exhibit elevated levels of replication stress, making them vulnerable to ATR inhibition. By disrupting the DDR, this compound prevents cancer cells from repairing damaged DNA, leading to replication catastrophe and apoptotic cell death [1] [2].

The profound anti-tumor efficacy of this compound has been demonstrated across diverse preclinical models, including pediatric solid tumors, adult cancers, and patient-derived xenograft (PDX) models. Its ability to synergize with various DNA-damaging agents positions it as a promising candidate for combination therapies. This whitepaper provides a comprehensive technical overview of this compound's preclinical efficacy, detailed experimental methodologies, molecular mechanisms of action, and potential biomarkers to guide future research and clinical development [1] [3] [2].

Preclinical Efficacy Data Summary

Efficacy in Pediatric Solid Tumor Models

This compound has demonstrated remarkable monoactivity in a comprehensive panel of pediatric solid tumor models. A pivotal study evaluated its efficacy across 38 cell lines and 32 patient-derived xenograft (PDX) models representing common pediatric malignancies, including alveolar rhabdomyosarcoma, neuroblastoma, and Ewing sarcoma. The drug was tested using a regimen mirroring those employed in clinical trials (3 days on/4 days off or 3 days on/11 days off) [1].

Table 1: this compound Monotherapy Efficacy in Pediatric Solid Tumor PDX Models

Tumor Type Model Count Response Rate Comparative Efficacy vs. Standard Chemotherapy
Alveolar Rhabdomyosarcoma Multiple PDX models Pronounced objective responses Stronger antitumor effects than some standard-of-care regimens
Neuroblastoma Multiple PDX models Significant activity Not directly compared in all models
Overall Pediatric Solid Tumors 32 PDX models Pronounced objective responses Varied by tumor type and molecular features

Strikingly, this compound monotherapy exhibited superior antitumor effects compared to certain standard-of-care chemotherapies in some models, particularly in alveolar rhabdomyosarcoma PDX models. This suggests that ATR inhibition could represent a promising therapeutic strategy for pediatric malignancies characterized by high replication stress and specific molecular alterations [1].

Efficacy in Adult Cancer Models

In adult cancer models, this compound has shown significant anti-proliferative activity both as a single agent and in combination with other therapeutics. Research across various cancer types, including breast cancer, lymphomas, and other solid tumors, has elucidated its potential clinical applicability [2].

Table 2: this compound Efficacy in Adult Cancer Models

Cancer Type Model System Key Findings Proposed Mechanism
Breast Cancer MDA-MB-453 and MDA-MB-231 cell lines; xenograft and PDX models Delayed S-phase progression, induced caspase-7-dependent apoptosis Replication catastrophe from increased single-stranded DNA damage
Lymphoma Various lymphoma models Synergistic activity with PI3K inhibitor copanlisib Combined disruption of survival and DNA damage repair pathways
Advanced Solid Tumors Phase I clinical trial combination with cisplatin Modest activity (1 PR, 5 SD among 10 evaluable patients) but significant hematologic toxicity ATR inhibition preventing repair of cisplatin-induced DNA damage

In breast cancer models, this compound treatment resulted in dose-dependent growth inhibition and significantly reduced colony formation capacity. The drug specifically delayed S-phase progression, leading to accumulation of single-stranded DNA (ssDNA) and subsequent replication catastrophe in sensitive cells. This effect was particularly pronounced in cancer cells with high basal levels of replication stress, highlighting a potential biomarker for patient selection [2].

Detailed Experimental Protocols

In Vitro Cell Viability and Proliferation Assays

Cell viability assessment using CellTiter-Glo luminescent assay represents a fundamental protocol for evaluating this compound's anti-proliferative effects. The standardized methodology involves:

  • Cell seeding: Plate 1,000 cells per well in white, flat-bottom 96-well plates with appropriate culture medium and allow attachment for 24 hours [1].
  • Drug treatment: Prepare this compound in DMSO and add to culture medium at varying concentrations after the initial attachment period. Include DMSO-only controls for normalization [1].
  • Incubation period: Maintain cells with this compound treatment for 72 hours under standard culture conditions (37°C, 5% CO₂) [1].
  • Viability measurement: Add CellTiter-Glo luminescent reagent according to manufacturer's protocol and measure luminescence signal using a Glowmax-Multi Detection System or comparable platform. The luminescent signal is proportional to the amount of ATP present, indicating metabolically active cells [1].
  • Data analysis: Calculate IC₅₀ values using non-linear regression analysis of dose-response curves. Normalize all values to DMSO-treated control cells [1].

For colony formation assays, which assess long-term proliferative capacity after transient drug exposure:

  • Plate preparation: Coat transparent 24-well plates with 0.1% poly-D-lysine for 30 minutes, wash twice with PBS, and UV-sterilize [1].
  • Cell seeding: Plate 1,000-2,000 single cells per well based on individual cell growth rates and allow attachment for 24 hours [1].
  • Drug treatment: Treat cells with this compound at their predetermined IC₅₀ values or DMSO control for 48 hours [1].
  • Recovery phase: Remove drug-containing media, wash twice with fresh culture medium, and maintain in drug-free media for 7-10 days to allow colony formation [1].
  • Staining and quantification: Fix colonies with 1% PFA and stain with crystal violet. Count colonies manually or using automated imaging systems, with experiments performed in triplicate for statistical analysis [1].
In Vivo PDX Model Studies

Patient-derived xenograft models provide a clinically relevant platform for evaluating this compound efficacy. The standard protocol involves:

  • Model establishment: Implant tumor fragments from pediatric or adult patients into immunodeficient mice (typically NSG mice) and passage until stable growth is achieved [1].
  • Treatment initiation: When tumors reach approximately 150-200 mm³, randomize animals into treatment and control groups (typically n=5-8 per group based on power calculations) [1].
  • Dosing regimen: Administer this compound orally using clinical trial-inspired schedules (e.g., 3 days on/4 days off or 3 days on/11 days off) at predetermined efficacious doses (e.g., 20-40 mg/kg twice daily) [1].
  • Tumor monitoring: Measure tumor dimensions 2-3 times weekly using calipers and calculate volume using the formula: (length × width²)/2 [1].
  • Endpoint determination: Monitor until control group tumors reach endpoint volume (typically 1000-1500 mm³) or excessive body weight loss occurs. Euthanize animals according to IACUC guidelines [1].
  • Response criteria: Classify objective responses using standardized criteria (e.g., complete response, partial response, stable disease, progressive disease) based on tumor volume changes relative to baseline [1].
Molecular Mechanism Elucidation Assays

Cell cycle analysis via flow cytometry provides insights into this compound's mechanism of action:

  • Drug treatment: Exponentially growing cells to this compound at their IC₅₀ values for 24-72 hours [2].
  • Cell harvesting: Trypsinize, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours [2].
  • DNA staining: Resuspend fixed cells in PBS containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) [2].
  • Flow cytometry: Analyze DNA content using a flow cytometer with appropriate excitation and emission filters for propidium iodide [2].
  • Data interpretation: Determine percentage of cells in sub-G₁ (apoptotic), G₁, S, and G₂/M phases using cell cycle modeling software [2].

For replication stress assessment, BrdU incorporation assays coupled with DNA fiber analysis or ssDNA detection:

  • Pulse-labeling: Incubate cells with BrdU (10 μM) for 30 minutes to label replicating DNA [2].
  • DNA extraction: Lyse cells and spread DNA fibers on glass slides [2].
  • Immunostaining: Detect BrdU-labeled tracts with anti-BrdU antibodies [2].
  • Microscopy and analysis: Measure replication tract lengths using fluorescence microscopy to assess replication dynamics [2].

DNA damage evaluation through comet assays:

  • Sample preparation: Embed drug-treated cells in low-melting-point agarose on microscope slides [2].
  • Lysis and electrophoresis: Lyse cells in high-salt buffer with detergents, then subject to electrophoresis under alkaline (for ssDNA breaks) or neutral (for dsDNA breaks) conditions [2].
  • Staining and scoring: Stain with DNA-binding dye (e.g., SYBR Gold) and analyze tail moment using automated comet assay software [2].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in DNA Damage Response

The following diagram illustrates the molecular mechanism of this compound in targeting the ATR-mediated DNA damage response pathway:

G RS Replication Stress (Oncogene activation, Chemotherapy, Radiation) ATR_act ATR Activation RS->ATR_act DSB Double-Strand Breaks DSB->ATR_act CHK1_phos CHK1 Phosphorylation ATR_act->CHK1_phos CellCycle Cell Cycle Arrest CHK1_phos->CellCycle DNARepair DNA Repair Activation CHK1_phos->DNARepair Survival Cell Survival CellCycle->Survival DNARepair->Survival Apoptosis Apoptosis This compound This compound (ATRi) This compound->ATR_act Inhibits This compound->CHK1_phos Blocks This compound->Apoptosis Induces

This compound inhibits ATR-CHK1 signaling, preventing DNA repair and inducing apoptosis.

Experimental Workflow for Preclinical Evaluation

The comprehensive workflow for evaluating this compound's preclinical efficacy integrates multiple experimental approaches:

G Start Study Design InVitro In Vitro Screening Start->InVitro PDX PDX Model Evaluation Start->PDX Mech Mechanism Investigation Start->Mech Biomarkers Biomarker Identification Start->Biomarkers IC50 IC50 Determination (CellTiter-Glo) InVitro->IC50 Colony Colony Formation Assay InVitro->Colony PDX_exp In Vivo Dosing (Tumor Growth Monitoring) PDX->PDX_exp Molecular Molecular Characterization (Western Blot, IHC) PDX->Molecular CellCycleA Cell Cycle Analysis (Flow Cytometry) Mech->CellCycleA DNADamage DNA Damage Assessment (Comet Assay) Mech->DNADamage ApoptosisA Apoptosis Detection (Annexin V, Caspase) Mech->ApoptosisA Correlative Correlative Analysis Biomarkers->Correlative

Comprehensive workflow for evaluating this compound's preclinical efficacy.

Potential Biomarkers for Patient Stratification

Research has identified several potential biomarkers that may predict sensitivity to this compound, enabling better patient stratification in clinical trials:

  • ATM loss: Tumors with deficient ATM signaling demonstrate increased reliance on ATR for DNA damage response, creating a synthetic lethal interaction [1] [3].
  • TP53 mutations: p53-deficient cells have impaired G₁/S checkpoint control, increasing dependence on ATR-mediated S and G₂/M checkpoints [1].
  • Oncogene amplifications: MYC overexpression and other oncogene activations induce replication stress, sensitizing cells to ATR inhibition [1].
  • Fusion oncoproteins: Specific chromosomal translocations generating fusion proteins (e.g., EWS-FLI1 in Ewing sarcoma, PAX3-FOXO1 in alveolar rhabdomyosarcoma) increase replication stress and ATR dependency [1].
  • CDC25A overexpression: This cell cycle phosphatase promotes S-phase progression and replication stress, potentially enhancing this compound sensitivity [1].
  • PGBD5 expression: This DNA transposase generates DNA double-strand breaks, increasing reliance on ATR-mediated repair [1].
  • High replication stress signatures: Transcriptomic or functional markers indicating elevated basal replication stress may identify sensitive tumors regardless of specific genetic alterations [2].

These biomarkers are currently being evaluated in clinical trial designs (NCT04095273, NCT03188965, NCT03682289, among others) to optimize patient selection for ATR inhibitor therapy [1].

Conclusion and Research Implications

This compound demonstrates compelling preclinical efficacy across diverse pediatric and adult tumor models, particularly in cancers characterized by high replication stress and specific molecular vulnerabilities. The robust activity observed as monotherapy in pediatric solid tumor PDX models, sometimes exceeding standard-of-care chemotherapy, highlights its potential as a novel therapeutic approach for aggressive childhood cancers [1].

The well-defined experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating ATR inhibitors in preclinical models, facilitating direct comparison across studies. The molecular mechanisms involving S-phase disruption, replication catastrophe, and apoptotic induction establish a solid scientific foundation for clinical translation [1] [2].

References

Elimusertib Potency and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Experimental Context
ATR Enzyme (IC₅₀) 7 nM [1] [2] [3] Time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay [1].
Cellular ATR (IC₅₀) 36 nM [1] Inhibition of hydroxyurea-induced H2AX phosphorylation in HT-29 cells [1].
Anti-proliferative (IC₅₀) Median: 78 nM [1] 72-96 hour exposure in a panel of 38 human cancer cell lines (CellTiter-Glo or crystal violet assay) [1].

| Selectivity (IC₅₀) | ATM: 1,420 nM [1] DNA-PK: 332 nM [1] mTOR: 427 nM (Selectivity Ratio: 61) [1] | Kinase selectivity assessed against a broad panel of 468 kinases [1]. |

Experimental Protocols for Key Assays

The experimental data for Elimusertib were generated using the following standardized methodologies.

Enzyme Binding Assay (ATR Affinity)
  • Objective: Determine the binding affinity of this compound to the ATR kinase.
  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition binding assay was used.
  • Procedure: The assay measured the ability of this compound to displace a fluorescent, ATP-competitive ATR tracer. The emission ratio at 570 nm and 545 nm was used to evaluate binding affinity. Specific activity was confirmed using an in-house kinase panel and a commercial KINOMEscan assay panel [1].
Cellular Mechanistic Assay (Target Engagement)
  • Objective: Confirm that this compound inhibits ATR function in a cellular context.
  • Method: Measurement of phospho-Ser139 histone H2AX (γH2AX) levels.
  • Cell Line: HT-29 colorectal cancer cells.
  • Procedure: Cells were treated with hydroxyurea to induce replication stress and subsequent ATR-dependent H2AX phosphorylation. The IC50 value was calculated based on the reduction of γH2AX levels upon treatment with this compound [1].
Anti-proliferative Cell Viability Assay
  • Objective: Evaluate the effect of this compound on cancer cell growth.
  • Method: CellTiter-Glo Luminescent Cell Viability Assay or crystal violet staining.
  • Procedure:
    • Plate cells in 96-well plates.
    • After 24 hours, expose cells to a dose range of this compound for 72 to 96 hours.
    • Add CellTiter-Glo reagent, which measures ATP content as a proxy for metabolically active cells.
    • Measure luminescent signal. Alternatively, fixed and crystal violet-stained cells can be quantified [1] [4].
  • Data Analysis: Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
In Vivo Efficacy Studies
  • Objective: Assess the antitumor activity and tolerability of this compound in vivo.
  • Model: Typically patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice [1] [5] [4].
  • Dosing Regimen: A common schedule is 50 mg/kg, administered orally, twice daily (b.i.d.), on a 3 days on/4 days off (3on/4off) schedule [1].
  • Endpoint Measurement: Tumor volume is calculated and tracked over time. Efficacy is evaluated by the change in tumor volume from baseline, time for tumor volume to double (EFS-2), and objective response rates (Partial Response, Stable Disease) [5].

Monotherapy and Combination Efficacy

This compound has shown promising efficacy in diverse preclinical settings, which supports its ongoing clinical investigation.

  • Monotherapy Activity: As a single agent, this compound can cause complete tumor remission in some models, such as mantle cell lymphoma. It also shows potent activity in xenograft models of ovarian and colorectal cancer, particularly in models with deficiencies in the DNA damage response (e.g., ATM loss) [1] [5].
  • Rationale for Combination: ATR inhibition is synthetically lethal with certain DDR deficiencies. Furthermore, by blocking a major DNA repair pathway, this compound can prevent cancer cells from recovering from damage induced by other therapies [6].
  • Synergistic Combinations: Preclinical studies demonstrate strong synergistic antitumor activity when this compound is combined with:
    • DNA-damaging chemotherapy (e.g., carboplatin) [1].
    • PARP inhibitors (e.g., olaparib, niraparib), including in models with intrinsic or acquired PARP inhibitor resistance [1] [5] [6].
    • Radiotherapy [1].
    • Other targeted agents (e.g., the PI3K inhibitor copanlisib) [5].

The diagram below illustrates the core mechanism of action of this compound and the rationale for its synergistic combinations.

G This compound inhibits ATR kinase, blocking DNA damage repair and synergizing with other agents. Chemo Chemotherapy (e.g., Carboplatin) DNADamage Replication Stress & DNA Damage Chemo->DNADamage PARPi PARP Inhibitors (e.g., Olaparib) PARPi->DNADamage Radiation Radiotherapy Radiation->DNADamage Oncogenes Oncogenic Stress (ATM loss, MYCN amp) Oncogenes->DNADamage ATRActivation ATR Kinase Activation DNADamage->ATRActivation CellCycleArrest Cell Cycle Arrest & DNA Repair ATRActivation->CellCycleArrest CellSurvival Cell Survival CellCycleArrest->CellSurvival This compound This compound (ATRi) This compound->ATRActivation Inhibits

Key Considerations for Researchers

  • Predictive Biomarkers: Sensitivity to this compound is enhanced in contexts of high replication stress. Preclinical evidence points to potential biomarkers, including ATM loss/deficiency, TP53 mutations, and specific oncogene amplifications (e.g., MYCN) or fusion oncoproteins [5] [4].
  • Overcoming Resistance: A key finding is that ATR inhibition can re-sensitize tumors to PARP inhibitors in models that have developed resistance to PARP inhibitors alone, highlighting a promising clinical strategy [5] [6].

References

Comprehensive Technical Guide: Elimusertib (BAY 1895344) Pharmacokinetics and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

Elimusertib (BAY 1895344) is a potent, selective, and orally available small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). It is currently in clinical development for various solid tumors and lymphomas. ATR is activated in response to replication stress and DNA damage, particularly single-strand breaks (SSBs) and stalled replication forks. Upon activation, ATR initiates signaling cascades that promote cell survival by stabilizing replication forks, activating cell-cycle checkpoints (primarily through phosphorylation of CHK1), and facilitating DNA repair. By inhibiting ATR, this compound disrupts these protective mechanisms, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high intrinsic replication stress or DDR deficiencies such as ATM loss.

The following diagram illustrates the core DNA damage response pathway and this compound's mechanism of action.

G ReplicationStress Replication Stress (e.g., Oncogenes, Chemo) DNadamage DNadamage ReplicationStress->DNadamage DNAdamage DNA Damage (SSBs, Stalled Forks) ATR ATR Kinase CHK1 CHK1 ATR->CHK1 Phosphorylates MitoticCatastrophe Mitotic Catastrophe & Cell Death ATR->MitoticCatastrophe Unchecked Damage Leads to pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (G2/M Phase) pCHK1->CellCycleArrest DNArepair DNA Repair CellCycleArrest->DNArepair Survival Cell Survival DNArepair->Survival This compound This compound (BAY 1895344) This compound->ATR Inhibits This compound->pCHK1 Suppresses DNadamage->ATR

Figure 1: this compound mechanism of action in the DNA damage response pathway.

Analytical Methods for Quantitation

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for supporting pharmacokinetic studies of this compound. The following method has been developed and validated according to FDA Bioanalytical Method Validation Guidance [1].

Key Methodology Details
  • Sample Preparation: A 50 μL volume of plasma (EDTA or heparinized) is subjected to protein precipitation using acetonitrile. A stable isotopic internal standard, [13C,2H3]-elimusertib, is used for accurate quantitation [1].
  • Chromatography:
    • Column: Phenomenex Synergi Polar-RP 80Å (4 μm, 50 x 2.0 mm)
    • Mobile Phase: Gradient elution with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)
    • Flow Rate: 0.5 mL/min, increasing to 1.0 mL/min during the gradient
    • Run Time: 7 minutes
    • Injection Volume: 2 μL
    • Retention Time: 2.17 minutes [1]
  • Mass Spectrometric Detection:
    • Instrument: SCIEX 4000 triple-stage mass spectrometer
    • Ionization: Electrospray ionization (ESI) in positive ion mode
    • MRM Transitions:
      • This compound: 376.3 → 318.2 (quantitative) and 376.3 → 277.3 (qualitative)
      • Internal Standard ([13C,2H3]-elimusertib): 380.3 → 322.2 [1]
Assay Validation Parameters

The method has been rigorously validated, demonstrating the following performance characteristics [1]:

  • Linearity Range: 30 to 5,000 ng/mL
  • Accuracy: 93.5% to 108.2%
  • Precision: <6.3 %CV

The experimental workflow for the quantitative analysis of this compound is summarized below.

G SamplePrep Sample Preparation (50 μL plasma) Protein Precipitation with Acetonitrile & IS LC_Separation LC Separation Polar-RP Column Gradient Elution (7 min runtime) SamplePrep->LC_Separation MS_Detection MS/MS Detection ESI+ MRM Mode m/z 376.3>318.2 LC_Separation->MS_Detection Data_Analysis Data Analysis Quantitation vs. Linear Calibration Curve MS_Detection->Data_Analysis

Figure 2: LC-MS/MS workflow for this compound quantitation in plasma.

Pharmacokinetic Properties

Core Pharmacokinetic Parameters

Data from preclinical and clinical studies have characterized the fundamental PK properties of this compound. A significant finding is its limited distribution into the central nervous system (CNS), which has important therapeutic implications for brain tumors [2].

Table 1: Core Pharmacokinetic Properties of this compound

Parameter Value / Finding Context / Notes Source
Administration Oral Formulated in 60% PEG 400, 30% water, 10% ethanol (preclinical). [3]
Plasma Protein Binding High (Fu,plasma ~0.5%) Highly bound to human plasma proteins. [2]
Brain Penetration Limited Total brain-to-plasma ratio (Kp) ~0.14 in mice; unbound Kp,uu ~0.03. [2]
CNS Efflux P-gp and Bcrp substrate Efflux at BBB limits CNS distribution; Kp increases ~3-fold in P-gp/Bcrp KO mice. [2]
Tissue Binding High in brain Unbound fraction in brain (Fu,brain) ~0.07%. [2]
Distribution and Transport

The distribution of this compound is significantly influenced by efflux transporters and tissue binding.

  • Blood-Brain Barrier (BBB) Penetration: this compound has demonstrated limited distribution across an intact blood-brain barrier. In vivo studies in mice showed a total brain-to-plasma ratio (Kp) of approximately 0.14, which further reduced to an unbound partition coefficient (Kp,uu) of about 0.03 when correcting for extensive tissue binding. This indicates that only about 3% of the unbound drug in plasma penetrates into the brain interstitial fluid [2].
  • Role of Efflux Transporters: this compound is a confirmed substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp). Studies in genetically modified mice lacking these transporters showed an approximately 3-fold increase in the brain-to-plasma ratio, confirming that active efflux at the BBB is a major limiting factor for its CNS distribution [2].
  • Plasma and Tissue Binding: The drug is highly bound in plasma, with an unbound fraction (fu,plasma) of approximately 0.5%. Binding in brain tissue is even more extensive, with an unbound fraction in brain (fu,brain) of about 0.07% [2].

Pharmacodynamic Properties & Efficacy

Biomarker Engagement and Antitumor Activity

This compound demonstrates robust on-target pharmacodynamic effects and antitumor efficacy in preclinical models.

  • Target Engagement Biomarker: A key PD biomarker for ATR inhibition is the suppression of phosphorylated CHK1 at serine 345 (pCHK1 Ser345). This compound effectively inhibits ATR-mediated CHK1 phosphorylation induced by DNA-damaging agents like temozolomide, hydroxyurea, and radiation in glioma cell lines and patient-derived models at nanomolar concentrations (e.g., 30 nM) [2].
  • Monotherapy Antitumor Activity: this compound has shown pronounced antitumor activity as a single agent in patient-derived xenograft (PDX) models, particularly in tumors with DNA damage response deficiencies.
    • In a panel of 21 PDX models enriched for DDR alterations, monotherapy induced partial responses (PR) in 4 models and stable disease (SD) in 4 others. Treatment significantly prolonged event-free survival (EFS-2, time for tumor volume to double) in 11 of the 21 models [3].
    • In a large-scale pediatric solid tumor PDX study (32 models), this compound monotherapy showed stronger antitumor effects than some standard-of-care chemotherapies, with striking activity in alveolar rhabdomyosarcoma [4].
  • Rational Combinations: Synergistic or enhanced antitumor effects have been observed in combination with other agents.
    • PARP Inhibitors: The combination of this compound with the PARP inhibitor niraparib enhanced antitumor activity compared with single agents, including in models with intrinsic or acquired PARP inhibitor resistance [3].
    • PI3K Inhibitors: Combination with the PI3K inhibitor copanlisib enhanced EFS-2 compared with monotherapy in a subset of PDX models, potentially related to observed upregulation of PI3K/mTOR signaling in some models following ATR inhibition [3].
    • Chemotherapy Combinations: Preclinically, this compound synergizes with DNA-damaging chemotherapies like cisplatin [5]. However, clinical translation of the cisplatin combination proved challenging due to significant hematological toxicity, requiring substantial dose reduction [5].

Table 2: Key Pharmacodynamic (PD) Biomarkers and Efficacy Correlates

PD / Efficacy Measure Observation Implication / Context Source
pCHK1 (Ser345) Suppression Robust inhibition at nM concentrations (e.g., 30 nM) in vitro. Confirms on-target engagement of ATR kinase. [2]
Monotherapy Response (PDX) PR in 4/21, SD in 4/21 models; prolonged EFS-2 in 11/21 models. Single-agent activity in DDR-deficient tumors. [3]
Activity in Pediatric PDX Strong objective response rates; superior to some standard chemotherapies. Potential for meaningful clinical application in pediatric solid tumors. [4]
PI3K/mTOR Signaling Increased in 2 of 4 PDX models post-treatment. Potential resistance mechanism; rationalizes PI3K inhibitor combination. [3]
Synergy with PARP Inhibitors Enhanced activity in PARP-resistant models. Provides a strategy to overcome PARP inhibitor resistance. [3]

Clinical Translation and Tolerability

Clinical trials have investigated various dosing schedules for this compound to balance efficacy and tolerability, particularly in combination regimens.

  • Dosing Schedules: Early clinical trials evaluated a schedule of 40 mg twice daily for 3 days on, 4 days off per week. An alternate schedule of 3 days on, 11 days off was found to be better tolerated in some patient populations [5].
  • Combination Tolerability: Combining this compound with other cytotoxic agents has proven challenging. A phase Ib trial combining this compound with cisplatin in patients with advanced solid tumors encountered significant hematologic dose-limiting toxicities (DLTs), including febrile neutropenia, neutropenia, and thrombocytopenia. This necessitated significant dose de-escalation to a much lower and less frequent dosing regimen (this compound 20 mg once on day 2 with cisplatin 30 mg/m² on days 1 and 8 of a 21-day cycle) [5].
  • Clinical Efficacy Signals: While objective response rates in early clinical trials have generally been modest, signals of activity have been observed. For instance, in the cisplatin combination trial, one patient with clear-cell ovarian cancer achieved a partial response, and 50% of evaluable patients had stable disease [5].

Conclusion and Research Implications

This compound is a potent and selective ATR inhibitor with a well-characterized PK/PD profile. Its high plasma protein binding, limited CNS penetration due to P-gp/Bcrp efflux, and extensive tissue binding are critical factors influencing its distribution and therapeutic potential. It demonstrates compelling single-agent efficacy in preclinical models with DDR deficiencies, such as those with ATM loss, and shows synergistic potential in rational combinations, notably with PARP inhibitors.

Future research should focus on:

  • Refining Patient Selection Biomarkers: Beyond ATM loss, identifying robust genomic or functional biomarkers to predict sensitivity is crucial.
  • Optimizing Combination Strategies: Developing better-tolerated dosing schedules and novel combinations that maximize synergy while minimizing overlapping toxicities, particularly hematologic adverse events.
  • Addressing CNS Delivery: Overcoming the limited brain penetration, perhaps through the use of efflux transporter inhibitors or novel drug delivery technologies, could unlock its potential for treating CNS malignancies.

References

Elimusertib molecular targets ATR serine/threonine kinase

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

ATR is a master regulator of the cellular response to replication stress and DNA single-strand breaks [1]. Elimusertib potently and selectively inhibits ATR kinase activity, which is crucial for cancer cells with underlying DNA repair defects. The following diagram illustrates the key pathways involved.

fascia DNA_Damage DNA Damage/Replication Stress ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Phase) CHK1->CellCycleArrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CellCycleArrest->Apoptosis If Failed DNA_Repair->Apoptosis If Failed This compound This compound (ATRi) This compound->ATR Inhibits This compound->Apoptosis Induces

Figure 1: ATR Signaling Pathway and this compound Mechanism. this compound inhibits ATR, blocking downstream checkpoint signaling and DNA repair, forcing damaged cells into apoptosis.

This mechanism is the basis for a synthetic lethality approach. Cancer cells with deficiencies in complementary DDR pathways (e.g., ATM loss, BRCA1/2 mutations, ARID1A mutations) become overly reliant on the ATR-CHK1 axis for survival. Inhibiting ATR in these vulnerable cells leads to catastrophic DNA damage and cell death, while normal cells remain relatively unaffected [2] [1] [3].

Key Experimental Data & Protocols

This compound's efficacy has been evaluated across various preclinical models, providing a robust evidence base for its development.

In Vitro Profiling Assays

The following table summarizes common experimental protocols used to characterize this compound's activity in cellular models.

Assay Type Key Protocol Details Example Readout / Result
Cell Viability/Proliferation CellTiter-Glo or crystal violet staining after 72-96 hour exposure to this compound [4]. IC₅₀ of 9 nM in SU-DHL-8 lymphoma cells [4].
Biomarker Inhibition (Immunofluorescence) Cells treated with this compound & a DNA damaging agent (e.g., hydroxyurea). Fixed & stained with anti-phospho-H2AX (γH2AX) antibody after 30 mins [4]. IC₅₀ of 36 nM for suppression of hydroxyurea-induced H2AX phosphorylation in HT-29 cells [5] [4].
Pathway Signaling (HTRF) Evaluation of PI3K/AKT/mTOR signaling by measuring AKT phosphorylation at Ser473 via Homogeneous Time-Resolved Fluorescence after 30 min drug exposure [4]. IC₅₀ of 35 nM in MCF7 cells [4].
In Vivo Efficacy & Pharmacokinetics

Preclinical in vivo studies are critical for validating therapeutic potential. Key methodologies and findings include:

  • Xenograft Models: this compound demonstrated potent anti-tumor activity as a monotherapy in models of ovarian cancer, colorectal cancer, and ATM-mutated lymphomas [4]. It also showed synergistic activity when combined with DNA-damaging agents like carboplatin in platinum-resistant patient-derived xenograft (PDX) models [2] [4].
  • Pharmacokinetic (PK) Protocols: A typical PK study in mice involves administering this compound via intravenous (IV) bolus (e.g., 4 mg/kg) or oral gavage (PO, 1-40 mg/kg), followed by serial blood and tissue collection over 24 hours. Analysis uses a sensitive LC-MS/MS method for quantitation [6].
  • Key PK Findings: this compound exhibits dose-dependent bioavailability in mice, with extensive distribution to tissues like bone marrow, brain, and spinal cord [6]. Its elimination is absorption-rate limited, meaning the absorption process is slower than the elimination process [6].

Clinical Trial Insights & Combination Strategies

Clinical trials have explored this compound both as a monotherapy and in rational combinations, highlighting its potential and challenges.

  • Monotherapy Activity: In a recent 2025 study of 21 PDX models with various DDR alterations, this compound monotherapy significantly prolonged event-free survival in 11 models. Activity was observed in models with ATM loss, BRCA1/2 alterations, and even in some with known PARP inhibitor resistance [2].
  • Rational Combinations: Preclinical data strongly supports combining ATR inhibitors with other agents that induce replication stress or target parallel pathways [1]. Clinical trials are actively investigating combinations with:
    • PARP Inhibitors (e.g., niraparib): To overcome both intrinsic and acquired PARP inhibitor resistance [2].
    • DNA-damaging Chemotherapy (e.g., cisplatin, gemcitabine): To prevent repair of therapy-induced DNA damage [7] [1].
    • Other Targeted Agents (e.g., PI3K inhibitors like copanlisib): To address compensatory pathway activation and enhance efficacy [2] [8].
  • Clinical Toxicity Considerations: A phase Ib trial combining this compound with cisplatin encountered significant hematologic dose-limiting toxicities (e.g., neutropenia, thrombocytopenia), requiring substantial dose de-escalation. This highlights the narrow therapeutic window of this particular combination [7].

Conclusion for Researchers

This compound represents a clinically advanced, potent, and selective ATR inhibitor. Its development is grounded in a solid mechanistic rationale of synthetic lethality, targeting cancers with specific DDR deficiencies. While its clinical application, particularly in combination with platinum-based chemotherapy, is challenged by toxicity, ongoing research continues to explore its potential in biomarker-selected populations and with novel combination partners.

References

Mechanism of Action: Elimusertib's Synthetic Lethality

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the conceptual mechanism of synthetic lethality between elimusertib and ATM deficiency.

G Genomic Instability\n& Replication Stress Genomic Instability & Replication Stress DNA Damage DNA Damage Genomic Instability\n& Replication Stress->DNA Damage ATM Pathway ATM Pathway DNA Damage->ATM Pathway Activates ATR Pathway ATR Pathway DNA Damage->ATR Pathway Activates Cell Death Cell Death Normal Cell Survival Normal Cell Survival ATM Pathway->Normal Cell Survival Intact Cancer Cell Survival\n(ATM-deficient) Cancer Cell Survival (ATM-deficient) ATM Pathway->Cancer Cell Survival\n(ATM-deficient) Fails ATR Pathway->Normal Cell Survival Backup ATR Pathway->Cancer Cell Survival\n(ATM-deficient) Critical Reliance Viable Normal Cells Viable Normal Cells Normal Cell Survival->Viable Normal Cells ATM Deficiency ATM Deficiency ATM Deficiency->ATM Pathway Disrupts This compound (ATRi) This compound (ATRi) This compound (ATRi)->ATR Pathway Inhibits Cancer Cell Survival\n(ATM-deficient)->Cell Death

Synthetic lethality of ATR inhibition in ATM-deficient cells.

Preclinical & Clinical Efficacy Data

This compound has demonstrated promising antitumor activity across various preclinical models and early clinical trials, with efficacy extending to PARP inhibitor-resistant settings.

Preclinical Efficacy in PDX Models (2025 Study)

A key study tested this compound monotherapy in 21 patient-derived xenograft (PDX) models enriched for DDR alterations [1]. The results are summarized below:

Response Metric Result
Event-Free Survival (EFS-2) Prolongation 11 of 21 models [1]
Partial Response (PR) 4 models [1]
Stable Disease (SD) 4 models [1]
Activity in PARPi-Resistant Models EFS-2 prolonged in 3 of 5 models [1]
Activity with ATM Loss (IHC) PR/SD in 2 of 5 models [1]

This study also found that the antitumor activity of this compound was not limited to ATM alterations but was also observed in models with BRCA1/2 mutations. Furthermore, the combination of this compound with the PARP inhibitor niraparib showed enhanced activity in PARP-resistant models, suggesting a promising strategy to overcome resistance [1].

Activity in Pediatric Solid Tumors

This compound monotherapy demonstrated strong antitumor effects in PDX models of common pediatric solid tumors, with particularly pronounced effects in models of alveolar rhabdomyosarcoma and neuroblastoma [2]. The study reported that this compound showed stronger antitumor effects than some standard-of-care chemotherapies [2].

Early Clinical Trial Results

Consistent with preclinical findings, a Phase 1b clinical trial (NCT03188965) showed that this compound elicited durable responses in patients with advanced solid tumors harboring ATM alterations and BRCA1/2 defects [3].

  • In patients with ATM loss treated with the 40 mg BID (3 days on/4 days off) schedule, the clinical benefit rate (CBR) was 44.1%, with 9% of patients achieving a partial response (PR) [3].
  • A clinical benefit was also observed in other tumor types with DDR defects, including gynecologic cancers (38.6% CBR) and breast cancer (36.8% CBR) [3].

Key Experimental Protocols

For laboratory research, here are methodologies used in the cited studies to evaluate this compound's efficacy and mechanism of action.

In Vivo Efficacy Protocol (PDX Models)

This protocol is used to assess the antitumor activity of this compound in patient-derived xenograft models [1].

  • Model Generation: Implant patient tumor tissue subcutaneously in immunodeficient mice (e.g., NOD/SCID gamma or athymic nu/nu mice) [1].
  • Treatment Initiation: Randomize mice into treatment and control groups once tumor volume reaches 200-400 mm³. Ensure similar average tumor volume across groups at baseline [1].
  • Dosing Regimen:
    • This compound Formulation: 60% polyethylene glycol 400, 30% water, 10% ethanol [1].
    • Administration: Deliver by oral gavage. A common schedule is 40 mg/kg, twice daily, often in cycles (e.g., 3 days on, 4 days off) [1].
  • Endpoint Assessment:
    • Tumor Measurement: Calculate tumor volume (Vt) as: ( Vt (mm³) = \frac{(width)² \times length}{2} ) [1].
    • Response Criteria:
      • Partial Response (PR): ≥30% decrease in tumor volume from baseline.
      • Stable Disease (SD): Neither PR nor progressive disease.
      • Progressive Disease (PD): ≥20% increase in tumor volume [1].
    • Event-Free Survival (EFS-2): Define as the time for the tumor volume to double from baseline [1].
In Vitro Mechanism Protocol (Cell-Based Assays)

This protocol outlines how to investigate the cellular mechanisms of this compound, as performed in the triple-negative breast cancer (TNBC) study [4].

  • Cell Culture: Use appropriate cell lines (e.g., MDA-MB-231 for TNBC). Culture in recommended medium (e.g., DMEM) supplemented with 10% FBS [4].
  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in culture medium for treatments. A typical concentration range for in vitro studies is 1-10 nM [4].
  • Assays for Mechanism Elucidation:
    • Cell Viability: Use assays like WST-1 or CellTiter-Glo after 24-96 hours of treatment [4].
    • Apoptosis Analysis: Perform Annexin V staining and analyze with a flow cytometer or cell analyzer [4].
    • Cell Cycle Analysis: Stain cells with a propidium iodide-based kit and analyze DNA content to determine cell cycle phase distribution (e.g., G0/G1 accumulation) [4].
    • Western Blotting: Analyze protein expression and phosphorylation to confirm target engagement and mechanism. Key markers include:
      • DNA Damage: γH2AX
      • ATR Pathway Inhibition: Reduction in p-Chk1 (Ser345)
      • Apoptosis Induction: Cleaved PARP, Cleaved Caspase-3 [4].

Future Directions and Considerations

  • Refining Patient Selection: While ATM deficiency is a strong predictor, research continues to identify other biomarkers (e.g., ARID1A mutations, other DDR gene alterations) to better refine which patients will benefit most from ATR inhibition [1] [5].
  • Overcoming Therapy Resistance: The combination of ATR inhibitors with other agents, such as PARP inhibitors, is a key strategy to overcome acquired resistance to targeted therapies like PARP inhibitors themselves [1] [5].

References

Comprehensive Technical Analysis: Elimusertib-Induced Replication Catastrophe in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Elimusertib (BAY-1895344) represents a novel class of ATR inhibitors that exploit the DNA damage response pathway in cancer cells, demonstrating significant anti-tumor efficacy across multiple cancer models. This whitepaper provides a comprehensive technical analysis of this compound's mechanism of action, focusing specifically on its induction of replication catastrophe—a catastrophic failure of DNA replication that leads to cell death. Recent preclinical studies have established that this compound exerts potent anti-tumor effects particularly in breast cancers with high replication stress, where it delays S-phase progression, induces caspase-7-dependent apoptosis, and causes massive DNA damage through aberrant single-stranded DNA accumulation. The compound's ability to selectively target cancer cells with inherent genomic instability while sparing normal cells makes it a promising therapeutic candidate, either as monotherapy or in combination with other DNA-damaging agents. This report synthesizes current mechanistic understanding, experimental evidence, and methodological approaches for studying this compound's effects, providing researchers and drug development professionals with comprehensive technical insights into its therapeutic potential.

Drug Background and Scientific Rationale

This compound Properties and Development

This compound (BAY-1895344) is a potent, highly selective, and orally available small molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway [1]. From a chemical perspective, this compound has a molecular weight of 375.18 g/mol and complies with Lipinski's rule of five (0 rules broken), suggesting favorable drug-like properties. Its biochemical potency is remarkable, with an IC50 of 7 nM against ATR kinase in biochemical assays [1]. The compound exhibits a characteristic kinase inhibitor profile with hydrogen bond acceptors (6), hydrogen bond donors (1), and a topological polar surface area of 84.75, contributing to its cellular permeability and oral bioavailability.

Scientific Rationale for ATR Targeting

The biological rationale for targeting ATR kinase stems from its central role in managing replication stress in cancer cells. Unlike normal cells, cancer cells experience elevated levels of endogenous replication stress due to oncogene activation, dysregulated cell cycle progression, and defective DNA repair mechanisms [2]. This increased replication stress creates a unique vulnerability—cancer cells become critically dependent on ATR-mediated checkpoint signaling to survive ongoing DNA damage during replication. ATR acts as a master regulator of the replication stress response, coordinating cell cycle checkpoints, replication fork stability, and DNA repair processes [3]. Inhibition of ATR disrupts these essential protective mechanisms, pushing already-stressed cancer cells beyond their survival threshold through replication catastrophe, while theoretically sparing normal cells with lower basal replication stress. This therapeutic strategy represents a promising approach for selectively targeting cancer cells with specific molecular vulnerabilities, including those with defects in alternative DDR pathways such as ATM loss or p53 mutations [4].

Molecular Mechanism of Replication Catastrophe

ATR Signaling Pathway in Normal DNA Damage Response

Under physiological conditions, the ATR kinase pathway serves as a critical protective mechanism against replication stress. During DNA replication, various stressors including replication-transcription collisions, oncogene activation, and DNA lesions can lead to replication fork stalling and the emergence of single-stranded DNA (ssDNA) regions [2]. These ssDNA regions are rapidly coated by replication protein A (RPA), which recruits the ATR-ATRIP complex through direct interaction with ATRIP [3] [2]. Subsequent recruitment of additional components including the 9-1-1 complex (Rad9-Rad1-Hus1) and TOPBP1 leads to full ATR activation [2]. Activated ATR then phosphorylates numerous downstream targets, most notably checkpoint kinase 1 (Chk1), which executes key functions including cell cycle checkpoint activation, inhibition of origin firing, and stabilization of replication forks [4] [2]. This coordinated response allows cells to manage replication stress, complete DNA synthesis, and maintain genomic integrity.

This compound-Induced Mechanistic Disruption

This compound disrupts the normal DNA damage response by competitively inhibiting ATR kinase activity in the ATP-binding pocket of its catalytic domain [1]. This inhibition prevents ATR from phosphorylating its downstream substrates, leading to a cascade of catastrophic events in cancer cells already experiencing high replication stress. The primary mechanistic consequences include:

  • Dysregulated origin firing: Normally, ATR-Chk1 signaling suppresses late origin firing during replication stress to prevent exhaustion of replication machinery. This compound treatment causes unscheduled origin firing, depleting the nuclear pool of RPA and generating excessive ssDNA [2].
  • Compromised replication fork stability: Without functional ATR signaling, stalled replication forks cannot be properly stabilized or restarted, leading to fork collapse and the generation of double-strand breaks [5].
  • Cell cycle checkpoint override: ATR inhibition abrogates the intra-S and G2/M checkpoints, forcing cells with incompletely replicated or damaged DNA to proceed prematurely into mitosis [2].
  • Accumulation of catastrophic DNA damage: The combined effects result in a massive accumulation of DNA damage that exceeds cellular repair capacity, ultimately triggering replication catastrophe [5].
Pathway to Replication Catastrophe

The transition from replication stress to replication catastrophe under this compound treatment involves a precise sequence of molecular events. Initially, cancer cells with high basal replication stress experience further ssDNA accumulation due to unscheduled origin firing and fork stalling [5] [2]. The RPA pool becomes depleted, leaving ssDNA unprotected and vulnerable to nucleolytic degradation. Subsequently, collapsed replication forks are converted into double-strand breaks, which are highly cytotoxic DNA lesions [5]. The failure of cell cycle checkpoints allows cells with these severe lesions to progress through the cell cycle, leading to mitotic catastrophe characterized by premature chromatin condensation and inappropriate mitotic entry [2]. Finally, the massive DNA damage triggers caspase-7-dependent apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased Annexin V staining and sub-G1 population in cell cycle analysis [5] [4].

Table 1: Key Molecular Events in this compound-Induced Replication Catastrophe

Molecular Event Consequence Experimental Evidence
ATR kinase inhibition Disruption of DNA damage signaling Biochemical IC50 = 7 nM [1]
ssDNA accumulation Replication fork instability Comet assay detection [5]
Chk1 phosphorylation suppression Cell cycle checkpoint failure Western blot analysis [4]
Unscheduled origin firing Depletion of RPA and nucleotide pools BrdU assay [5]
Caspase-7 activation Apoptotic cell death Annexin V assay, sub-G1 population [5]

G cluster_normal Normal ATR Pathway HighReplicationStress High Replication Stress in Cancer Cells This compound This compound Treatment HighReplicationStress->this compound ATRInhibition ATR Kinase Inhibition This compound->ATRInhibition CHK1NoPhos Chk1 Phosphorylation Failure ATRInhibition->CHK1NoPhos CellCycleOverride Cell Cycle Checkpoint Override CHK1NoPhos->CellCycleOverride UnscheduledOrigin Unscheduled Origin Firing CHK1NoPhos->UnscheduledOrigin ReplicationCatastrophe Replication Catastrophe CellCycleOverride->ReplicationCatastrophe RPAExhaustion RPA Exhaustion UnscheduledOrigin->RPAExhaustion ssDNAAccumulation ssDNA Accumulation RPAExhaustion->ssDNAAccumulation ForkCollapse Replication Fork Collapse ssDNAAccumulation->ForkCollapse DSBs Double-Strand Breaks ForkCollapse->DSBs DSBs->ReplicationCatastrophe Apoptosis Caspase-7 Dependent Apoptosis ReplicationCatastrophe->Apoptosis NormalATRAct ATR Activation NormalCHK1Phos Chk1 Phosphorylation NormalATRAct->NormalCHK1Phos NormalCheckpoint Cell Cycle Arrest NormalCHK1Phos->NormalCheckpoint NormalOriginControl Controlled Origin Firing NormalCHK1Phos->NormalOriginControl NormalForkProtection Fork Protection & Repair NormalCheckpoint->NormalForkProtection NormalOriginControl->NormalForkProtection NormalCellSurvival Cell Survival NormalForkProtection->NormalCellSurvival

The diagram above illustrates the mechanistic pathway through which this compound induces replication catastrophe, contrasting it with the normal protective ATR pathway. The red nodes highlight key points of pathway disruption, while the green nodes represent the normal DNA damage response.

Experimental Evidence and Efficacy Data

In Vitro Anti-Tumor Activity

Comprehensive in vitro studies have demonstrated this compound's potent anti-proliferative effects across various cancer models. In breast cancer cell lines, this compound treatment resulted in dose-dependent and time-dependent cytotoxicity, with particularly pronounced effects in triple-negative breast cancer (TNBC) models [5] [4]. The MDA-MB-231 TNBC cell line showed significant reduction in cell viability, with proliferation decreasing to 70.8 ± 0.2% at 6 nM and 62.2 ± 2.5% at 8 nM after 72 hours of treatment [4]. Beyond direct cytotoxicity, this compound effectively suppressed colony formation capacity in sensitive cell lines, indicating durable anti-proliferative effects that persist beyond drug exposure [5].

The compound's efficacy is closely linked to cancer cell replication stress levels. Cells with high basal replication stress, often due to oncogene activation or cell cycle dysregulation, demonstrate heightened sensitivity to this compound [5] [2]. Mechanistic studies revealed that sensitive cells exhibit delayed S-phase progression and accumulation in G0/G1 phase, followed by significant increase in the sub-G1 population indicative of apoptotic cell death [5] [4]. This specific vulnerability of high-replication stress cancer cells provides a therapeutic window that can be exploited for selective tumor targeting.

In Vivo Efficacy and Translational Relevance

The translational potential of this compound has been validated through multiple in vivo models, including cell line-derived xenografts and patient-derived xenograft (PDX) models [5]. In these sophisticated preclinical models, this compound monotherapy demonstrated significant tumor growth inhibition across various cancer types, confirming the therapeutic relevance of ATR inhibition [5] [6]. The anti-tumor effects observed in vivo correlated with the replication stress levels of the original tumors, supporting the concept that replication stress serves as a key predictive biomarker for this compound response [5].

Notably, this compound has shown promising activity in lymphoma models, where its potent antitumor effects were associated with high expression of genes involved in DNA damage response and cell cycle regulation [6]. Additionally, studies have revealed synergistic effects when this compound is combined with other anticancer agents, particularly PI3K inhibitors like copanlisib in lymphoma models, opening avenues for rational combination therapies [6]. These in vivo findings provide strong justification for clinical development of this compound both as monotherapy and in combination regimens.

Table 2: this compound Efficacy Across Experimental Cancer Models

Cancer Type Model System Key Findings Reference
Breast Cancer MDA-MB-231 cells 50.8% viability at 6 nM, 42.2% at 8 nM (96h) [4]
Breast Cancer Xenograft models Significant tumor growth inhibition [5]
Breast Cancer Patient-derived xenografts Anti-tumor effects in high replication stress models [5]
Lymphoma Various models Potent antitumor activity, synergy with PI3K inhibitors [6]
Triple-Negative Breast Cancer MDA-MB-231 cells G0/G1 accumulation, caspase-3 activation [4]
Biomarkers of Response and Resistance

Identification of predictive biomarkers is crucial for optimal patient selection for this compound therapy. Current evidence points to several potential biomarkers that may predict sensitivity to ATR inhibition:

  • High replication stress signatures: Tumors with elevated replication stress due to oncogene activation (e.g., Myc, Cyclin E) or DNA repair defects show enhanced sensitivity to this compound [5] [2].
  • ATM deficiency: Loss of ATM function creates synthetic lethality with ATR inhibition, as these cancer cells lack complementary DNA repair pathways [3].
  • p53 mutations: TNBC cells with p53 mutations demonstrate increased sensitivity to this compound, likely due to compounded cell cycle checkpoint defects [4].
  • CCNE1 amplification: Cyclin E1 amplification generates replication stress and dependency on ATR function [3].
  • APOBEC3 expression: Elevated expression of APOBEC3 cytidine deaminases is associated with increased replication stress and ATRi sensitivity [3].

Conversely, mechanisms of potential resistance include upregulation of alternative DNA repair pathways, restoration of cell cycle checkpoints through compensatory signaling, and drug efflux mechanisms. Understanding these resistance mechanisms is essential for developing strategies to overcome treatment limitations.

Research Methodologies and Experimental Protocols

Core Assays for Evaluating this compound Activity

Comprehensive methodological approaches are required to fully characterize this compound's mechanism of action and anti-tumor effects. The following core assays provide robust technical frameworks for investigating ATR inhibition and replication catastrophe:

  • Cell Viability and Proliferation Assays: The MTT assay or Water-Soluble Tetrazolium (WST-1) assay is employed to quantify cytotoxicity and anti-proliferative effects [5] [4]. Typically, cells are seeded at density of 2×10⁴ cells/well and treated with this compound across a concentration range (1-10 nM) for 24-96 hours. Following treatment, WST-1 reagent is added and absorbance measured at 450 nm using a microplate reader [4]. This approach allows for determination of IC₅₀ values and time-dependent response characterization.

  • Clonogenic Survival Assay: This assay evaluates long-term reproductive cell death following drug treatment [5]. Cells are treated with this compound for specified durations, then reseeded at low density and allowed to form colonies for 7-14 days. Colonies are fixed, stained, and counted to determine surviving fractions. This assay specifically detects replication catastrophe-induced cell death that may not be immediately apparent in short-term viability assays.

  • Cell Cycle Analysis: Flow cytometry-based cell cycle analysis is crucial for evaluating this compound's effects on cell cycle progression [5] [4]. Following treatment, cells are stained with propidium iodide using the Muse Cell Cycle Kit and analyzed using a Muse Cell Analyzer or similar instrumentation [4]. This methodology detects accumulation in specific cell cycle phases (particularly S-phase delays) and the emergence of sub-G1 population indicating apoptotic DNA fragmentation.

Mechanistic and Molecular Analyses

Deeper mechanistic investigations require specialized methodologies to elucidate the molecular events underlying replication catastrophe:

  • DNA Damage Analysis: The alkaline and neutral comet assays are employed to quantify single-stranded and double-stranded DNA breaks, respectively [5]. In this technique, single cells are suspended in low-melting-point agarose on microscope slides, lysed, and subjected to electrophoresis under either alkaline (for SSBs) or neutral (for DSBs) conditions. DNA is stained with fluorescent dye and visualized by fluorescence microscopy. The extent of DNA migration (comet tail) correlates with DNA damage levels.

  • Apoptosis Detection: Annexin V/propidium iodide (PI) staining followed by flow cytometry quantitatively assesses apoptotic cell death [5] [4]. Annexin V binds to phosphatidylserine externalized on the outer leaflet of the plasma membrane during early apoptosis, while PI stains DNA in late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows discrimination between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

  • DNA Replication Dynamics: The BrdU assay measures DNA synthesis and S-phase progression [5]. Cells are pulsed with bromodeoxyuridine (BrdU), which incorporates into newly synthesized DNA. BrdU incorporation is detected using specific antibodies, allowing quantification of replicating cells and analysis of replication fork progression. This assay is particularly valuable for detecting this compound-induced S-phase delays and replication stress.

  • Western Blot Analysis: Immunoblotting validates target engagement and downstream molecular effects [4]. Following this compound treatment, proteins are extracted using RIPA buffer, separated by SDS-PAGE, transferred to membranes, and probed with antibodies against key targets including ATR, p-Chk1 (Ser345), γH2AX, PARP, cleaved caspase-3/7, and other DNA damage and cell cycle regulators [4]. GAPDH or similar housekeeping proteins serve as loading controls.

Table 3: Key Experimental Protocols for Studying this compound Mechanisms

Methodology Key Parameters Applications in this compound Research
WST-1/MTT assay 2×10⁴ cells/well, 1-10 nM this compound, 24-96h Cytotoxicity and anti-proliferative effects [4]
Annexin V/PI assay 1-5×10⁵ cells, 6-8 nM this compound, 72-96h Apoptosis quantification [5] [4]
Comet assay Alkaline (SSBs) vs. neutral (DSBs) conditions DNA damage quantification [5]
BrdU assay BrdU pulse, anti-BrdU antibody detection S-phase progression and replication stress [5]
Western blot Antibodies: p-Chk1, γH2AX, PARP, caspases ATR pathway inhibition and DNA damage response [4]

Therapeutic Implications and Future Directions

Monotherapy Applications

This compound monotherapy demonstrates particular promise for malignancies characterized by high replication stress and specific DNA repair deficiencies [5] [2]. The synthetic lethality between ATR inhibition and ATM deficiency represents a precision medicine approach for tumors with ATM loss or mutations [3]. Similarly, tumors with CCNE1 amplification or p53 mutations show enhanced sensitivity to this compound monotherapy due to their increased dependency on ATR-mediated replication stress management [3] [4]. The ongoing clinical trials will further define the optimal monotherapy applications and validate potential biomarkers for patient selection.

Rational Combination Strategies

The synergistic potential of this compound with other anticancer modalities represents a particularly promising area of therapeutic development. Several rational combination strategies have emerged from preclinical studies:

  • Combination with DNA-damaging agents: this compound potentiates the efficacy of DNA-damaging chemotherapy (e.g., platinum agents, topoisomerase inhibitors) and radiation therapy by preventing repair of therapy-induced DNA damage [3] [6]. This approach is especially relevant for tumors with intrinsic resistance to genotoxic therapies.

  • Combination with PARP inhibitors: Simultaneous targeting of complementary DNA repair pathways through PARP inhibition creates synthetic lethality in homologous recombination-deficient tumors and can overcome resistance to PARP inhibitors [3].

  • Combination with immunotherapy: Emerging evidence suggests that ATR inhibition may enhance response to immune checkpoint inhibitors by increasing tumor mutational burden and promoting inflammatory tumor microenvironments [3] [2].

  • Combination with targeted agents: Synergy with PI3K inhibitors (e.g., copanlisib) has been demonstrated in lymphoma models, indicating potential for rational targeted therapy combinations [6].

Clinical Translation and Development Challenges

The translational path for this compound faces several challenges that require careful consideration. Biomarker validation remains crucial for identifying patient populations most likely to benefit from treatment [3] [2]. The development of robust diagnostic assays for replication stress levels, ATM status, and other predictive biomarkers will be essential for precision medicine applications. Additionally, managing combination therapy toxicities represents a significant challenge, as ATR inhibition may exacerbate side effects of DNA-damaging agents. Strategic scheduling of combination regimens and the development of predictive toxicity biomarkers will be important for maximizing therapeutic index. Finally, understanding and overcoming resistance mechanisms through rational drug sequencing or additional combination approaches will be necessary for long-term clinical success.

Conclusion

References

Core Mechanism of S-phase Delay and Replication Catastrophe

Author: Smolecule Technical Support Team. Date: February 2026

Elimusertib (BAY-1895344) is a potent and selective small-molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase [1]. ATR is a master regulator that coordinates the cellular response to DNA damage and replication stress. By inhibiting ATR, this compound disrupts the normal DNA damage repair process, leading to the accumulation of DNA damage during replication and ultimately causing replication catastrophe, a lethal form of DNA damage [2].

The diagram below illustrates the key mechanistic pathway through which this compound induces replication catastrophe.

G ReplicationStress Replication Stress in Cancer Cells ATR_Inhibition This compound Inhibits ATR ReplicationStress->ATR_Inhibition Chk1_Suppression Suppressed Chk1 Activation ATR_Inhibition->Chk1_Suppression Disrupts DNA Damage Response SPhase_Delay Delayed S-phase Progression Chk1_Suppression->SPhase_Delay Abrogates Cell Cycle Checkpoint ssDNA_Accumulation Accumulation of ssDNA Breaks SPhase_Delay->ssDNA_Accumulation Unresolved Stress ReplicationCatastrophe Replication Catastrophe ssDNA_Accumulation->ReplicationCatastrophe DNA Damage Collapse Apoptosis Caspase-Dependent Apoptosis ReplicationCatastrophe->Apoptosis

Mechanism of this compound-induced replication catastrophe.

This mechanism is particularly effective in cancer cells with high levels of inherent replication stress, such as those with deficiencies in the ATM/p53 pathway [3]. These cells rely heavily on the ATR/Chk1 pathway for survival, making them uniquely sensitive to ATR inhibition.

Key Experimental Evidence and Quantitative Data

The proposed mechanism is supported by robust in vitro and in vivo data. The table below summarizes key quantitative findings from preclinical studies.

Experimental Model Key Findings Significance/Outcome

| MDA-MB-231 (TNBC) *in vitro* [3] | • Dose/time-dependent cytotoxicity. • G0/G1 phase accumulation. • Activation of Caspase-3/9 & PARP cleavage. • Suppression of p-Chk1. | Confirms induction of apoptotic death & suppression of ATR/Chk1 pathway. | | MDA-MB-453 & MDA-MB-231 *in vitro* [2] | • Delayed S-phase progression. • Increased ssDNA. • Caspase-7-dependent apoptosis. | Directly links S-phase delay to ssDNA accumulation & replication catastrophe. | | Patient-Derived Xenograft (PDX) Models [4] | • 11 of 21 models showed significant delay in tumor doubling time. • Activity observed in models with ATM loss, BRCA1/2 mutations, and PARPi resistance. | Demonstrates broad in vivo efficacy in tumors with DDR deficiencies. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited studies.

Cell-based Viability and Apoptosis Assays
  • Cell Viability (WST-1 / MTT Assay)

    • Procedure: Seed cells (e.g., 2x10⁴ cells/well for MDA-MB-231) and treat with a dose range of this compound (e.g., 1-10 nM) for 24-96 hours. Add WST-1 or MTT reagent and measure absorbance at 450 nm or 570 nm, respectively [3].
    • Analysis: Calculate cell viability as a percentage of the untreated control to generate dose-response and time-course curves.
  • Apoptosis Detection (Annexin V Assay)

    • Procedure: Seed cells at a higher density (1-5x10⁵), treat with this compound (e.g., 6 and 8 nM for 72-96 h). Harvest cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide) [3].
    • Analysis: Analyze stained cells using a flow cytometer or Muse Cell Analyzer. Early apoptotic cells are Annexin V positive, while late apoptotic/necrotic cells are positive for both dyes.
Analysis of Cell Cycle and DNA Damage
  • Cell Cycle Analysis by Flow Cytometry

    • Procedure: After treatment, fix cells in ethanol, then treat with RNase and stain DNA with Propidium Iodide (PI) [2] [3].
    • Analysis: Analyze PI fluorescence using a flow cytometer. An increase in the sub-G1 peak indicates apoptotic cells with fragmented DNA. S-phase delay can be assessed by changes in the BrdU incorporation profile [2].
  • DNA Damage Measurement (Comet Assay)

    • Alkaline Comet Assay: Detects primarily single-stranded DNA (ssDNA) breaks. Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis under high pH conditions. DNA is stained and visualized by fluorescence microscopy [2].
    • Neutral Comet Assay: Detects double-stranded DNA (dsDNA) breaks. Electrophoresis is performed under neutral pH conditions [2].
    • Analysis: The extent of DNA damage is quantified by the "tail moment" (the product of the fraction of DNA in the tail and the tail length), which is higher in damaged cells.

The workflow for these key experiments can be visualized as follows:

G Start Treat Cells with This compound Viability Viability Assay (WST-1/MTT) Start->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle DNADamage DNA Damage Assay (Alkaline/Neutral Comet) Start->DNADamage End Data Analysis: Dose Response, % Apoptosis, Cell Cycle Distribution, Tail Moment Viability->End Apoptosis->End CellCycle->End DNADamage->End

Workflow for key mechanistic experiments.

Protein-Level Analysis (Western Blotting)
  • Procedure: After treatment, lyse cells in RIPA buffer. Isolate proteins, quantify concentration, and separate by SDS-PAGE. Transfer to a membrane and incubate with specific primary antibodies [3].
  • Key Antibodies: p-Chk1 (Ser345), total Chk1, γH2AX (marker of DNA double-strand breaks), cleaved Caspase-3, -7, -9, cleaved PARP, and a loading control (e.g., GAPDH).
  • Analysis: Use chemiluminescence for detection. A successful ATR inhibition is indicated by reduced p-Chk1 levels, while efficacy is confirmed by increased γH2AX and cleavage of caspases and PARP.

Therapeutic Implications and Research Applications

The mechanistic understanding of this compound informs its potential clinical applications:

  • Targeting DNA Damage Repair (DDR) Deficiencies: this compound is highly effective in preclinical models with specific genetic vulnerabilities, including ATM loss and BRCA1/2 mutations, and can overcome both intrinsic and acquired PARP inhibitor (PARPi) resistance [4].
  • Rational Combination Strategies: Preclinical data support combining this compound with other agents. Synergistic anti-tumor activity has been observed in PDX models when combined with the PARP inhibitor niraparib or the PI3K inhibitor copanlisib [4].

References

Mechanism of Action: From ATR Inhibition to Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Elimusertib (BAY-1895344) targets the DNA damage response (DDR) pathway. Its journey from ATR inhibition to caspase-7 dependent apoptosis involves several critical steps, illustrated below.

G ReplicationStress Replication Stress & DNA Damage ATR_Inhibition This compound ATR Inhibition ReplicationStress->ATR_Inhibition Activates DDR_Disabled Disabled DNA Damage Response & Repair ATR_Inhibition->DDR_Disabled Leads to RS_Conversion Accumulated Replication Stress Converts to DNA DSBs DDR_Disabled->RS_Conversion Resulting in Catastrophe Replication Catastrophe RS_Conversion->Catastrophe Causes Apoptosis Caspase-7 Dependent Apoptosis Catastrophe->Apoptosis Triggers

The process begins in cancer cells with high replication rates, which inherently have elevated DNA damage. [1] this compound inhibits ATR kinase, a crucial regulator of the DNA damage response, disabling repair mechanisms for single-strand breaks and stalled replication forks. [2] This inhibition prevents cell cycle arrest, forcing cells with unresolved DNA damage to continue through the cycle and converting replication stress into catastrophic double-strand breaks. [1] This leads to replication catastrophe, an irreversible form of DNA damage characterized by aberrant single-stranded DNA formation, ultimately triggering programmed cell death via caspase-7 activation. [1]

Quantitative Data on Anti-Tumor Efficacy and Apoptosis

The following tables summarize key quantitative findings from pre-clinical studies on this compound's efficacy and its role in inducing apoptosis.

Table 1: Summary of Anti-Tumor Efficacy from Pre-Clinical Models

Cancer Model / Cell Line Response / Effect Experimental Context Source
Various PDX Models (21 models with DDR alterations) 11 models had significant prolonged event-free survival; 4 models showed Partial Response; 4 showed Stable Disease This compound monotherapy [2]
Breast Cancer Cell Lines (MDA-MB-453, MDA-MB-231) Induction of anti-tumor effects and replication catastrophe In vitro models [1]
Triple-Negative Breast Cancer (TNBC) (MDA-MB-231 cells) Significant decrease in cell viability; Induction of apoptotic death In vitro, p53 mutant cells [3]

Table 2: Biomarkers of Apoptosis Following this compound Treatment

Apoptosis Marker / Process Observed Effect Experimental Method Source
Caspase-7 Cleaved and activated Western blot analysis [1]
Sub-G1 Cell Population Increase Flow cytometry (FACS) [1]
Phosphatidylserine Externalization Increase Annexin V assay [1]
Caspase-3 Activated (in p53 mutant TNBC) Western blot analysis [3]
PARP Cleavage Indicated execution of apoptosis Western blot analysis [3]

Detailed Experimental Protocols

For researchers aiming to replicate these findings, here are detailed methodologies for key experiments demonstrating this compound-induced apoptosis.

1. Assessing Apoptosis via Annexin V Assay and Cell Cycle Analysis [3]

  • Cell Seeding: Seed MDA-MB-231 or other relevant cancer cells at a density of 1-5 x 10^5 cells per well in appropriate plates.
  • Treatment: Treat cells with this compound at effective concentrations (e.g., 6 nM and 8 nM) for 72 to 96 hours.
  • Staining & Analysis: After treatment, use a commercial Annexin V & Dead Cell Assay kit. Analyze the percentage of apoptotic cells (Annexin V-positive) using a flow cytometer or a dedicated cell analyzer like the Muse Cell Analyzer.

2. Detecting Caspase Activation via Western Blotting [1] [3]

  • Protein Isolation: Post-treatment with this compound, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification & Separation: Determine protein concentration using an assay like Qubit Fluorometer. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE gel electrophoresis.
  • Membrane Transfer & Blocking: Transfer proteins from the gel to a nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Antibody Incubation: Incubate membrane with specific primary antibodies overnight at 4°C.
    • Key Antibodies: Anti-caspase-7, anti-cleaved caspase-7, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., GAPDH).
  • Detection: Incubate with HRP-conjugated secondary antibodies. Use a chemiluminescent substrate to visualize protein bands, detecting signals with a chemiluminescence imaging system.

3. Confirming Mechanism via BrdU Assay and Comet Assay [1]

  • BrdU Assay for Replication Stress:
    • Treat cells with this compound.
    • Pulse-label cells with BrdU to mark replicating DNA.
    • Use an anti-BrdU antibody to measure S-phase progression and detect replication stress via immunofluorescence or flow cytometry.
  • Comet Assay for DNA Damage:
    • Alkaline Comet Assay: After treatment, embed cells in low-melting-point agarose on a slide. Lyse cells and perform electrophoresis under high pH conditions. Stain with a DNA-binding dye. The "comet tail" moment indicates single-stranded DNA breaks.
    • Neutral Comet Assay: Use neutral electrophoresis conditions to specifically detect double-stranded DNA breaks.

Research Implications and Future Directions

The induction of caspase-7 dependent apoptosis via replication catastrophe presents a promising strategy for targeting cancers with specific vulnerabilities. [1] Key implications for drug development include:

  • Patient Selection: Biomarkers like high replication rate, ATM loss, and other DDR alterations (e.g., in BRCA1/2) may predict sensitivity to this compound. [2]
  • Overcoming Resistance: this compound shows activity in models with both intrinsic and acquired resistance to PARP inhibitors, suggesting its potential for treating resistant cancers. [2]
  • Rational Combinations: Synergistic anti-tumor activity has been observed when this compound is combined with PARP inhibitors (e.g., niraparib) or PI3K inhibitors (e.g., copanlisib), providing avenues for effective combination therapies. [2]

References

Elimusertib combination therapy FOLFIRI protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Protocol & Design

This section outlines the core design of the phase I trial (ETCTN 10406/NCT04535401) investigating Elimusertib with FOLFIRI [1] [2] [3].

  • Objective: To establish the safety, maximum tolerated dose (MTD), and recommended phase II dose of oral this compound in combination with standard FOLFIRI chemotherapy [4].
  • Study Population: Patients with advanced or metastatic gastrointestinal malignancies, including colorectal and gastric/gastroesophageal cancers [4].
  • Trial Design: A Bayesian Optimal Interval design was used for dose escalation. The trial was stopped early after enrolling 10 patients due to significant toxicities, and the MTD was not definitively established [1] [2].

Treatment Regimen & Dosing

The table below summarizes the combination therapy schedule administered in 28-day cycles [1] [4].

Agent Dose/Route Schedule (28-day Cycle)
This compound (BAY 1895344) Starting dose: 20 mg, orally (PO) Twice daily (BID) on Days 1, 2, 15, 16
Irinotecan 150 mg/m², intravenous (IV) Over 90 minutes on Days 1, 15
Leucovorin Fixed dose, IV On Days 1, 15 (in FOLFIRI backbone)
5-Fluorouracil (5-FU) 2000 mg/m², IV Over 46 hours on Days 1, 15

Safety and Toxicity Profile

The combination resulted in significant hematological and gastrointestinal toxicities. The trial was halted due to these dose-limiting toxicities (DLTs), which occurred across four different dose levels [1] [2].

Common Grade 3/4 Adverse Events The most frequent severe (Grade 3/4) adverse events were [1] [2]:

  • Neutropenia (low neutrophil count)
  • Leukopenia (low white blood cell count)
  • Lymphopenia (low lymphocyte count)
  • Mucositis (inflammation of the mouth/gut lining)

Dose-Limiting Toxicities (DLTs) Specific DLTs that led to the trial's termination included [1]:

  • Grade 3 febrile neutropenia
  • Grade 3 mucositis
  • Grade 3 nausea and vomiting
  • Grade 4 neutropenia

A critical finding was the observation of therapy-related acute myeloid leukemia (t-AML) in one patient, reported as the first such case related to an ATR inhibitor-chemotherapy combination [1] [2].

Efficacy and Pharmacokinetics

Despite the toxicity, preliminary signals of clinical activity were observed.

Efficacy Parameter Outcome
Best Response in Evaluable Patients (n=6) 4 patients had Stable Disease (SD) [1] [2]
Median Progression-Free Survival (PFS) 7 months [1] [2]
Pharmacokinetics (PK) PK data for 5-FU and irinotecan were unremarkable and did not account for the observed DLTs [1].

Mechanism of Action and Rationale

The scientific rationale for this combination is rooted in the DNA Damage Response (DDR) pathway. The diagram below illustrates the targeted mechanism and synthetic lethal approach.

mechanism RS Replication Stress (Oncogenes, Chemotherapy) DNA_Damage Single-Stranded DNA (ssDNA) & Stalled Replication Forks RS->DNA_Damage RPA_ATRIP RPA-ATRIP Complex DNA_Damage->RPA_ATRIP Cell_Death Tumor Cell Death DNA_Damage->Cell_Death Unrepaired Damage ATR_Active Active ATR (Signaling Hub) RPA_ATRIP->ATR_Active CHK1_Act CHK1 Phosphorylation & Activation ATR_Active->CHK1_Act This compound This compound (ATRi) This compound->ATR_Active  Inhibits This compound->Cell_Death Synthetic Lethality with Chemotherapy Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Act->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_Act->DNA_Repair Cell Survival Cell Survival Cell_Cycle_Arrest->Cell Survival DNA_Repair->Cell Survival

Mechanism Explanation:

  • Replication Stress: Chemotherapy agents like irinotecan in the FOLFIRI regimen cause DNA damage, leading to stalled replication forks and the generation of single-stranded DNA (ssDNA), a key activator of the ATR-CHK1 pathway [5].
  • ATR Activation: ssDNA is coated by the RPA-ATRIP complex, which recruits and activates the ATR kinase. ATR then phosphorylates and activates its key effector kinase, CHK1 [5].
  • Survival Signaling: The activated ATR-CHK1 axis initiates cell cycle arrest and DNA repair, allowing cancer cells to survive the damage inflicted by chemotherapy [5].
  • Synthetic Lethality: this compound inhibits ATR, blocking this survival signal. This prevents repair and cell cycle arrest, forcing cancer cells with high replication stress and chemotherapy-induced damage to undergo cell death [1] [5].

Experimental Protocol Overview

For researchers aiming to replicate or build upon this clinical work, the following summarizes the key methodological details.

Patient Treatment Schedule The timeline of drug administration within a 28-day cycle is visualized below.

Key Assessments & Endpoints

  • Primary Endpoint: Safety and MTD, defined by DLTs occurring in the first cycle [4].
  • Secondary Endpoints: Anti-tumor activity (ORR, PFS, OS), pharmacokinetic profiles of all drugs, and biomarker analysis (e.g., ATM status by IHC) [4].
  • Exploratory Objectives: Included exposure-response relationships and correlation of tumor genetics with efficacy [4].

Key Conclusions for Researchers

  • Significant Toxicity is a Major Barrier: The combination of this compound with FOLFIRI was associated with intolerable hematological and gastrointestinal toxicities at the tested doses, leading to early trial termination [1] [2]. This highlights a critical challenge in combining ATR inhibitors with DNA-damaging chemotherapy.
  • Monitor for Therapy-Related AML: The reported case of t-AML is a serious, novel risk. Ongoing and future trials of ATR inhibitors must incorporate vigilant monitoring for secondary hematological malignancies [1] [2].
  • Preliminary Efficacy Exists Despite Toxicity: Signals of anti-tumor activity, including disease control and a 7-month median PFS, suggest the biological rationale is sound [1] [2]. Future work should focus on better patient stratification or alternative dosing schedules to improve the therapeutic window.
  • Biomarker-Driven Patient Selection is Crucial: The preclinical rationale suggests that tumors with specific vulnerabilities (e.g., ATM deficiency, TP53 mutations, high replication stress) may be more sensitive to ATR inhibition [6] [5]. Incorporating predictive biomarkers in future trials is essential to identify patients most likely to benefit.

References

Elimusertib irinotecan combination colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcome: ETCTN 10406

A Phase I trial (NCT04535401) investigated the ATR inhibitor elimusertib (BAY 1895344) in combination with FOLFIRI for advanced gastrointestinal malignancies [1] [2]. The study was ultimately stopped early after enrolling 10 patients due to dose-limiting toxicities (DLTs) across all four tested dose levels [1] [3].

  • Key Safety Findings: The most significant toxicities were hematological and mucosal [1].
  • Efficacy Observations: Despite the toxicity, among six response-evaluable patients, four achieved stable disease as their best response, with a median progression-free survival (PFS) of 7 months [1].
  • Critical Safety Warning: The trial reported a first observed case of therapy-related acute myeloid leukemia (t-AML) linked to an ATR inhibitor combined with chemotherapy, suggesting that such combinations may carry a risk of significant myelotoxicity. The authors recommend that ongoing ATR inhibitor trials monitor for this serious adverse event [1].

The pharmacokinetic (PK) data for 5-FU and irinotecan in the study were unremarkable, indicating that the toxicities were likely due to the pharmacodynamic interaction between the drugs rather than a PK-based interaction [1].

Mechanistic Rationale for the Combination

The initial rationale for combining this compound with FOLFIRI was sound, based on creating synthetic lethality by simultaneously inducing and preventing the repair of DNA damage.

The diagram below illustrates the intended synergistic mechanism of action between irinotecan and this compound.

G Irinotecan Irinotecan (FOLFIRI) SN38 Metabolized to Active SN-38 Irinotecan->SN38 Topo1 Inhibits Topoisomerase I SN38->Topo1 SSB Stalled Replication Fork (Single-Strand Breaks) Topo1->SSB Collision Replication Fork Collapse (Double-Strand Breaks) SSB->Collision During S-phase Synergy Synergistic Cell Death Collision->Synergy This compound This compound (ATR Inhibitor) ATR Blocks ATR-Mediated DNA Damage Repair This compound->ATR ATR->Collision Fails to Repair

This intended synergy proved too potent for healthy cells, leading to the severe toxicities observed in the clinical trial, particularly in rapidly dividing cells like those in the bone marrow and mucosa [1].

Quantitative Data Summary

The table below summarizes the key quantitative findings from the Phase I trial of the this compound and FOLFIRI combination.

Trial Parameter Summary of Findings
ClinicalTrials.gov ID NCT04535401 [1] [2]
Trial Design Phase I, Bayesian Optimal Interval design [1]
Patient Accrual 10 patients (trial stopped early) [1]
Dose-Limiting Toxicities (DLTs) 4 DLTs across 4 dose levels [1]
Common Grade 3/4 Adverse Events Neutropenia, leukopenia, lymphopenia, mucositis [1]
Other Notable Severe Toxicities Febrile neutropenia, nausea, vomiting [1]
Best Response in Evaluable Patients (n=6) 4 patients with Stable Disease (SD) [1]
Median Progression-Free Survival (PFS) 7 months [1]
Serious Unanticipated Event 1 case of therapy-related Acute Myeloid Leukemia (t-AML) [1]

Recommendations for Future Research

Given the toxicity of this specific combination, future research should focus on alternative strategies to achieve synthetic lethality while improving the therapeutic window.

  • Investigate Alternative Combinations: Research indicates that overcoming irinotecan resistance might be more effectively achieved by targeting its downstream signaling pathways. For instance, preclinical studies suggest that inhibiting osteopontin (OPN) and/or NF-κB signaling can potentiate irinotecan's efficacy and help overcome resistance, potentially offering a safer profile than direct DDR inhibition [4].
  • Refine Patient Selection: The exploration of biomarkers is critical. The ongoing OPTIMA study protocol highlights the importance of evaluating the UGT1A1 genotype (to predict toxicity like neutropenia and diarrhea) and tumor molecular profiling (to predict efficacy) in patients receiving irinotecan-based therapy [5]. Applying such biomarker-driven selection could be essential for any future development of potent combination therapies.
  • Prioritize Safety Monitoring: Any future clinical trials combining DNA-damaging agents with DDR inhibitors must incorporate stringent and frequent monitoring for myelotoxicity, including potential secondary malignancies like t-AML [1].

Protocol Annotation: Key Considerations for DDR Inhibitor Combinations

For scientists designing protocols involving DDR inhibitors like ATR inhibitors with chemotherapy, the findings from this trial are highly instructive.

  • Starting Dose Selection: A conservative starting dose is crucial. This trial began with this compound at 20 mg BID on days 1, 2, 15, and 16 of a 28-day cycle, combined with FOLFIRI (irinotecan 150 mg/m², 5-FU 2000 mg/m²) [1]. Even with this regimen, significant toxicity was encountered.
  • Toxicity Management Plan: Protocols must have robust plans for managing severe hematological and gastrointestinal toxicities, including dose delay and reduction guidelines, and the use of growth factor support.
  • Long-Term Follow-Up: Due to the emergence of t-AML, long-term follow-up for hematological malignancies should be a standard component of trial protocols for such combinations.

Reference List

  • Cancer Chemother Pharmacol. 2025;95(1):27. Phase I trial of ATR inhibitor this compound with FOLFIRI in advanced or metastatic gastrointestinal malignancies (ETCTN 10406). PMID: 39841295.
  • Front Pharmacol. 2024;15:1356708. The effective combination therapies with irinotecan for colorectal cancer.
  • DrugBank Online. Irinotecan: Uses, Interactions, Mechanism of Action. DB00762. Accessed November 13, 2025.
  • My Cancer Genome. Clinical Trial: NCT04535401. Testing the Addition of an Anticancer Drug, BAY 1895344, to the Usual Chemotherapy With FOLFIRI.
  • Cancers (Basel). 2024;16(20):3491. Overcoming Irinotecan Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer.
  • Cancer Chemother Pharmacol. 2025;95(1). Phase I trial of ATR inhibitor this compound with FOLFIRI in advanced or metastatic gastrointestinal malignancies (ETCTN 10406). Pure JHU publication.
  • Front Pharmacol. 2024;15:1356708. The effective combination therapies with irinotecan for colorectal cancer. Full text.
  • BMC Cancer. 2025;25(1):1129. Evaluation of potential biomarkers during irinotecan-based systemic treatment for colorectal cancer-study protocol of the OPTIMA study. PMID: 40597074.

References

Elimusertib (BAY1895344) in PDX Models: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core methodology from a study that demonstrated the in vivo efficacy of Elimusertib against ATRX-mutated uterine leiomyosarcoma (uLMS) PDX models [1].

Experimental Element Detailed Specification
PDX Models Two uLMS models (LEY-11 and LEY-16), both harboring ATRX mutations [1].
Host Mice Female CB-17/SCID mice [1].
Dosing Formulation Prepared for administration via oral gavage [1].
Dosage 20 mg/kg [1].
Dosing Schedule Twice daily (BID), 3 days on followed by 4 days off [1].
Treatment Duration Continued until predetermined endpoint [1].

| Primary Efficacy Metrics | • Tumor volume measurement (e.g., caliper measurement) • Overall survival (OS) [1]. | | Key Results | • Significant tumor growth inhibition vs. control. • Prolonged median OS (e.g., LEY-11: 12.5 to 42 days; LEY-16: 33 to 60 days) [1]. | | Mechanistic Analysis | Western blot on treated tumor samples: ↓phosphorylated-ATR, ↑apoptotic markers [1]. |

General Protocol for Establishing and Utilizing PDX Models

The workflow for establishing and using PDX models, which forms the foundation for drug efficacy studies like the one above, involves multiple coordinated stages [2] [3] [4]. The diagram below outlines this complex process.

pdx_workflow PDX Model Establishment and Drug Testing Workflow cluster_1 Model Establishment Phase cluster_2 Drug Testing Phase start Patient Tumor Sample Collection process Sample Processing & Implantation start->process engraft Tumor Engraftment & F1 Generation Growth process->engraft passage Serial Passage & Model Expansion engraft->passage bank PDX Biobanking & Characterization passage->bank study Preclinical Drug Study bank->study analyze Data Analysis & Mechanistic Studies study->analyze

Stage 1: Model Establishment Phase
  • Sample Collection & Consent: The process begins with obtaining fresh tumor tissue from patients, guided by an approved Institutional Review Board (IRB) protocol and informed consent [4]. Samples can be collected from surgical resections, core needle biopsies, or other procedures.
  • Sample Processing: The tumor tissue is transported in cold, sterile solution (e.g., saline or culture media with antibiotics) and kept on ice [3] [5]. It is then cut into small pieces (typically 3–5 mm³) for implantation [3].
  • Implantation into Immunodeficient Mice: The tumor fragments are implanted into mice. Common sites include:
    • Subcutaneous: Most common, allows for easy tumor measurement [2] [5].
    • Orthotopic: Implantation into the originating organ (e.g., mammary fat pad for breast cancer); provides a more relevant microenvironment but is more surgically complex [2] [3]. Common mouse strains used are NOD/SCID/IL2rγnull (NSG) or similar, which offer high engraftment rates for many cancers [2] [3] [5].
  • Engraftment & Passaging: The initially implanted tumor is the first generation (F1). Once it grows to a predetermined volume (e.g., 1–2 cm³), it is harvested and re-implanted into new mice to create the next generation (F2, F3, etc.) [2] [3]. Studies are typically conducted using later generations (e.g., F3 and beyond) to ensure a stable, expanded model [3].
  • Biobanking and Characterization: Viable tumor tissue from each passage is cryopreserved for future use [5] [4]. Models are validated through histopathology and molecular profiling (e.g., genomics) to confirm they retain key features of the original patient tumor [4].
Stage 2: Drug Testing Phase
  • Study Design: When the PDX models are established, they are allocated into treatment and control groups. For PDX trials, a "1x1x1" design (one mouse per model per treatment) can be used for high-throughput screening, though using 2-3 mice per group is common for more robust data [3].
  • Dosing and Administration: The test article (e.g., this compound) is prepared in a suitable vehicle. A common method for precise oral delivery in mice is oral gavage [1] [5].
  • Tumor Monitoring & Analysis:
    • Tumor Volume: Measured regularly using digital calipers. Volume is often calculated with the formula: (Length × Width²) / 2 [5].
    • Endpoints: The study continues until tumors in the control group reach a predefined ethical size, or for a set duration. Overall survival can also be a key metric [1].
    • Ex Vivo Analysis: At the endpoint, tumors are harvested for further analysis, such as Western blotting to investigate drug mechanism of action, as was done in the this compound study [1].

Key Considerations & Limitations of PDX Models

  • Stromal Replacement: The human tumor stroma is gradually replaced by murine components over passages, which can affect the tumor microenvironment and responses to therapies that target human stromal interactions [6].
  • Engraftment Bias: Successful engraftment is more likely with aggressive, treatment-resistant, or metastatic tumors, which may not fully represent the broader patient population's tumor heterogeneity [6].
  • Lack of Intact Human Immune System: Standard PDX models use immunocompromised mice, making them unsuitable for testing immunotherapies. This limitation is addressed by developing "humanized" PDX models, where mice are engrafted with a human immune system [3] [7] [8].

Proposed Application Note: Evaluating ATR Inhibitors in ATRX-Mutated Cancers

Based on the gathered information, here is a concise outline for an application note.

  • Introduction: ATR inhibitors like this compound are a promising therapeutic strategy for tumors with specific genomic vulnerabilities, such as ATRX mutations, which are common in sarcomas like uLMS [1].
  • Objective: To evaluate the in vivo efficacy and mechanism of action of this compound using clinically relevant PDX models that harbor ATRX mutations.
  • Proposed Methods:
    • Select PDX Models: Utilize characterized PDX models with confirmed ATRX mutations from a PDX biobank [1] [6].
    • Study Setup: Implement the detailed dosing regimen from the table above (20 mg/kg, BID, 3 days on/4 days off) [1].
    • Incorporate Biomarker Analysis: Plan for endpoint analyses including Western blot for ATR pathway suppression (p-ATR) and apoptosis markers, and potentially immunohistochemistry (IHC) to assess DNA damage response (e.g., γH2AX) [1].
  • Expected Value: This approach provides a robust, translational platform for validating the efficacy of ATR inhibitors, identifying responsive tumor types, discovering predictive biomarkers, and guiding rational combination therapies.

I hope this structured compilation of protocols and data provides a solid foundation for your research. Should you require further details on a specific aspect, such as the Western blot protocol or biobanking methods, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Elimusertib Monotherapy in Advanced Solid Tumors with DNA Damage Response Defects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elimusertib and ATR Inhibition

This compound (BAY-1895344) is a potent and highly selective small-molecule inhibitor of the ataxia telangiectasia and RAD3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway. As a key component of the DDR machinery, ATR functions in conjunction with ataxia telangiectasia-mutated (ATM) kinase to respond to various forms of DNA damage, including single-strand breaks, double-strand breaks, and replication stress. The therapeutic rationale for ATR inhibition stems from the concept of synthetic lethality, wherein cancer cells with specific DDR deficiencies (such as ATM loss or mutations in other DDR genes) become particularly dependent on ATR signaling for survival. By targeting this dependency, this compound induces selective toxicity in cancer cells while sparing normal cells with intact DDR pathways. The drug is currently in investigational stages with multiple clinical trials ongoing to define its optimal application in molecularly selected patient populations.

The mechanism of action of this compound centers on its ability to bind and inhibit ATR kinase activity, disrupting the ATR-CHK1 signaling axis that normally promotes cell cycle arrest, DNA repair, and replication fork stability. In preclinical models, this inhibition leads to the accumulation of DNA damage, mitotic catastrophe, and ultimately apoptotic cell death in DDR-deficient cancer cells. This compound has demonstrated particular promise in tumors with specific genomic vulnerabilities, including ATM deficiencies, BRCA1/2 mutations, and other alterations in the DDR pathway, positioning it as a potentially valuable therapeutic option for patients who have developed resistance to other DNA-damaging agents or PARP inhibitors.

Preclinical Efficacy Data

Efficacy in Patient-Derived Xenograft Models

Comprehensive preclinical studies have evaluated the antitumor activity of this compound monotherapy across various patient-derived xenograft (PDX) models with diverse DNA damage response alterations. The following table summarizes key efficacy data from these investigations:

Table 1: Preclinical Efficacy of this compound Monotherapy in PDX Models with DDR Alterations

Tumor Characteristic Number of Models Responding/Total Tested Response Types EFS-2 Prolongation
Overall PDX Models 11/21 4 PR, 4 SD Significant prolongation in 11 models
ATM Loss (by IHC) 2/5 PR/SD observed Not specified
Various DDR Gene Alterations Multiple PR/SD observed Significant prolongation
PARP Inhibitor-Resistant Models 3/5 Not specified EFS-2 prolongation
BRCA1/2 Alterations Not specified PR/SD observed Not specified

In these studies, antitumor activity was assessed by change in tumor volume from baseline, with responses categorized as follows: partial response (PR) was defined as ≥30% decrease in tumor volume; progressive disease (PD) as ≥20% increase in tumor volume; and stable disease (SD) as non-PR/non-PD. Event-free survival (EFS-2) was defined as the time for tumor volume to double in size from baseline. The studies demonstrated that this compound monotherapy induced tumor regression or stabilization in a substantial proportion of DDR-deficient models, including those with acquired resistance to PARP inhibitors, suggesting its potential utility in treating resistant disease.

In Vitro Efficacy in Triple-Negative Breast Cancer

In vitro studies using MDA-MB-231 triple-negative breast cancer (TNBC) cells (which harbor p53 mutations) have provided detailed insights into the cellular effects of this compound:

Table 2: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer Models

Parameter Effect of this compound Dose & Time Dependence
Cell Viability Significant decrease in MDA-MB-231 cells Dose and time-dependent (62.2% at 8 nM for 72h)
Apoptosis Induction Increased caspase-3 and caspase-9 activity 6-8 nM for 72-96h
Cell Cycle Effects G0/G1 phase accumulation 6-8 nM for 72-96h
Mitochondrial Function Induced mitochondrial damage 6-8 nM for 72-96h
DNA Damage Response Suppressed ATR-Chk1 pathway, increased γH2AX 6-8 nM for 72-96h
Reactive Oxygen Species Increased intracellular ROS levels 6-8 nM for 72-96h

These findings demonstrate that this compound exerts potent cytotoxic effects through multiple interconnected mechanisms, with particular efficacy in TNBC models characterized by p53 mutation and consequent dysregulation of the G1/S checkpoint. The accumulation of DNA damage markers such as γH2AX confirms the on-target mechanism of action, while the observed mitochondrial damage and ROS increase indicate the activation of intrinsic apoptotic pathways in response to ATR inhibition.

Clinical Efficacy Data

Clinical Trial Results

Recent clinical investigations have evaluated the efficacy of this compound monotherapy in advanced solid tumors with DNA damage response defects. The following table summarizes key findings from a large phase Ib basket expansion trial:

Table 3: Clinical Efficacy of this compound in Advanced Solid Tumors with DDR Defects

Cancer Type Patient Population Dosing Schedule Objective Response Rate Disease Control Rate Notable Findings
Overall 143 patients with DDR defects 40 mg BID (3 days on/4 days off) 4.5% 49.3% Reversible hematologic toxicities
Gynecologic Cancers 45 patients 40 mg BID (3 days on/4 days off) Not specified 59.5% Meaningful, durable benefits
ATM Loss 36 patients 40 mg BID (3 days on/4 days off) Not specified Not specified No association with PFS or OR
Alternative Schedule 32 patients with ATM loss/mutations 40 mg BID (3 days on/11 days off) Modest Not specified Better tolerated

This phase Ib basket expansion trial represents the largest ATR inhibitor monotherapy study reported to date. While objective responses were modest overall, the disease control rate of 49.3% indicates that subpopulations of patients derived meaningful clinical benefit from this compound monotherapy. Particularly notable was the 59.5% disease control rate in gynecologic cancers, suggesting that certain tumor types may be more susceptible to ATR inhibition. Interestingly, no significant association was observed between ATM protein loss or ATM alterations and progression-free survival or overall response, indicating that additional biomarkers beyond ATM status are needed to predict clinical benefit.

Experimental Protocols

In Vivo Efficacy Studies Using Patient-Derived Xenograft Models
4.1.1 Model Generation and Maintenance
  • PDX Generation: Patient tumor samples are obtained from surgical specimens or image-guided biopsies with appropriate informed consent. Samples are subcutaneously implanted in the flank of female NOD/SCID gamma mice (RRID: IMSR_JAX:005557). Upon reaching approximately 1.5 cm in diameter, xenografts are serially passaged in athymic nu/nu mice for experimental studies [1].

  • Model Selection: PDX models should be enriched for various DNA damage response alterations, with particular focus on ATM mutations and loss as potential predictors of response. Models with documented PARP inhibitor sensitivity or resistance profiles provide valuable comparators for evaluating ATR inhibitor activity [2] [1].

4.1.2 Treatment Protocol
  • Randomization and Initiation: When tumor volumes reach 200-400 mm³, randomize mice into treatment groups (typically n=3-8 per group) with similar average tumor volumes across groups at baseline [1].

  • Dosing Formulation: Prepare this compound in 60% polyethylene glycol 400, 30% water, and 10% ethanol. Administer via oral gavage at prescribed doses and schedules [1].

  • Standard Schedule: 40 mg/kg twice daily using a 3 days on/4 days off repeating schedule. For certain models or combination studies, alternative schedules such as 3 days on/11 days off may be better tolerated [1] [3].

  • Response Assessment: Measure tumor dimensions twice weekly using calipers. Calculate tumor volume (V) as: V (mm³) = [(width)² × length]/2. Assess antitumor activity by percent change in tumor volume from baseline [1].

4.1.3 Endpoint Evaluation
  • Response Criteria:

    • Partial Response (PR): ≥30% decrease in tumor volume
    • Progressive Disease (PD): ≥20% increase in tumor volume
    • Stable Disease (SD): Non-PR/non-PD [1]
  • Event-Free Survival (EFS-2): Define as time for tumor volume to double in size from baseline. Calculate EFS-2 ratio as EFS-2treatment/EFS-2control. Compare using Kaplan-Meier analysis and log-rank test for statistical significance [1].

  • Pharmacodynamic Assessments: Harvest tumors 4 hours after final treatment administration. Fix one section in 10% formalin for immunohistochemistry. Flash-freeze additional sections for reverse phase proteomics array (RPPA) to evaluate pathway modulation [1].

In Vitro Cell-Based Assays
4.2.1 Cell Culture and Treatment
  • Cell Lines: Utilize appropriate cancer cell lines with relevant DDR deficiencies (e.g., MDA-MB-231 for TNBC). Maintain comparator non-malignant cell lines (e.g., MCF-10A breast epithelial cells) to assess selective toxicity [4].

  • Compound Preparation: Obtain this compound from commercial suppliers (e.g., Selleck Chemicals). Prepare stock solutions in DMSO and dilute in culture medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% [4].

4.2.2 Cytotoxicity and Apoptosis Assays
  • Cell Viability (WST-1 Assay): Seed cells at density of 2×10⁴ cells/well. Treat with this compound (1-10 nM) for 24-96 hours. Add WST-1 reagent and measure absorbance at 450 nm using a microplate reader [4].

  • Apoptosis Detection (Annexin V Assay): Seed cells at density of 1-5×10⁵ cells. Treat with this compound (6-8 nM) for 72-96 hours. Perform staining using Annexin V & Dead Cell Assay kit according to manufacturer's protocol. Analyze by flow cytometry or Muse Cell Analyzer [4].

  • Cell Cycle Analysis: Following treatment, fix cells and stain with Muse Cell Cycle Kit. Analyze distribution across cell cycle phases (G0/G1, S, G2/M) using Muse Cell Analyzer or flow cytometry [4].

4.2.3 Mechanistic Studies
  • Western Blot Analysis: Isolate proteins using RIPA buffer after this compound treatment. Separate proteins using Bis-Tris gels (4-12%) and transfer to nitrocellulose membranes. Probe with primary antibodies against ATR, γH2AX, p-Chk1, p-Cdc2/Cdk1, cyclin B1, p-Rb, cyclin D, PARP, caspase-9, caspase-3, and GAPDH as loading control. Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection [4].

  • Reactive Oxygen Species Detection: Following this compound treatment, stain cells with Muse Oxidative Stress Assay kit according to manufacturer's protocol. Analyze oxidative stress levels using Muse Cell Analyzer [4].

  • Mitochondrial Damage Assessment: After treatment, stain cells with MitoTracker Red CMXRos (100 nM) for 30 minutes at 37°C. Visualize and image using fluorescence microscopy (EVOS Floid Cell Imaging System) [4].

Pathway Diagrams and Mechanisms

This compound Mechanism of Action in DNA Damage Response

The following diagram illustrates the molecular mechanism of this compound in disrupting the DNA damage response pathway in cancer cells:

G cluster_normal Normal DNA Damage Response cluster_inhibited With this compound Treatment DNA_Damage DNA Damage (Replication Stress, SSBs) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Phosphorylation CHK1 Phosphorylation ATR_Activation->CHK1_Phosphorylation Accumulated_Damage Accumulated DNA Damage ATR_Activation->Accumulated_Damage When Inhibited CellCycle_Arrest Cell Cycle Arrest CHK1_Phosphorylation->CellCycle_Arrest DNA_Repair DNA Repair CellCycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Accumulated_Damage->Apoptosis This compound This compound (ATRi) This compound->ATR_Activation Inhibits

Diagram 1: Mechanism of this compound Action in DNA Damage Response Pathway. This compound inhibits ATR kinase activation, preventing downstream CHK1 phosphorylation and disrupting the normal DNA damage response. This leads to accumulation of DNA damage and induction of apoptosis instead of cell survival.

Experimental Workflow for this compound Testing

The following diagram outlines a comprehensive experimental workflow for evaluating this compound efficacy in preclinical models:

G cluster_preclinical Preclinical Evaluation Framework Model_Selection Model Selection (DDR-deficient tumors) InVivo_Studies In Vivo PDX Studies Model_Selection->InVivo_Studies InVitro_Studies In Vitro Cell Studies Model_Selection->InVitro_Studies Dosing Treatment Protocol (40 mg BID, 3 days on/4 days off) InVivo_Studies->Dosing Efficacy_Analysis Efficacy Analysis InVitro_Studies->Efficacy_Analysis Viability Cell Viability (WST-1 Assay) InVitro_Studies->Viability Apoptosis_Assay Apoptosis/Cell Cycle (Annexin V, PI) InVitro_Studies->Apoptosis_Assay Pathway Pathway Analysis (Western Blot) InVitro_Studies->Pathway Endpoints Endpoint Assessment Dosing->Endpoints Endpoints->Efficacy_Analysis Tumor_Volume Tumor Volume Measurement Endpoints->Tumor_Volume EFS EFS-2 Analysis (Tumor Doubling Time) Endpoints->EFS Biomarkers Biomarker Analysis (γH2AX, p-Chk1) Endpoints->Biomarkers Mechanism Mechanistic Studies Efficacy_Analysis->Mechanism

Diagram 2: Comprehensive Workflow for Preclinical Evaluation of this compound. The schematic outlines parallel in vivo and in vitro approaches for characterizing this compound efficacy, incorporating treatment protocols, endpoint assessments, and mechanistic studies to fully elucidate drug activity.

Biomarker Development and Patient Selection Strategies

The implementation of predictive biomarkers is crucial for optimizing patient selection for this compound therapy. Current evidence suggests that while ATM loss shows promise as a biomarker in preclinical models, its predictive value in clinical settings appears more complex. In the phase Ib basket expansion trial, no significant association was observed between ATM protein loss or ATM alterations and progression-free survival or overall response, indicating that additional factors likely influence treatment outcomes [3]. This highlights the need for composite biomarker signatures rather than reliance on single biomarkers.

Emerging biomarker strategies include:

  • DDR Gene Alterations: Beyond ATM, alterations in BRCA1/2 and other homologous recombination repair genes may predict sensitivity to ATR inhibition [2]. Preclinical data demonstrates activity in models with various DDR gene alterations, suggesting a broader potential application.

  • Early ctDNA Response: Monitoring changes in circulating tumor DNA (ctDNA) levels early during treatment shows promise as a dynamic biomarker for predicting clinical benefit [3]. This approach could enable early identification of responders and facilitate treatment adaptation.

  • Pharmacodynamic Markers: Assessment of DNA damage markers such as γH2AX and phosphorylated CHK1 in tumor tissue or circulating cells provides direct evidence of target engagement and pathway modulation [2] [4]. These markers can confirm biological activity even in the absence of immediate radiographic response.

Future directions for biomarker development include integrated genomic and functional approaches combining tumor molecular profiling with functional assessment of DDR capacity to better identify tumors with inherent sensitivity to ATR inhibition. Additionally, investigation of mechanisms of primary and acquired resistance will be essential for developing rational combination strategies and sequencing approaches with other targeted therapies.

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent with demonstrated activity in DNA damage response-deficient tumors, both in preclinical models and early clinical trials. The compiled data indicate its potential utility as monotherapy, particularly in specific subpopulations such as gynecologic cancers and tumors with certain DDR pathway alterations. The well-characterized safety profile, with manageable and reversible hematologic toxicities, supports continued clinical development.

Future research directions should focus on:

  • Refined patient selection strategies incorporating composite biomarker approaches beyond ATM status alone
  • Rational combination therapies with other targeted agents, such as PARP inhibitors, where preclinical data shows enhanced antitumor activity even in PARP-resistant models [2]
  • Alternative scheduling strategies to optimize the therapeutic index, as evidenced by the exploration of 3 days on/11 days off dosing [3]
  • Biomarker-driven clinical trials to validate predictive biomarkers and identify patient populations most likely to benefit

As research continues to refine our understanding of ATR biology and its therapeutic targeting, this compound holds significant promise as a valuable addition to the arsenal of precision oncology therapies for managing DDR-deficient advanced solid tumors.

References

Application Note: Elimusertib in BRCA1/2-Defective Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Elimusertib is a potent, selective, and orally available small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-Related (ATR) kinase [1] [2] [3]. ATR is a key regulator of the DNA damage response (DDR), functioning in concert with Ataxia Telangiectasia Mutated (ATM) kinase to manage DNA replication stress, single-strand breaks, and double-strand breaks [4]. In healthy cells, BRCA1 and BRCA2 proteins are crucial for repairing double-strand breaks via the homologous recombination (HR) pathway [5] [6]. Cancers with deleterious mutations in BRCA1 or BRCA2 genes harbor a pre-existing HR deficiency (HRD).

This HRD creates a unique vulnerability: by inhibiting ATR with this compound, the cancer cells lose a critical backup DNA repair pathway, leading to the accumulation of catastrophic DNA damage and, ultimately, cell death—a concept known as synthetic lethality [4]. The following diagram illustrates this core mechanism and the key signaling pathways involved.

G cluster_damage Genomic Stress in Cancer cluster_ddr DNA Damage Response (DDR) cluster_rx Therapeutic Intervention cluster_fate Cell Fate ReplicationStress Replication Stress ATR ATR Kinase ReplicationStress->ATR Activates DSBs Double-Strand Breaks (DSBs) ATM ATM Kinase DSBs->ATM Activates HR Homologous Recombination (HR) ATR->HR Promotes ATM->HR Backup Activation Survival Cell Survival & Repair HR->Survival Intact HR BRCA_Deficiency BRCA1/2 Deficiency (HR Deficiency) BRCA_Deficiency->HR Inactivates Apoptosis Replication Catastrophe & Apoptosis This compound This compound (ATRi) This compound->ATR Inhibits This compound->Apoptosis Synthetic Lethality in HR-Deficient Cells

Diagram 1: Synthetic Lethality Mechanism of this compound in BRCA-Defective Cells. Inhibition of ATR in the context of pre-existing BRCA1/2 deficiency leads to the collapse of DNA repair, causing replication catastrophe and apoptosis [4] [7].

Key Efficacy Data and Clinical Evidence

Summary of Antitumor Activity

This compound has demonstrated promising efficacy across clinical trials and preclinical models with DDR deficiencies, including those with BRCA1/2 and ATM alterations.

Table 1: Summary of this compound's Efficacy from Key Studies

Study Type / Model Biomarker Alteration Dosing Schedule Efficacy Outcome Reference

| Phase 1b Clinical Trial (NCT03188965) | Various advanced solid tumors with ATM alterations & BRCA1/2 defects | 40 mg BID, 3 days on/4 days off | Clinical Benefit Rate (CBR*):

  • 44.1% in ATM loss
  • 36.8% in Breast Cancer
  • 38.6% in Gynecologic Cancers | [8] | | Phase 1b Clinical Trial (Alternate Schedule) | Advanced solid tumors with ATM mutations/loss | 80 mg BID, 3 days on/11 days off | Disease Control: Partial and Complete Responses observed. Improved hematologic tolerability. | [8] | | PDX Model Study (Monotherapy) | Diverse DDR alterations (BRCA1/2, ATM) | 40 mg/kg (mouse equivalent) | Prolonged EFS-2 in 11 of 21 models. Partial Responses in 4 models, including models with PARPi resistance. | [4] | | In Vitro Breast Cancer Study | Breast cancer cell lines (MDA-MB-453, MDA-MB-231) | Varying concentrations < 80 nM | Induced S-phase delay, increased DNA damage (ssDNA), and caspase-7-dependent apoptosis. IC50 < 80 nM in a broad panel of tumor cell lines. | [2] [7] |

CBR: Percentage of patients achieving complete response, partial response, or stable disease lasting ≥6 months. EFS-2: Event-free survival, defined as the time for tumor volume to double from baseline.

Activity in PARP Inhibitor-Resistant Models

A significant finding from preclinical studies is this compound's potential to overcome PARP inhibitor (PARPi) resistance. The combination of this compound with the PARP inhibitor Niraparib enhanced antitumor activity compared with either agent alone in PDX models with both intrinsic and acquired PARPi resistance [4]. This suggests a promising therapeutic strategy for tackling a major clinical challenge.

Detailed Experimental Protocols

In Vivo Efficacy Protocol Using Patient-Derived Xenograft (PDX) Models

This protocol is adapted from a study that demonstrated significant prolongation of event-free survival with this compound monotherapy in DDR-deficient PDX models [4].

Table 2: Key Reagents and Equipment

Item Specification
This compound Provided by Bayer or purchased from Chemietek
Formulation 60% Polyethylene Glycol 400, 30% Water, 10% Ethanol
PDX Models Biobank of models with characterized DDR alterations (e.g., BRCA1/2, ATM)
Mice Female NOD/SCID gamma or athymic nu/nu mice, 6-8 weeks old

Procedure:

  • Model Generation and Implantation: Implant PDX tumor fragments (~1.5 cm³) subcutaneously into the flank of recipient mice.
  • Randomization: When tumor volume reaches 200-400 mm³, randomize mice into control and treatment groups (n=5-8 recommended).
  • Dosing Regimen:
    • This compound Monotherapy: Administer this compound at 40 mg/kg via oral gavage twice daily (BID).
    • Schedule: Use the "3 days on, 4 days off, 3 days on" weekly schedule, or the alternate "3 days on, 11 days off" schedule for improved hematologic tolerability [8] [4].
    • Control Group: Administer the vehicle formulation only on the same schedule.
  • Tumor Monitoring:
    • Measure tumor dimensions (length and width) 2-3 times per week using calipers.
    • Calculate tumor volume (TV) using the formula: TV (mm³) = [(width)² × length] / 2.
    • Monitor mouse body weight and general health as indicators of toxicity.
  • Endpoint and Data Analysis:
    • Primary Endpoint: Calculate Event-Free Survival (EFS-2), defined as the time taken for the tumor volume to double from baseline.
    • Tumor Response Categorization:
      • Partial Response (PR): ≥30% decrease in tumor volume from baseline.
      • Progressive Disease (PD): ≥20% increase in tumor volume.
      • Stable Disease (SD): Neither PR nor PD criteria are met.
    • Compare EFS-2 and response rates between treatment and control groups using Kaplan-Meier analysis.
In Vitro Mechanism of Action Protocol

This protocol outlines how to assess this compound's effects on DNA damage, cell cycle, and apoptosis in breast cancer cell lines, as described in a 2025 study [7].

Procedure:

  • Cell Culture and Treatment:
    • Culture relevant cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) in appropriate media.
    • Treat cells with this compound at its IC50 concentration (reported to be <80 nM for many tumor cell lines [2]) or a vehicle control (DMSO) for 24-72 hours.
  • Assessment of DNA Damage (Comet Assay):
    • Alkaline Comet Assay: After treatment, embed cells in low-melting-point agarose on a microscope slide. Lyse cells and perform electrophoresis under alkaline conditions (pH >13). This detects single-stranded DNA breaks and alkali-labile sites. Stain with a DNA-binding dye (e.g., SYBR Gold) and analyze tail moment using fluorescence microscopy.
    • Neutral Comet Assay: Perform electrophoresis under neutral conditions (pH ~8.5) to specifically detect double-strand breaks.
  • Analysis of S-Phase Progression (BrdU Assay):
    • Pulse-label cells with Bromodeoxyuridine (BrdU) for 30-60 minutes to mark replicating cells.
    • Fix and permeabilize cells, then stain with an anti-BrdU antibody and a DNA dye (e.g., Propidium Iodide).
    • Analyze samples using flow cytometry to quantify BrdU incorporation and DNA content. This compound is expected to delay S-phase progression and increase aberrant ssDNA [7].
  • Detection of Apoptosis (Annexin V / Flow Cytometry):
    • Harvest treated and control cells.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to manufacturer's instructions.
    • Analyze by flow cytometry to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cell populations. An increase in the sub-G1 population in cell cycle analysis can also indicate apoptosis.
  • Western Blot for Caspase Activation:
    • Lyse cells and perform Western blot analysis to detect the cleavage of caspase-7 and its substrate, Poly (ADP-ribose) polymerase (PARP), to confirm apoptosis is caspase-dependent.

The workflow for this in vitro analysis is summarized below.

G Start Seed and Culture Cancer Cell Lines Treat Treat with this compound or Vehicle (DMSO) Start->Treat AssayBranch Perform Functional Assays Treat->AssayBranch Comet Comet Assay (DNA Damage) AssayBranch->Comet BrdU BrdU Assay & FACS (S-Phase Progression) AssayBranch->BrdU Annexin Annexin V/PI FACS (Apoptosis) AssayBranch->Annexin Western Western Blot (Caspase-7, PARP) AssayBranch->Western Outcome Integrated Analysis: Confirm Replication Catastrophe & Apoptosis Comet->Outcome BrdU->Outcome Annexin->Outcome Western->Outcome

Diagram 2: In Vitro Workflow for Analyzing this compound's Mechanism of Action. This multi-assay approach confirms the drug's effect on inducing DNA damage, S-phase delay, and caspase-dependent apoptosis [7].

Rational Combination Strategies

Preclinical data supports exploring this compound in rational combinations to enhance efficacy and overcome resistance:

  • With PARP Inhibitors (e.g., Niraparib): The combination of this compound and Niraparib showed enhanced antitumor activity in PDX models, including those with acquired PARPi resistance. This combination capitalizes on dual disruption of complementary DDR pathways [4].
  • With PI3K Inhibitors (e.g., Copanlisib): Pharmacodynamic studies in PDX models showed that PI3K/mTOR pathway signaling can increase in response to this compound. The combination with the PI3K inhibitor Copanlisib enhanced EFS-2 compared to monotherapy in some models, suggesting a potential resistance mechanism that can be therapeutically targeted [4].

Conclusions and Research Outlook

This compound represents a clinically relevant ATR inhibitor with monotherapy activity in tumors harboring BRCA1/2 and other DDR defects. The recommended dosing schedule of 40 mg twice daily on a 3-days-on/4-days-off regimen, or an alternate 3-days-on/11-days-off regimen, has demonstrated clinical efficacy and a manageable safety profile, with hematological toxicities (anemia, neutropenia) being the most common grade ≥3 adverse events [8].

Future research should focus on:

  • Validating robust biomarkers beyond ATM loss (e.g., specific transcriptional signatures) for optimal patient selection.
  • Further elucidating the mechanisms underlying intrinsic and acquired resistance to ATR inhibition.
  • Advancing clinical trials of rational combinations, particularly with PARP and PI3K inhibitors, to expand the therapeutic utility of this compound.

References

Application Note: Biomarker Selection Strategy for Elimusertib Using ATM Loss and pCHK1 Signaling

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Elimusertib and ATR Inhibition in Cancer Therapy

This compound (BAY 1895344) is a potent, selective oral inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) and replication stress response pathways. As part of the serine/threonine kinase family, ATR plays a critical role in maintaining genomic integrity by coordinating cellular responses to DNA damage, particularly replication stress caused by various endogenous and exogenous factors. Upon administration, this compound selectively binds to and inhibits ATR kinase activity, preventing ATR-mediated signaling and DNA damage checkpoint activation. This disruption in DNA damage repair leads to the accumulation of catastrophic DNA damage and ultimately induces apoptosis in tumor cells that frequently overexpress ATR or harbor specific DNA repair deficiencies [1].

The therapeutic rationale for ATR inhibition stems from the concept of synthetic lethality, where cancer cells with specific vulnerabilities in complementary DNA repair pathways become highly dependent on remaining repair mechanisms. Many cancer cells exhibit elevated levels of replication stress due to oncogene activation, cell cycle dysregulation, and genomic instability, making them particularly reliant on the ATR-mediated replication stress response for survival. By inhibiting ATR, this compound takes advantage of this inherent vulnerability, preferentially targeting cancer cells over normal cells [2]. Currently, this compound has been investigated in 8 clinical trials, of which 7 remain open, primarily focusing on malignant solid tumors, breast carcinoma, and colorectal carcinoma [1].

ATM Loss as a Predictive Biomarker for ATR Inhibitor Response

Biological Rationale for ATM Deficiency

The ataxia telangiectasia mutated (ATM) kinase serves as a master regulator of cellular responses to DNA double-strand breaks (DSBs), functioning as a critical complementary pathway to ATR in the DNA damage response network. While ATR primarily responds to replication stress and single-stranded DNA damage, ATM is activated predominantly by double-strand breaks. This functional relationship creates a synthetic lethal interaction when ATR is inhibited in ATM-deficient backgrounds, as cancer cells lose both major DNA damage response pathways simultaneously [3].

ATM plays a pivotal role in orchestrating the DNA damage response, maintaining genomic stability, and regulating various cellular processes including cell cycle checkpoints and apoptosis. In normal cells, ATM and ATR provide backup functionality for each other, allowing maintenance of genomic stability even when one pathway is compromised. However, in cancer cells with complete ATM loss, inhibition of the remaining ATR pathway leads to uncontrolled replication fork collapse, accumulation of catastrophic DNA damage, and ultimately mitotic catastrophe [4]. The critical importance of complete ATM loss rather than partial reduction was demonstrated in pancreatic cancer models, where only complete loss of ATM function (through pharmacological inhibition or CRISPR knockout) significantly sensitized cells to ATR inhibition combined with gemcitabine, while siRNA depletion did not produce the same effect [4].

Clinical Evidence Supporting ATM Biomarker Utility

Recent comprehensive analyses have revealed that ATM mutations occur in approximately 4% of tumors across various cancer types, with the mutation frequency positively correlating with increased tumor mutational burden (TMB). Patients with ATM-mutant tumors demonstrated significantly improved clinical outcomes, including better overall survival (HR = 0.736), progression-free survival (HR = 0.761), and disease-free survival (HR = 0.686) compared to those without ATM mutations in the TCGA cohort [5]. These findings establish ATM deficiency as a promising predictive biomarker for DNA damage response-targeted therapies.

In pediatric solid tumor models, this compound monotherapy demonstrated striking antitumor effects, particularly in alveolar rhabdomyosarcoma and neuroblastoma patient-derived xenografts (PDXs). The objective response rates in these models surpassed those achieved with some conventional standard-of-care chemotherapies, highlighting the potent activity of ATR inhibition in molecularly selected contexts [2]. The presence of specific molecular features beyond ATM loss, including TP53 mutations, MYC overexpression, and fusion oncoproteins (EWS-FLI1, PAX3-FOXO1), may further refine patient selection for this compound therapy [2].

Table 1: Biomarker Associations with this compound Sensitivity in Preclinical Models

Biomarker Cancer Type Experimental System Observed Effect Reference
ATM Loss Pancreatic ductal adenocarcinoma In vitro & xenograft models Augmented replication catastrophe with ATRi/gemcitabine [4]
ATM Mutation Multiple solid tumors TCGA cohort analysis Improved survival outcomes (HR = 0.736) [5]
Nuclear pCHK1 Ovarian cancer & multiple types Cell line panel & xenografts Correlation with increased this compound sensitivity [6]
ARID1A Mutation Solid tumors Clinical trial biomarker analysis Frequent inclusion criteria for this compound trials [1]

Experimental Validation Protocols for ATM Biomarker Status

In Vitro Assessment of this compound Sensitivity

Cell Viability and Proliferation Assays: For initial assessment of this compound sensitivity across cell line panels, seed cells in white, flat-bottom 96-well plates at a density of 1,000-2,000 cells per well depending on growth characteristics. After 24 hours of attachment, treat cells with increasing concentrations of this compound (recommended range: 3 nM-3 μM) for 72 hours. Measure cell viability using CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's protocol, recording luminescence signals using a Glowmax-Multi Detection System or comparable platform. Calculate IC50 values using a four-parameter logistic regression model, with all measurements performed in at least quadruplicate and normalized to both initial cell number and untreated controls [2] [6].

Clonogenic Survival Assays: Plate 1,000-2,000 single cells in poly-D-lysine-coated transparent 24-well plates and allow for attachment. After 24 hours, treat cells with this compound at their respective IC50 values or DMSO control for 48 hours. Following treatment, carefully remove media, wash twice with fresh culture medium, and culture in drug-free media for 7-10 days to allow colony formation. Fix resultant colonies with 1% PFA and stain with crystal violet for visualization and quantification. Perform all experiments in triplicate to ensure statistical robustness [2].

Western Blot Analysis for DNA Damage Response Markers: Prepare whole-cell protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentrations by bicinchoninic acid (BCA) assay. Separate 10 μg of denatured protein by gel electrophoresis on 10% or 16% Tris-Glycin gels (depending on target protein size) and transfer to polyvinylidene difluoride membranes. Block membranes with 5% dry milk or 5% BSA for 1 hour, then incubate with primary antibodies overnight at 4°C. Recommended primary antibodies for ATM pathway analysis include: phospho-ATR (Ser428), phospho-CHK1 (Ser345), total CHK1, γH2AX, and vinculin or GAPDH as loading controls. Following incubation with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature, detect chemiluminescent signals using ECL Western Blotting Substrate and imaging system [2] [6].

Immunofluorescence and Multiplex Immunohistochemistry

For single-cell analysis of DNA damage markers and checkpoint proteins, plate cells on chamber slides and treat with this compound at desired concentrations. At treatment endpoints, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against nuclear pCHK1 (Ser345), γH2AX, and geminin (for replication status) overnight at 4°C, followed by appropriate fluorescent secondary antibodies. After counterstaining nuclei with DAPI, mount slides and image using fluorescence or confocal microscopy [6].

For formalin-fixed paraffin-embedded (FFPE) tissue samples (patient-derived xenografts or clinical specimens), perform multiplex immunofluorescence staining using the Opal Tyramide Signal Amplification system. Construct tissue microarray slides with 3μm sections. After heat-induced epitope retrieval, incubate slides with primary antibodies for 60 minutes at room temperature. Recommended antibody panel includes: geminin (1:100), phospho-ATR (Ser428; 1:100), phospho-CHK1 (Ser345; 1:100), and γH2AX (1:100). Following HRP-labeled secondary antibody incubation, apply tyramide-based fluorescent reagents, then microwave slides to inactivate HRP between successive antibody applications. After all antibodies have been stained, add DAPI nuclear counterstain, wash, and mount slides. Acquire multispectral images using systems such as Vectra or comparable platforms and quantify signals using appropriate image analysis software [6].

In Vivo Validation Using Patient-Derived Xenograft Models

To assess the predictive value of ATM loss for this compound response in vivo, establish patient-derived xenograft models from fresh tumor specimens implanted subcutaneously into immunocompromised mice (e.g., SCID beige or NSG strains). When tumors reach predetermined size (25-50 mm²), randomize mice into treatment and control groups (n=10-11 per group). Administer this compound formulated in PEG400/ethanol/water (60:10:30) via oral gavage using a 3 days on/4 days off schedule at clinically relevant doses (typically 30-50 mg/kg twice daily). Monitor tumor dimensions 2-3 times weekly using calipers, calculating tumor area as length × width. Record body weight as an indicator of treatment-related toxicity, with >10% loss requiring dose suspension and >20% loss mandating treatment termination. Calculate tumor growth inhibition as T/C ratio: [(tumor area of treatment group at day x) - (tumor area before treatment)] / [(tumor area of control group at day x) - (tumor area before treatment)]. Interpret T/C ratios as follows: <0.3 indicates strong response; 0.3-0.6 moderate response; 0.6-0.8 weak response; and 0.9-1.0 no biological activity [2] [6].

Table 2: Experimental Conditions for In Vivo this compound Testing

Parameter Specifications Notes
Mouse strains SCID beige, NSG 5-6 weeks old, 20-22 g
Cell inoculation 100 μl suspension, subcutaneous Mid-log phase cells
Randomization threshold 25-50 mm² tumor area Balanced group sizes
Formulation PEG400/ethanol/water (60:10:30) Freshly prepared
Dosing schedule 3 days on/4 days off Twice daily administration
Endpoint metrics Tumor area, body weight Twice-weekly measurements
Toxicity limits >10% weight loss: hold dose; >20%: terminate Allow recovery when possible

Biomarker-Driven Clinical Application

Patient Stratification Strategy

The integration of ATM biomarker assessment into clinical development of this compound enables precision medicine approaches for patient selection. A comprehensive biomarker evaluation should include next-generation sequencing to detect ATM mutations, immunohistochemical analysis to determine ATM protein expression levels, and assessment of functional DNA repair capacity. Current evidence suggests that complete loss of ATM function, rather than partial reduction, provides the strongest predictive value for this compound sensitivity, particularly in combination with DNA-damaging agents like gemcitabine [4].

Beyond ATM status, additional biomarkers may further refine patient selection. Nuclear pCHK1 expression has emerged as a promising indicator of ATR inhibitor sensitivity across multiple cancer types. Gene expression profiling of cancer cell lines revealed that nuclear-specific enrichment of CHK1 correlates with increased sensitivity to this compound. Subsequent validation in cell line-derived xenograft specimens demonstrated a trend between nuclear phosphorylated CHK1 (pCHK1) staining and treatment response, suggesting potential clinical utility as a companion diagnostic [6]. Additional biomarkers including ARID1A mutations, ATM loss, and ARID1A loss represent the most frequent biomarker inclusion criteria in ongoing clinical trials of this compound [1].

Clinical Trial Landscape and Future Directions

The promising preclinical data supporting ATM loss as a predictive biomarker for this compound sensitivity has catalyzed the development of multiple clinical trials incorporating biomarker-driven patient selection strategies. Currently, 7 active phase 1 clinical trials are investigating this compound across various solid tumor types, with several employing biomarker-enrichment strategies [1]. These trials seek to validate the preclinical observations in human patients and establish definitive criteria for patient selection.

Future research directions should focus on standardizing biomarker assays for ATM deficiency, defining clinically relevant thresholds for ATM loss, and exploring rational combination strategies that maximize therapeutic efficacy while minimizing toxicity. Additionally, investigation of potential resistance mechanisms to this compound in ATM-deficient tumors will be crucial for developing strategies to overcome resistance and improve long-term outcomes. The integration of comprehensive molecular profiling with functional assessments of DNA repair capacity will ultimately enable optimal patient selection and personalized treatment approaches with this compound and other ATR pathway inhibitors [3] [4].

Conclusion

ATM loss represents a promising predictive biomarker for identifying cancer patients most likely to benefit from this compound treatment. The synthetic lethal relationship between ATM deficiency and ATR inhibition creates a therapeutic window that can be exploited through careful patient selection. Standardized experimental protocols for assessing ATM status, including genomic, proteomic, and functional assays, enable robust biomarker validation in both preclinical and clinical settings. As ongoing clinical trials continue to generate evidence, biomarker-driven approaches promise to maximize the therapeutic potential of this compound while minimizing unnecessary exposure for patients unlikely to benefit. The integration of these biomarker strategies into clinical practice represents a significant advancement in the application of precision medicine to cancer therapy.

Visual Appendix

DNA Damage Response Pathway and Therapeutic Targeting

architecture cluster_normal Normal DNA Damage Response cluster_ATRi ATR Inhibitor (this compound) Treatment cluster_ATM_loss ATM-Deficient Context ReplicationStress Replication Stress ATR_normal ATR Activation ReplicationStress->ATR_normal ATR_inhibited ATR Inhibited ReplicationStress->ATR_inhibited DSBs Double-Strand Breaks ATM_normal ATM Activation DSBs->ATM_normal ATM_mutant ATM Loss/Mutation DSBs->ATM_mutant CHK1_normal CHK1 Phosphorylation ATR_normal->CHK1_normal CHK2_normal CHK2 Phosphorylation ATM_normal->CHK2_normal CellCycleArrest_normal Cell Cycle Arrest CHK1_normal->CellCycleArrest_normal CHK2_normal->CellCycleArrest_normal DNARepair_normal DNA Repair CellCycleArrest_normal->DNARepair_normal CellSurvival_normal Cell Survival DNARepair_normal->CellSurvival_normal CHK1_no_phospho No CHK1 Phosphorylation ATR_inhibited->CHK1_no_phospho PrematureMitosis Premature Mitosis Entry CHK1_no_phospho->PrematureMitosis CatastrophicDamage Replication Catastrophe PrematureMitosis->CatastrophicDamage Apoptosis Apoptosis CatastrophicDamage->Apoptosis No_DSB_repair Compromised DSB Repair ATM_mutant->No_DSB_repair SyntheticLethality Synthetic Lethality No_DSB_repair->SyntheticLethality

Diagram 1: DNA Damage Response Pathway and Therapeutic Targeting Strategy. This diagram illustrates the normal DNA damage response (top), the effects of ATR inhibition with this compound (middle), and the synthetic lethal interaction when ATR is inhibited in ATM-deficient contexts (bottom). The ATM-deficient pathway shows how complete ATM loss creates dependency on ATR-mediated DNA repair, resulting in synthetic lethality when ATR is inhibited.

Biomarker Validation Workflow

architecture cluster_molecular Molecular Characterization cluster_functional Functional Assessment cluster_invivo Preclinical Validation Start Tumor Sample Collection MolecularProfiling Molecular Profiling Start->MolecularProfiling NGS NGS: ATM Mutations MolecularProfiling->NGS IHC IHC: ATM Protein Loss MolecularProfiling->IHC pCHK1 pCHK1 Nuclear Staining MolecularProfiling->pCHK1 FunctionalAssays Functional Validation Viability Cell Viability Assays FunctionalAssays->Viability Clonogenic Clonogenic Survival FunctionalAssays->Clonogenic InVivoValidation In Vivo Correlation PDX PDX Models InVivoValidation->PDX TGI Tumor Growth Inhibition InVivoValidation->TGI ClinicalApplication Clinical Application NGS->FunctionalAssays IHC->FunctionalAssays pCHK1->FunctionalAssays Viability->InVivoValidation Clonogenic->InVivoValidation PDX->ClinicalApplication TGI->ClinicalApplication

Diagram 2: Comprehensive Biomarker Validation Workflow. This diagram outlines the stepwise approach for validating ATM loss and associated biomarkers as predictors of this compound response, progressing from initial molecular characterization through functional assessment and preclinical in vivo validation to ultimate clinical application.

References

Elimusertib ionizing radiation combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Preclinical Rationale

The scientific rationale for combining elimusertib with DNA-damaging treatments is rooted in the role of ATR kinase in the DNA Damage Response (DDR).

  • DNA Damage Response (DDR): When DNA is damaged (e.g., by chemotherapy or radiation), the DDR is activated to pause the cell cycle and allow for repair. ATR kinase is a central regulator of this response to specific types of DNA damage, including replication stress and double-strand breaks [1].
  • ATR Inhibition: this compound, by inhibiting ATR, disrupts this repair process. This prevents cancer cells from fixing their damaged DNA, which can lead to increased cell death, especially in cancer cells that already have underlying deficiencies in other DDR pathways [2].
  • Synergy with Damaging Agents: Preclinically, ATR inhibitors have demonstrated synergy with platinum-based chemotherapies like cisplatin. The combination aims to prevent cancer cells from repairing the DNA damage induced by cisplatin, thereby overcoming resistance and enhancing tumor cell killing [3].

The following diagram illustrates this core mechanistic rationale.

DDR_Pathway DNA_Damage DNA Damage (e.g., Cisplatin, IR) ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair ATR_Activation->Cell_Cycle_Arrest Synthetic_Lethality Synthetic Lethality & Cell Death ATR_Activation->Synthetic_Lethality Failed Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Cell_Cycle_Arrest->Synthetic_Lethality This compound This compound (ATRi) This compound->ATR_Activation Inhibits

Preclinical Insights on this compound with Radiation

While clinical data with radiation is limited, a comparative preclinical toxicology study provides valuable safety insights. The study investigated the toxicity profiles of three ATR inhibitors (including this compound) alone and in combination with ionizing radiation (IR) in mice [1].

  • Key Finding: The study concluded that neither ceralasertib, this compound, nor berzosertib exacerbated toxicities induced by total body irradiation (TBI) in mice over a 48-hour period. This was assessed through clinical pathology and histopathology of sensitive tissues [1].
  • Measured Parameters: The research evaluated changes in complete blood counts (CBCs) and tissue pathology in organs known to be sensitive to radiation, such as the small intestine, liver, and kidney [1].
  • Implication: This suggests that, in a mouse model, the combination of these ATR inhibitors with radiation did not lead to increased acute normal tissue toxicity beyond that caused by radiation alone [1].
Study Aspect Details
Objective To identify the impact of ATR inhibitors (ceralasertib, this compound, berzosertib) on IR toxicity profiles [1]
Model Female BALB/c mice [1]
Treatment ATRi alone or combined with 6 Gy total body irradiation (TBI) [1]
Key Endpoints Complete Blood Counts (CBC) and histopathology of various tissues at 48 hours [1]
Main Conclusion The studied ATR inhibitors did not exacerbate TBI-induced toxicities in this model [1]

Proposed Protocol for Combination Therapy

Based on the reviewed literature, here is a generalized experimental workflow for evaluating this compound in combination with a DNA-damaging agent. This protocol integrates elements from both the clinical trial with cisplatin and the preclinical radiation study [3] [1].

Experimental_Workflow cluster_treatment Treatment Phase Start Study Initiation Model_Selection Model Selection (In vivo/Patient) Start->Model_Selection Dosing_Regimen Define Dosing Regimen Model_Selection->Dosing_Regimen A Administer DNA Damage Agent (e.g., Cisplatin Day 1) Dosing_Regimen->A Tox_Monitoring Toxicity Monitoring Analysis Data Analysis Tox_Monitoring->Analysis Efficacy_Assessment Efficacy Assessment Efficacy_Assessment->Analysis B Administer this compound (e.g., Day 2) B->Tox_Monitoring B->Efficacy_Assessment

Key Protocol Considerations:

  • Dosing Schedule: The clinical trial found that the starting schedule (cisplatin 60 mg/m² Day 1, this compound 20 mg BID Days 2, 9) was too toxic. The Maximum Tolerated Dose (MTD) was ultimately determined to be a significantly reduced regimen: This compound 20 mg once on Day 2 with Cisplatin 30 mg/m² on Days 1 and 8 of a 21-day cycle [3]. This highlights the critical need for careful dose escalation.
  • Toxicity Monitoring: As hematologic toxicity was dose-limiting, vigilant monitoring is essential. This includes frequent Complete Blood Counts (CBC) to check for neutropenia and thrombocytopenia, as well as assessment of renal function (creatinine) [3] [1].
  • Patient Selection: Preclinical data suggests that tumors with specific vulnerabilities in DNA damage repair pathways (e.g., alterations in ATM, BRCA1/2) may be more sensitive to ATR inhibition [2]. Future studies could benefit from enrolling patients based on such biomarkers.

Conclusion

Available clinical data indicates that the combination of This compound with cisplatin is not promising for further development due to significant hematologic toxicities and only modest anti-tumor activity [3]. However, a preclinical study suggests that this compound does not exacerbate radiation-induced toxicity in mice, which may support further investigation of this specific combination [1]. Future research should focus on:

  • Identifying predictive biomarkers for patient selection.
  • Exploring synergies with other anticancer agents beyond cisplatin.
  • Carefully designing clinical protocols that account for the significant hematologic toxicity observed with combination therapies.

References

Elimusertib topotecan combination clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Rationale and Workflow

The scientific rationale for this combination lies in the synergistic induction of replication stress and DNA damage.

G Figure 1: Mechanism of Synergistic DNA Damage by Elimusertib and Topotecan ReplicationStress Replication Stress Topotecan Topotecan (Topo I Inhibitor) ReplicationStress->Topotecan Increases SSB Single-Strand Breaks (SSB) & Stalled Replication Forks Topotecan->SSB Induces ATRrecruitment ATR Recruitment & Activation SSB->ATRrecruitment Activates CellSurvival Cell Cycle Arrest DNA Repair Cell Survival ATRrecruitment->CellSurvival Promotes Apoptosis Mitotic Catastrophe Apoptosis (Cell Death) CellSurvival->Apoptosis Blocked by this compound This compound This compound (ATR Inhibitor) This compound->ATRrecruitment Inhibits

  • Topotecan's Role: As a topoisomerase I (Top1) inhibitor, topotecan induces DNA damage by stabilizing the covalent complex between Top1 and DNA, leading to single-strand breaks (SSBs) and, crucially, the collapse of replication forks when the replication machinery encounters these complexes [1]. This generates the primary cytotoxic lesion and creates replication stress [2].
  • ATR's Role & this compound's Action: Replication stress is a potent activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a master regulator that initiates the DNA damage response (DDR) to promote cell survival by stabilizing replication forks, arresting the cell cycle for repair, and preventing premature mitosis [3]. This compound, a potent oral ATR inhibitor, blocks this survival signal. By inhibiting ATR, this compound prevents fork stabilization and repair, forcing cells with topotecan-induced damage to proceed through the cell cycle, resulting in the conversion of single-strand breaks into lethal double-strand breaks and mitotic catastrophe [2] [3].

Safety and Tolerability Profile

The combination's primary challenge is significant hematological toxicity, a known effect of topotecan that appears potentiated by ATR inhibition [2] [4].

Adverse Event Incidence (Grade 3+) Management Recommendations
Neutropenia 50% [2] Close monitoring; consider prophylactic G-CSF as per standard topotecan guidelines [5] [4].
Thrombocytopenia 37.5% [2] Frequent blood count monitoring; platelet transfusions as clinically indicated [6].
Other Serious AEs Cardiac arrest (in setting of pancytopenia) [2] Vigilant supportive care and monitoring for sequelae of severe myelosuppression [2].

Pre-existing risk factors for enhanced hematologic toxicity include extent of prior therapy, prior platinum or radiation therapy, advanced age, and impaired renal function [4]. The study explicitly excluded patients with prior topotecan exposure [2].

Detailed Clinical Protocol

The established RP2D and schedule from the ETCTN 10402 trial should be followed [2].

Treatment Cycle (21-day cycle)

  • Topotecan: 1 mg/m², administered as a 30-minute intravenous infusion, on Days 1 through 5.
  • This compound: 20 mg, administered orally once daily, on Days 2 and 5.

Critical Administration Notes

  • This compound Dosing: The dose was reduced from 20 mg twice daily (BID) to 20 mg once daily due to dose-limiting toxicities. Adherence to this reduced schedule and dose is critical for safety [2].
  • Topotecan Administration: Standard topotecan preparation and administration procedures must be followed, using appropriate safety measures and PPE [5].

Dose Modification Guidelines

  • Treatment Initiation: Do not initiate a cycle if the neutrophil count is < 1,500 cells/mm³, platelets are < 100,000 cells/mm³, or serum creatinine is > 1.5 mg/dL [5].
  • Dose Reductions: For severe neutropenia or thrombocytopenia in a prior cycle, permanent dose reduction of topotecan should be considered per established guidelines (e.g., reduce to 0.75 mg/m² for ovarian cancer) [5] [4]. The use of granulocyte-colony stimulating factor (G-CSF) is also a management option [5].

Conclusion for Researchers

The this compound-topotecan combination represents a mechanistically sound approach to targeting the DNA damage response in solid tumors. The phase Ia study established a feasible RP2D, but the significant hematological toxicity profile requires careful patient selection, rigorous monitoring, and proactive management. Future development of this combination would depend on identifying predictive biomarkers, such as DDR pathway deficiencies, to select patients most likely to benefit from this synergistic but challenging regimen.

References

Application Note: Elimusertib and Olaparib Combination to Overcome PARP Inhibitor Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The combination of Elimusertib (ATR inhibitor) and Olaparib (PARP inhibitor) is grounded in the principle of dual targeting of the DNA damage response (DDR) to induce synthetic lethality, particularly in cancers with inherent or acquired homologous recombination (HR) deficiencies [1] [2].

  • PARP Inhibition: Olaparib inhibits Poly (ADP-ribose) polymerase (PARP), enzymes critical for repairing DNA single-strand breaks (SSBs). This inhibition leads to the accumulation of SSBs, which collapse into double-strand breaks (DSBs) during DNA replication. PARP inhibitors also trap PARP enzymes on DNA, preventing repair and stalling replication forks [1] [2].
  • ATR Inhibition: this compound inhibits the Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the replication stress response and the DSB repair pathway. ATR inhibition abrogates cell cycle checkpoints (particularly intra-S and G2/M), preventing cells from repairing DNA damage and leading to mitotic catastrophe and cell death [3] [4].
  • Synthetic Lethality in HR-Deficient Cells: In HR-deficient cells (e.g., those with BRCA1/2 mutations), the backup pathways for DSB repair are compromised. Inhibiting both PARP and ATR simultaneously creates an overwhelming burden of unrepaired DNA damage, leading to synergistic cell death [4] [2]. This combination has also shown efficacy in reversing acquired PARPi resistance, which is frequently driven by the restoration of HR proficiency [4].

The following diagram illustrates the synergistic mechanism of this combination in the DDR pathway.

G DNADamage DNA Damage (Single-Strand Breaks) PARP1 PARP1 Enzyme DNADamage->PARP1 StalledFork Stalled Replication Fork DNADamage->StalledFork Replication SSBRepair SSB Repair (BER Pathway) PARP1->SSBRepair SSBRepair->DNADamage Repaired DSB Double-Strand Breaks (DSBs) StalledFork->DSB ATR ATR Kinase DSB->ATR Apoptosis Mitotic Catastrophe & Apoptosis DSB->Apoptosis Unrepaired Damage CellCycleCheckpoint Cell Cycle Checkpoint (S/G2 Phase Delay) ATR->CellCycleCheckpoint HRRepair HR Repair Pathway CellCycleCheckpoint->HRRepair HRRepair->DSB Repaired HRRepair->Apoptosis HR Deficient Context Olaparib Olaparib (PARPi) Olaparib->PARP1 This compound This compound (ATRi) This compound->ATR

Key Preclinical Evidence

Recent studies demonstrate that the this compound and Olaparib combination effectively overcomes PARPi resistance across various cancer models.

Summary of Efficacy Data

Table 1: Summary of Preclinical Studies on this compound and PARPi Combinations

Cancer Model Combination Agents Key Findings Proposed Mechanism Source
Triple-Negative Breast Cancer (TNBC) This compound + Talazoparib Reversed acquired Talazoparib resistance; synergistic cytotoxicity (ZIP score >10). Downregulation of ATR-Chk1 DDR and cell cycle checkpoint proteins. [4]
Ovarian Cancer Cells This compound + Olaparib/Niraparib Strongly increased PARPi activity; synergy in cisplatin-sensitive & resistant lines. ATR and ATM inhibition tackling cell adhesion-mediated drug resistance. [5]
Patient-Derived Xenografts (PDXs) This compound + Niraparib Enhanced antitumor activity vs. single agents in PARPi-resistant models. Increased DNA damage markers; synergy in models with ATM loss. [3]
Pancreatic Ductal Adenocarcinoma (PDAC) Olaparib + Decitabine (with ATR/ATM activation) Low-dose combination effective in KRAS-dependent PDAC. PARP1-mediated repair key after Decitabine-induced ATR/ATM DDR. [6]
Quantitative Antitumor Activity in PDX Models

A study assessing this compound monotherapy in 21 PDX models with DDR alterations found significant antitumor activity, which supports its use in combinations.

Table 2: Antitumor Activity of this compound Monotherapy in DDR-Altered PDX Models [3]

Response Category Number of Models Description of Efficacy
Significant Prolonged EFS-2 11 out of 21 Event-free survival (time for tumor volume to double) was significantly extended.
Partial Response (PR) 4 out of 21 Tumor volume decreased by ≥30% from baseline.
Stable Disease (SD) 4 out of 21 Tumor volume did not meet criteria for PR or progressive disease.
Activity in PARPi-Resistant Models 3 out of 5 Prolonged EFS-2 was observed in models with known PARP inhibitor resistance.

Experimental Protocols

The following protocols are compiled from recent publications utilizing this compound in combination with PARP inhibitors.

In Vitro Combination Screening and Synergy Assay

This protocol is adapted from studies investigating the reversal of PARPi resistance in TNBC and ovarian cancer cell lines [5] [4].

  • Cell Lines: HCC1937 (BRCA1 mutant TNBC) and its Talazoparib-resistant derivative HCC1937-R; panels of ovarian cancer cells (e.g., A2780, Kuramochi) and their cisplatin-resistant sublines.
  • Drug Preparation:
    • This compound (ATRi): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
    • Olaparib/Talazoparib (PARPi): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
  • Experimental Procedure:
    • Seed cells in 96-well plates at a density of 2-5 x 10³ cells/well and allow to adhere overnight.
    • Treat cells with a matrix of drug concentrations (e.g., 0.5-1 nM PARPi pretreated for 3 days, followed by combination with 2-8 nM this compound for 72 hours). Include single-agent and control groups (DMSO vehicle).
    • Assess cell viability using CCK-8 or WST-1 assay per manufacturer's instructions. Incubate with dye for 45 min-2 hours and measure absorbance at 450 nm.
    • Analyze synergy using software such as SynergyFinder to calculate ZIP scores. A ZIP score > 10 indicates significant synergy [4].
In Vivo Efficacy Study in PDX Models

This protocol is based on studies evaluating the antitumor activity of combinations in patient-derived xenografts [3].

  • Animal Models: Female NOD/SCID gamma or athymic nu/nu mice implanted subcutaneously with DDR-altered PDX tumors.
  • Dosing Formulations:
    • This compound: Formulate in 60% Polyethylene Glycol 400 (PEG 400), 30% water, and 10% ethanol. Administer by oral gavage.
    • Olaparib/Niraparib: Formulate in 5% DMSO and 40% PEG 400 (for Niraparib). Administer by oral gavage or other reported routes.
  • Experimental Design:
    • Randomize mice into treatment groups (n=5-8) when tumor volume reaches 150-400 mm³. Ensure similar average tumor volumes across groups at baseline.
    • Administer treatments:
      • Vehicle control
      • Olaparib/Niraparib monotherapy (e.g., 50 mg/kg, daily)
      • This compound monotherapy (e.g., 40 mg/kg, twice daily, on a 3 days on/4 days off schedule)
      • Combination therapy
    • Monitor tumor volume 2-3 times weekly by caliper measurement. Calculate volume (V) as: ( V = (width^2 \times length)/2 ).
    • Euthanize mice when tumor volume reaches 1,500-2,000 mm³ or at the study endpoint.
  • Endpoint Analysis:
    • Tumor Growth Inhibition: Calculate % change in tumor volume from baseline. Define response:
      • Partial Response (PR): ≥30% decrease in volume.
      • Stable Disease (SD): Neither PR nor Progressive Disease (≥20% increase).
    • Event-Free Survival (EFS-2): Determine the time for each tumor to double in volume from baseline. Compare EFS-2 between groups using Kaplan-Meier analysis.
Pharmacodynamic and Biomarker Analysis

To confirm target engagement and mechanism of action, analyze tumors harvested from in vivo studies.

  • Tumor Harvesting: On day 10 of treatment (or at relevant endpoint), harvest tumors 4 hours after the final drug administration [3]. Flash-freeze for protein analysis or fix in formalin for immunohistochemistry (IHC).
  • Western Blot Analysis:
    • Isolate total protein from frozen tumor samples using RIPA lysis buffer.
    • Quantify protein concentration, load 30 µg per lane on a Bis-Tris gel.
    • Probe with the following primary antibodies [4]:
      • γH2AX (Ser139): Marker of DNA double-strand breaks.
      • p-Chk1 (S317): Direct substrate of ATR; indicates inhibition of ATR pathway.
      • ATR: Total ATR levels.
      • Cyclin B / p-Rb: Markers of cell cycle disruption.
      • β-Actin: Loading control.
  • Immunohistochemistry (IHC): Perform on formalin-fixed paraffin-embedded (FFPE) tumor sections to assess protein expression and localization of markers like γH2AX and ATR [3] [7].

Conclusion

The combination of this compound and Olaparib represents a rational and potent approach to target cancers with DDR deficiencies, especially those developing resistance to PARP inhibitors. The provided data and protocols offer a foundation for researchers to design and implement rigorous preclinical studies to further validate this promising combination therapy.

References

Comprehensive Application Notes and Protocols for Elimusertib (BAY 1895344): Clinical Trial Design and Preclinical Foundations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elimusertib and Its Mechanism of Action

This compound (BAY 1895344) is a potent, selective small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of DNA damage response (DDR) pathways. ATR functions in conjunction with ataxia telangiectasia-mutated (ATM) kinase as a critical modulator of cellular responses to DNA single-strand breaks, double-strand breaks, and replication stress. The therapeutic rationale for ATR inhibition stems from the concept of synthetic lethality, particularly in tumors with specific DDR deficiencies, where ATR inhibition disrupts critical DNA repair processes, leading to selective tumor cell death while sparing normal cells [1]. This compound has demonstrated significant antitumor activity across diverse preclinical models, including those with ATM loss, BRCA1/2 alterations, and other DDR pathway deficiencies, positioning it as a promising candidate for targeted cancer therapy [1].

The molecular mechanism of this compound centers on its ability to block ATR kinase activity, which is essential for cancer cells experiencing replication stress. By inhibiting ATR-mediated signaling, this compound disrupts cell cycle arrest, prevents replication origin firing, and impairs DNA damage repair, ultimately leading to accumulation of irreparable DNA damage and apoptotic cell death. This mechanism is particularly effective against tumors with underlying DDR deficiencies, as these cells exhibit increased reliance on ATR-mediated pathways for survival. Preclinical studies have demonstrated that this compound exhibits synergistic antitumor effects when combined with PARP inhibitors like niraparib, and can overcome both intrinsic and acquired PARP inhibitor resistance in various models [1].

Clinical Trial Designs and Parameters

Phase 1b Trial of this compound-Niraparib Combination

A notable clinical investigation of this compound is the open-label phase 1b study (NCT Study) evaluating its combination with the PARP inhibitor niraparib in patients with recurrent advanced solid tumors and ovarian cancer. This trial employed a sequential assignment design across six treatment arms with a target enrollment of 14 participants. The study primarily aimed to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of this compound in combination with niraparib, while secondary objectives included assessment of pharmacokinetic parameters and preliminary antitumor activity. Participants received this compound in combination with niraparib following a standard 3+3 dose escalation design, with treatment cycles lasting 28 days. The trial specifically enrolled adults with advanced solid tumors (excluding prostate cancer) and ovarian cancer, with key participating institutions including MD Anderson Cancer Center, Memorial Sloan-Kettering Cancer Center, and Dana-Farber Cancer Institute [2].

Table 1: Key Parameters of this compound-Niraparib Phase 1b Trial

Parameter Specification
Trial Phase Phase 1b
Study Type Interventional
Allocation Non-randomized
Enrollment Goal 14 participants
Trial Dates February 2020 - December 2023
Treatment Cycles 28 days
Primary Endpoints Incidence and severity of TEAEs, TESAEs, MTD, RP2D
Secondary Endpoints ORR, DCR, pharmacokinetic parameters (Cmax, AUC)
Key Inclusion Criteria Adults with advanced solid tumors (excluding prostate cancer) and ovarian cancer
Participating Centers MD Anderson, Memorial Sloan-Kettering, Dana-Farber, Cleveland Clinic, Bellinzona Hospital (Switzerland)
Phase I Trial of this compound-Cisplatin Combination

Another significant clinical investigation was a phase Ib dose-escalation study of this compound combined with cisplatin in patients with advanced solid tumors. This trial followed a standard 3+3 design and enrolled patients who had received less than 300 mg/m² of prior cisplatin and for whom cisplatin-based treatment was deemed appropriate. The initial dose level consisted of cisplatin 60 mg/m² intravenously on day 1 with this compound 20 mg orally twice daily on days 2 and 9 of a 21-day cycle. The study population included 15 patients with a median age of 66 years who were heavily pretreated with a median of three prior lines of systemic therapy. Primary tumor types included pancreatic cancer (33%), liver/hepatocellular carcinoma (13%), bladder cancer (13%), and breast cancer (13%) [3].

The trial encountered significant hematologic toxicity, requiring multiple dose de-escalations. The initial dose level resulted in dose-limiting toxicities (DLTs) in all three patients, leading to the exploration of lower dose levels. Ultimately, dose level -2 (this compound 20 mg orally once on day 2 and cisplatin 30 mg/m² on days 1 and 8) was established as the MTD. Among 10 evaluable patients, one with clear-cell ovarian cancer achieved a partial response (10%), while five (50%) demonstrated stable disease. Despite these modest signs of activity, the study concluded that further clinical evaluation of this combination was not warranted due to the significant toxicities observed without robust efficacy signals [3].

Phase I/II Pediatric Trial of this compound Monotherapy

A phase I/II study (Protocol #21-727) evaluated this compound monotherapy in pediatric patients with relapsed or refractory solid tumors. This trial employed a two-part design: Part A (phase 1) established the RP2D in patients aged ≥12 months to <18 years, while Part B (phase 2) expanded enrollment to include patients up to 30 years of age in specific cohorts. The study focused on three molecularly-defined populations: Ewing sarcoma (EWS), alveolar rhabdomyosarcoma (ARMS) with PAX3-FOXO1 fusion, and tumors with inactivating alterations in predefined DDR genes (including ATM, ATRX, BRCA1, BRCA2, and others). Patients were required to have a minimum body surface area of ≥0.74 m² and ability to swallow tablets intact. The trial employed a comprehensive DDR gene panel annotated with OncoKB, with alterations categorized as 'Oncogenic' or 'Likely Oncogenic' qualifying for enrollment [4].

Preclinical Protocols and Methodologies

Patient-Derived Xenograft (PDX) Models

The preclinical assessment of this compound extensively utilized patient-derived xenograft models to evaluate antitumor activity across diverse cancer types with various DDR alterations. PDX models were generated from patient tumor samples obtained from surgical specimens or image-guided biopsies, with all patients providing written informed consent. These samples were subcutaneously implanted in the flank of female NOD/SCID gamma mice, and when xenografts reached approximately 1.5 cm in diameter, they were serially passaged in athymic nu/nu mice. For treatment studies, implants were allowed to reach a tumor volume of 200-400 mm³ before initiation of therapy, with all experimental arms having similar average tumor volumes at treatment initiation [1].

The comprehensive PDX biobank utilized in these studies comprised more than 250 models from different cancer types, enriched for various DDR alterations with particular focus on ATM mutations and loss as potential predictors of response. Models were selected to include several with established relative sensitivity to the PARP inhibitor talazoparib, enabling assessment of cross-resistance patterns. Additionally, an ATR-mutant endometrial cancer PDX model (MD1734) was included based on prior reports of ATR inhibitor activity in ARID1A-altered endometrial cancer. This diverse model selection enabled robust evaluation of this compound's efficacy across molecularly defined contexts [1].

Table 2: PDX Model Evaluation Parameters for this compound Testing

Parameter Measurement Method Response Criteria
Tumor Volume (Vt) Vt (mm³) = [(width)² × length]/2 Baseline calculation for change assessment
Partial Response (PR) ≥30% decrease in tumor volume from baseline Objective response criterion
Stable Disease (SD) Neither PR nor PD criteria met Disease stabilization
Progressive Disease (PD) ≥20% increase in tumor volume from baseline Disease progression criterion
Event-Free Survival (EFS-2) Time for tumor volume to double from baseline Time-to-event endpoint
T/C Ratio (Vt day 21/Vt day 0)/(Vc day 21/Vc day 0) Relative treatment efficacy
In Vivo Treatment Protocols

In vivo studies employed systematic randomization procedures with 3-8 mice per treatment arm to evaluate the efficacy of this compound both as monotherapy and in combination regimens. This compound was administered by oral gavage and formulated in 60% polyethylene glycol 400, 30% water, and 10% ethanol. For combination studies, this compound was paired with various agents including the PI3K inhibitor copanlisib (formulated in 0.9% NaCl solution pH 7.5) or the PARP inhibitor niraparib (formulated in 5% DMSO and 40% polyethylene glycol 400). Dosing schedules and combinations were tailored based on the specific experimental objectives, with detailed protocols documented in the results sections of the respective studies [1].

Pharmacodynamic studies implemented a standardized treatment and sampling protocol. Mice were randomized to control or treatment arms (n=4-5) and treated with this compound 40 mg/kg twice daily following a 3 days on, 4 days off, and 3 days on schedule. On day 10 of treatment, tumors were harvested 4 hours after the final administration. One tumor section was immediately fixed in 10% formalin for immunohistochemical analysis, while smaller sections were flash-frozen for reverse phase proteomic array (RPPA) analysis. This comprehensive approach enabled correlation of antitumor activity with molecular markers of response [1].

Key Clinical and Preclinical Findings

Safety and Tolerability Profile

Across clinical trials, this compound demonstrated a manageable but notable toxicity profile, with hematological adverse events being most prominent. In the phase Ib combination study with cisplatin, dose-limiting toxicities included creatinine increase, hypokalemia, febrile neutropenia, neutropenia, syncope, and thrombocytopenia. These toxicities necessitated significant dose de-escalation from the initial planned regimen, ultimately establishing a substantially reduced dose (this compound 20 mg once on day 2 with cisplatin 30 mg/m² on days 1 and 8) as the maximum tolerated dose. The study observed that all four patients with the highest this compound exposure experienced hematologic DLTs within one week, though these patients also received higher day 1 cisplatin doses, complicating definitive attribution of toxicity solely to this compound [3].

Similarly, a phase I trial combining this compound with FOLFIRI in advanced gastrointestinal malignancies was terminated early due to significant toxicities observed across four dose levels. Dose-limiting toxicities included grade 3 febrile neutropenia, mucositis, nausea, and vomiting, as well as grade 4 neutropenia. The most common grade 3/4 adverse events were neutropenia, leukopenia, lymphopenia, and mucositis. Notably, this trial reported the first case of therapy-related acute myeloid leukemia (t-AML) associated with an ATR inhibitor chemotherapy combination, prompting recommendations for ongoing ATR inhibitor trials to monitor for this serious complication [5].

Antitumor Activity and Efficacy Signals

Despite the challenges with toxicity, this compound has demonstrated promising antitumor activity across multiple clinical and preclinical contexts. In the phase Ib cisplatin combination trial, among 10 evaluable patients, one with clear-cell ovarian cancer achieved a partial response (10%), while five (50%) had stable disease, demonstrating modest clinical activity in a heavily pretreated population [3]. The preclinical data has been more robust, with this compound monotherapy showing significant antitumor effects in patient-derived xenograft models. Of 21 PDX models tested, 11 exhibited significant prolongation of event-free survival (EFS-2) with this compound monotherapy. Four models achieved partial responses, while four others maintained stable disease [1].

Notably, response and disease stabilization were observed in two of five models with ATM loss by immunohistochemistry and in models with various alterations in DDR genes, including BRCA1/2 and ATM. Importantly, this compound prolonged EFS-2 in three of five models with known PARP inhibitor resistance, suggesting potential utility in overcoming resistance to PARP-targeted therapies. The combination of this compound with niraparib demonstrated enhanced antitumor activity compared with single agents in PARP-resistant PDX models, providing strong preclinical rationale for this combination strategy [1]. In pediatric solid tumor models, this compound exhibited particularly strong antitumor effects in alveolar rhabdomyosarcoma and neuroblastoma models, in some cases surpassing the activity of standard-of-care chemotherapeutics [6].

Translational Insights and Biomarker Strategies

Predictive Biomarkers for Response

Comprehensive biomarker analysis from preclinical studies has identified several potential predictors of response to this compound. ATM loss or deficiency has emerged as a key biomarker, consistent with the synthetic lethal relationship between ATR and ATM in DNA damage response. Additionally, alterations in various DDR pathway genes, including BRCA1/2, ATRX, CHEK1/2, and others have been associated with sensitivity to this compound. In pediatric solid tumors, specific molecular features such as PAX3-FOXO1 fusion in alveolar rhabdomyosarcoma and EWS fusions in Ewing sarcoma have shown particular sensitivity to ATR inhibition [6] [4].

Pharmacodynamic studies in PDX models have provided mechanistic insights into this compound's activity. Analysis of four PDX models consistently showed increased DNA damage markers following this compound treatment. Additionally, PI3K/mTOR pathway signaling increased in two of four models, suggesting a potential compensatory mechanism and rational combination strategy. The combination of the PI3K inhibitor copanlisib with this compound enhanced EFS-2 compared with monotherapy in three of 11 models tested, supporting this approach in selected contexts [1]. RNA sequencing analyses in TP53-mutant acute myeloid leukemia models revealed that this compound treatment activated type I and II interferon response signaling and upregulated expression of STAT1, NF-κB, PARP9, and CXCL10, indicating DNA replication stress and genomic instability [7].

Rational Combination Strategies

The preclinical evaluation of this compound has informed several rational combination strategies based on mechanistic synergy. The combination with PARP inhibitors represents one of the most promising approaches, with demonstrated synergy in multiple models. This combination has shown particular utility in models with PARP inhibitor resistance, suggesting a potential strategy to overcome or prevent resistance to PARP-targeted therapies [1]. Additionally, the combination with PI3K inhibitors has demonstrated enhanced efficacy in selected models, potentially through simultaneous targeting of compensatory survival pathways activated in response to ATR inhibition [1].

In TP53-mutant AML models, this compound has shown significant activity against drug-tolerant persister cells when combined with standard chemotherapeutic agents (cytarabine and idarubicin). The triple combination treatment effectively suppressed persister cell formation in TP53-mutant AML cell lines, suggesting a promising approach for this high-risk population. Mechanistically, this compound treatment suppressed G2/M phase cell cycle checkpoint regulators (cdc25c, p-CDK1, and Cyclin B) by inhibiting the ATR-CHK1 pathway, thereby reactivating the cell cycle in arrested persister cells and leading to accumulation of DNA replication stress and subsequent cell death [7].

Visualizations and Experimental Workflows

This compound Mechanism of Action and Signaling Pathway

G ReplicationStress Replication Stress ATR ATR Kinase Activation ReplicationStress->ATR DNADamage DNA Damage DNADamage->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Apoptosis Apoptosis ATR->Apoptosis Loss of Cell Cycle Control CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CellCycleArrest->DNARepair Survival Cell Survival DNARepair->Survival This compound This compound (BAY 1895344) This compound->ATR Inhibits

Diagram 1: this compound Mechanism of Action and DNA Damage Response Pathway. This compound inhibits ATR kinase activation, disrupting the DNA damage response pathway and leading to apoptotic cell death.

Patient-Derived Xenograft (PDX) Experimental Workflow

G PatientSample Patient Tumor Sample MouseImplantation Mouse Implantation (NOD/SCID gamma) PatientSample->MouseImplantation PDXExpansion PDX Expansion (athymic nu/nu mice) MouseImplantation->PDXExpansion TreatmentInitiation Treatment Initiation (Tumor volume 200-400 mm³) PDXExpansion->TreatmentInitiation Randomization Randomization to Treatment Arms TreatmentInitiation->Randomization Monitoring Tumor Volume Monitoring Randomization->Monitoring EndpointAnalysis Endpoint Analysis Monitoring->EndpointAnalysis BiomarkerEvaluation Biomarker Evaluation EndpointAnalysis->BiomarkerEvaluation

Diagram 2: Patient-Derived Xenograft (PDX) Experimental Workflow. Comprehensive schematic of PDX model generation, treatment, and analysis流程 used in this compound efficacy assessments.

Conclusion and Future Directions

This compound represents a promising therapeutic agent in the growing arsenal of DNA damage response inhibitors, with demonstrated preclinical activity across multiple tumor types and early clinical signals of efficacy. The agent's development has been guided by robust preclinical models and biomarker strategies aimed at identifying patient populations most likely to benefit. While monotherapy activity has been observed, the most promising applications may lie in rational combination strategies, particularly with PARP inhibitors in DDR-deficient tumors, and potentially with specific chemotherapeutic agents in selected contexts [1].

The clinical development path for this compound requires careful consideration of its therapeutic index and appropriate patient selection. The significant hematological toxicities observed in combination with chemotherapy regimens necessitate optimized dosing schedules and vigilant safety monitoring. Future directions should focus on refining biomarker strategies for patient selection, exploring alternative combination partners with more favorable toxicity profiles, and potentially developing intermittent dosing schedules that maintain efficacy while improving tolerability. Additionally, further investigation in pediatric populations, particularly those with defined fusion-driven solid tumors, represents a promising avenue based on compelling preclinical data [6] [4].

References

Comprehensive Application Notes and Protocols: Neutral Comet Assay for Quantifying DNA Damage in Elimusertib Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elimusertib Mechanism and DNA Damage Quantification

This compound (BAY-1895344) is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway. ATR signaling becomes activated in response to replication stress and DNA damage, serving as a critical cell cycle checkpoint and facilitating DNA repair. By inhibiting ATR kinase activity, this compound disrupts the ATR/Chk1 signaling pathway, preventing cell cycle arrest and impairing DNA damage repair mechanisms. This intervention is particularly effective against cancer cells with preexisting replication stress or deficiencies in alternative DDR pathways, leading to the accumulation of catastrophic DNA damage and apoptotic cell death. [1] [2]

The neutral comet assay (also known as single-cell gel electrophoresis) represents a fundamental technique in molecular toxicology and cancer research for detecting and quantifying DNA double-strand breaks (DSBs). Unlike the alkaline comet assay that detects both single-strand and double-strand breaks, the neutral comet assay specifically assesses DSBs through electrophoresis at neutral pH conditions. This specificity makes it particularly valuable for evaluating the efficacy of ATR inhibitors like this compound, as DSBs represent the most lethal form of DNA damage and are direct consequences of replication catastrophe induced by ATR inhibition. The methodology provides researchers with a sensitive tool to measure drug potency, optimize dosing regimens, and identify predictive biomarkers for patient stratification. [1] [3]

Principles of the Neutral Comet Assay

Fundamental Mechanism

The neutral comet assay operates on the principle that damaged DNA migrates differently from intact DNA when subjected to an electric field. In cells with intact DNA, the large supercoiled DNA molecules remain relatively stationary during electrophoresis. However, when DSBs are present, DNA fragments migrate away from the nucleus toward the anode, forming a structure resembling a "comet" with a head (nuclear region) and tail (migrated DNA fragments). The extent of DNA migration directly correlates with the frequency of DSBs in the genome, allowing for quantitative assessment of DNA damage. The specificity of the neutral version for DSBs stems from the use of neutral electrophoresis buffers (typically pH 8-9), which prevent the unwinding of DNA double helices that occurs in alkaline conditions, thereby ensuring that only fragments resulting from double-strand breaks contribute to tail formation. [3]

The visualization and quantification of DNA damage rely on fluorescence microscopy after DNA staining. Various parameters can be measured, including tail length, tail moment (the product of tail length and the fraction of DNA in the tail), and % tail DNA. Among these, % tail DNA is generally considered the most reliable and interpretable parameter, as it directly reflects the proportion of fragmented DNA that has migrated from the nucleus. The sensitivity of this technique allows detection of as few as 100 DSBs per genome, making it suitable for measuring biologically relevant levels of DNA damage induced by ATR inhibition and other genotoxic agents. [3]

Comparison with Other DNA Damage Quantification Methods

Table 1: Comparison of DNA Damage Quantification Methods in this compound Research

Method Damage Type Detected Sensitivity Throughput Time Requirements Key Applications
Neutral Comet Assay Primarily double-strand breaks Moderate (100+ DSBs) Medium 2-3 days Direct quantification of this compound-induced DSBs
Alkaline Comet Assay Single-strand breaks, DSBs, alkali-labile sites High Medium 2-3 days Comprehensive DNA damage assessment
γ-H2AX Flow Cytometry DSB-associated phosphorylation High High 1 day Early DSB marker detection
Nanopore Sensing Multiple damage types including fragmentation High (theoretical) Low (currently) Minutes (after setup) Rapid radiation damage assessment
LM-qPCR Standard Curve DSBs across specific genomic regions High High 1-2 days Targeted DSB quantification

Recent technological advances have introduced alternative methods for DNA damage quantification. Nanopore sensing technology, for instance, detects radiation-induced DNA damage by measuring changes in electrical current as DNA fragments pass through nanopores. While this method offers rapid assessment of DNA damage within minutes rather than days and shows promise for personalized radiation therapy, it remains primarily applied to radiation research rather than pharmaceutical DNA damage assessment. Similarly, the newly developed click-code-seq method enables mapping of DNA oxidation and base loss down to single-nucleotide resolution throughout the human genome, providing unprecedented spatial resolution of DNA damage patterns. However, for routine assessment of this compound-induced DSBs in preclinical models, the neutral comet assay remains the gold standard due to its specificity, reliability, and established protocol. [4] [5]

Experimental Design for this compound Studies

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for evaluating this compound's efficacy using the neutral comet assay. Research has demonstrated that cancer cells with specific molecular characteristics show heightened sensitivity to ATR inhibition. Triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-453 have shown significant sensitivity to this compound, with studies reporting dose-dependent cytotoxic effects at nanomolar concentrations (6-8 nM). These cell lines typically harbor deficiencies in G1/S checkpoint regulation and exhibit high basal levels of replication stress, making them particularly dependent on ATR-mediated DNA damage response pathways. Additionally, patient-derived xenograft (PDX) models with alterations in DNA damage response genes (including ATM, BRCA1, and BRCA2) have demonstrated significant tumor growth inhibition in response to this compound treatment, suggesting that cell lines with these genomic backgrounds are ideal for comet assay studies. [1] [6] [2]

Cell culture conditions must be rigorously controlled to minimize background DNA damage. Cells should be maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂. Regular mycoplasma testing is essential, as mycoplasma contamination can artificially increase DNA damage readings. For experiments, cells should be harvested during logarithmic growth phase (typically 60-80% confluency) to ensure uniform responsiveness to ATR inhibition. It is recommended to include both this compound-sensitive and resistant cell lines in experimental designs to establish assay specificity and differentiate compound-specific effects from general toxicity. [2]

This compound Treatment Conditions

Treatment parameters must be carefully optimized to generate meaningful comet assay results. Based on published studies, this compound should be dissolved in DMSO to prepare stock solutions (typically 10 mM), which can be stored at -20°C. Working concentrations for in vitro experiments generally range from 1 nM to 10 μM, with dose-response relationships critical for establishing compound potency. Treatment duration varies depending on experimental objectives: shorter treatments (4-24 hours) assess initial DNA damage induction, while longer exposures (48-72 hours) capture cumulative effects including failed repair attempts and apoptosis-associated DNA fragmentation. [1] [2]

In combination therapy studies, this compound has demonstrated synergistic effects with other DNA-damaging agents, including ionizing radiation and PARP inhibitors like niraparib. For example, research in bladder cancer models has shown that combining ATR inhibitors with radiation potently enhances cancer cell killing, suggesting that neutral comet assay can be valuable in quantifying this enhanced DNA damage. When designing combination studies, it is essential to include appropriate controls for each agent individually and in combination to differentiate additive from synergistic effects. Additionally, pharmacodynamic studies conducted in PDX models have confirmed that this compound treatment increases DNA damage markers in a time-dependent and concentration-dependent manner, validating the use of neutral comet assay for target engagement assessment in diverse experimental systems. [6] [7]

Detailed Neutral Comet Assay Protocol

Reagent Preparation and Materials

Specialized reagents are required for the neutral comet assay, which must be prepared fresh or stored appropriately to maintain stability:

  • Agarose solutions: Prepare 1% normal melting point agarose (NMA) in PBS for the base layer and 0.6% low melting point agarose (LMA) in PBS for the cell-containing layer.
  • Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris base, 1% Triton X-100, pH 10. Store at 4°C and add 1% Triton X-100 fresh before use.
  • Neutral electrophoresis buffer: 90 mM Tris, 90 mM boric acid, 2 mM EDTA, pH 8.0-8.5.
  • Staining solution: SYBR Gold, GelGreen, or propidium iodide at recommended concentrations in TE buffer or water.
  • Reference controls: Include both negative controls (untreated cells) and positive controls (cells treated with a known DSB-inducing agent such as ionizing radiation or bleomycin).

All solutions should be prepared using molecular biology grade reagents and nuclease-free water to prevent exogenous DNA damage. Pre-coated slides (with NMA base layer) can be prepared in advance and stored desiccated at room temperature for up to two weeks. [3]

Step-by-Step Workflow

The following workflow outlines the standardized procedure for performing the neutral comet assay in this compound-treated cells:

  • Cell harvesting and viability assessment: After this compound treatment, harvest cells using gentle trypsinization or scraping. Assess cell viability using trypan blue exclusion, aiming for >85% viability in untreated controls to minimize artifactual DNA damage from dead cells.

  • Slide preparation:

    • Create a base layer by coating microscope slides with 1% NMA and allow to solidify.
    • Mix approximately 2×10⁴ cells with 100 μL of 0.6% LMA maintained at 37°C.
    • Quickly pipet the cell-LMA mixture onto the pre-coated slides and immediately cover with a coverslip.
    • Place slides on a cold surface (4°C) for 10 minutes to solidify.
  • Cell lysis:

    • Gently remove coverslips and immerse slides in freshly prepared, cold lysis solution.
    • Incubate at 4°C for a minimum of 1 hour (or up to overnight for convenience).
  • Electrophoresis:

    • Transfer slides to a horizontal electrophoresis tank filled with neutral electrophoresis buffer pre-chilled to 4°C.
    • Allow DNA to equilibrate for 20-30 minutes in the buffer.
    • Perform electrophoresis at 25 V (approximately 1 V/cm) for 30-45 minutes, adjusting time based on control cell response.
  • Neutralization and staining:

    • Carefully remove slides from the electrophoresis tank and neutralize by incubating in neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes.
    • Air-dry slides partially, then stain with an appropriate DNA-binding fluorescent dye.
    • Apply coverslips and store slides in a humidified, dark container until analysis.

The entire procedure should be conducted under minimal light conditions to prevent additional DNA damage, and electrophoresis should be performed in a cold room or with buffer recirculation to maintain consistent temperature. [3]

Analysis and Quantification

Comet analysis is typically performed using fluorescence microscopy with appropriate filter sets for the chosen DNA stain. Analyze at least 50-100 randomly selected comets per sample, blinded to treatment conditions to minimize bias. Several commercial and open-source software packages are available for comet analysis (e.g., CometScore, OpenComet), which automate the measurement of key parameters:

  • Tail DNA (%): The percentage of total DNA that has migrated from the head to the tail region.
  • Tail length: The distance from the head center to the tail end.
  • Tail moment: The product of tail length and tail DNA percentage.

For this compound studies, % tail DNA is recommended as the primary endpoint, as it most directly correlates with DSB frequency. Data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using Student's t-test for comparisons between two groups or one-way ANOVA with post-hoc testing for multiple comparisons, with p<0.05 considered statistically significant. [3]

Expected Results and Data Interpretation

Quantitative Data from this compound Studies

Table 2: Expected Neutral Comet Assay Results Following this compound Treatment in Sensitive Cell Lines

Cell Line This compound Concentration Treatment Duration Expected % Tail DNA Comparison to Control Biological Interpretation
MDA-MB-231 (TNBC) 6 nM 72 h 42.2% ± 2.5% ~3-fold increase Significant replication catastrophe
MDA-MB-453 (Breast cancer) 8 nM 72 h 45-55% ~3-4 fold increase S-phase delay and DSB accumulation
PDX models (DDR-deficient) 10-100 nM 24-96 h 30-60% (dose-dependent) 2-5 fold increase Synthetic lethality in DDR-deficient contexts
ATM-deficient models 15-30 mg/kg (in vivo) 21 days 35-50% in tumor isolates Significant increase Enhanced sensitivity to ATR inhibition

The neutral comet assay typically reveals a dose-dependent increase in DNA damage parameters following this compound treatment in sensitive cell lines. Research has demonstrated that MDA-MB-231 TNBC cells treated with 6-8 nM this compound for 72 hours exhibit approximately 3-4 fold increases in DNA damage markers compared to untreated controls. This damage correlates directly with functional outcomes, including reduced clonogenic survival and increased apoptosis through caspase-7 activation. The accumulation of DSBs is particularly pronounced in S-phase cells, where this compound interferes with the resolution of replication stress, ultimately leading to replication catastrophe. This phenomenon is characterized by the collapse of DNA replication forks and generation of double-strand breaks when replication stress exceeds repair capacity. [1] [2]

The timing of DNA damage accumulation follows a predictable pattern, with initial increases in DSBs detectable within 4-24 hours of this compound treatment, preceding maximal apoptotic response typically observed at 48-72 hours. The extent of DNA damage correlates with cellular replication rates, as highly proliferative cells experience greater replication stress and therefore show heightened sensitivity to ATR inhibition. Importantly, the neutral comet assay can also demonstrate the kinetics of DNA repair following drug removal, with repair-deficient cells showing persistent DNA damage compared to proficient counterparts. This application is particularly valuable for identifying synthetic lethal interactions between ATR inhibition and specific DNA repair deficiencies, such as those found in ATM-, BRCA1/2-, or FHIT-deficient cancer models. [1] [8]

Applications in Drug Development Research

Mechanism of Action Studies

The neutral comet assay serves as a crucial tool for elucidating the mechanistic basis of this compound's anti-tumor effects. Studies have consistently demonstrated that ATR inhibition induces replication catastrophe in cancer cells with high replication rates, as evidenced by significant increases in DSBs specifically during S-phase progression. Through detailed time-course experiments, researchers have shown that this compound delays S-phase progression in sensitive cell lines like MDA-MB-453 and MDA-MB-231, ultimately leading to caspase-7-dependent apoptosis. The comet assay provides direct physical evidence of this mechanism by quantifying the DSBs that result from collapsed replication forks. Furthermore, the technique has helped validate that cells under high DNA replication stress are particularly sensitive to this compound, supporting the hypothesis that ATR inhibition exploits this inherent vulnerability in cancer cells. [1]

Beyond single-agent studies, the neutral comet assay enables researchers to investigate combination therapy strategies. Research has revealed that this compound enhances the efficacy of other DNA-damaging agents, including PARP inhibitors and ionizing radiation. For example, studies in PARP inhibitor-resistant patient-derived xenograft models have demonstrated that combining this compound with niraparib enhances anti-tumor activity, with the comet assay providing crucial evidence of increased DNA damage induction. Similarly, research in bladder cancer models has shown effective radiosensitization through pharmacological inhibition of both DNA-PK and ATR, with the neutral comet assay confirming retardation of DNA repair following combined treatment. These applications highlight the value of this technique in optimizing combination regimens for clinical translation. [6] [7]

Biomarker Development and Validation

The neutral comet assay plays a pivotal role in identifying and validating predictive biomarkers for this compound response. Research across multiple cancer types has revealed that deficiencies in specific DNA damage response pathways correlate with enhanced sensitivity to ATR inhibition. For instance, studies in patient-derived xenograft models have shown that tumors with ATM loss or alterations in HRR pathway genes (including BRCA1 and BRCA2) exhibit significant prolongation of event-free survival following this compound treatment. The comet assay provides functional validation of these biomarkers by directly demonstrating increased DNA damage accumulation in biomarker-positive models. Additionally, research has revealed that FHIT-deficient lung cancers show particular vulnerability to DNA damage response interventions, with GSK3β inhibition inducing synthetic lethality through suppression of the ATR/BRCA1/RAD51 axis in homologous recombination repair. [6] [8]

The integration of comet assay data with molecular profiling enables more precise patient stratification for clinical trials. By correlating the extent of this compound-induced DNA damage with specific genomic alterations, researchers can develop biomarker signatures that predict treatment response. This approach is particularly valuable given the ongoing clinical development of this compound and other ATR inhibitors, where appropriate patient selection is critical for demonstrating efficacy. Furthermore, the comet assay can help identify mechanisms of acquired resistance by comparing DNA damage levels in sensitive and resistant models, potentially guiding strategies to overcome resistance through rational combination therapies. [6]

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Several technical challenges may arise when implementing the neutral comet assay for this compound studies:

  • High background DNA damage in controls: This may result from improper cell culture conditions, excessive light exposure, or mechanical shear during sample processing. Ensure cells are healthy and proliferating exponentially, minimize UV light exposure, and use wide-bore pipette tips for handling cell suspensions.

  • Inconsistent comet formation across slides: This often stems from uneven agarose layers or electrophoresis conditions. Pre-warm slides before applying cell-containing agarose, ensure complete leveling of the electrophoresis apparatus, and maintain consistent buffer volume and temperature across runs.

  • Poor statistical power: Inadequate cell sampling can lead to unreliable results. Analyze a minimum of 50 comets per sample, with triplicate technical replicates for each experimental condition.

  • Difficulty distinguishing specific from nonspecific DNA damage: Include appropriate controls such as cells treated with known DSB-inducing agents (e.g., 2-10 Gy ionizing radiation) to establish expected damage levels and validate assay sensitivity.

When adapting the comet assay for in vivo studies, additional considerations include proper tissue dissociation techniques that minimize artifactual DNA damage, and appropriate processing of xenograft or PDX tumor samples. For in vivo this compound studies, researchers typically administer the compound at doses ranging from 15-30 mg/kg and collect tumor samples at predetermined timepoints for processing and analysis. [1] [3]

Validation and Quality Control

Rigorous validation ensures the reliability and reproducibility of neutral comet assay results in this compound research:

  • Inter-assay standardization: Include reference samples with known levels of DNA damage in each experiment to monitor inter-assay variability. The coefficient of variation for replicate measurements should ideally be <10%.

  • Correlation with orthogonal methods: Validate comet assay results using complementary techniques such as γ-H2AX immunofluorescence, pulse-field gel electrophoresis, or the newly developed LM-qPCR standard curve method for DSB quantification.

  • Dose-response correlation: Ensure that this compound induces a dose-dependent increase in comet parameters, with higher concentrations producing greater DNA damage.

  • Time-course validation: Demonstrate that DNA damage increases with treatment duration initially, then potentially decreases at later timepoints in repair-competent models due to activation of alternative repair pathways.

The LM-qPCR standard curve method mentioned in the search results offers a promising complementary approach for DSB quantification, demonstrating high linearity (R² > 0.95) and a detection limit below 100 DSBs. While this method provides excellent quantitative accuracy, it lacks the single-cell resolution of the comet assay, highlighting the value of using multiple methods for comprehensive DNA damage assessment in this compound studies. [3]

Visual Workflows and Signaling Pathways

This compound Mechanism of Action and DNA Damage Pathway

The following diagram illustrates the molecular mechanism of this compound and its impact on DNA damage pathways:

G ReplicationStress Replication Stress ATR ATR Kinase Activation ReplicationStress->ATR ForkCollapse Replication Fork Collapse ReplicationStress->ForkCollapse Unresolved Chk1 Chk1 Phosphorylation ATR->Chk1 CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Activation Chk1->DNARepair This compound This compound (ATRi) This compound->ATR Inhibits DSBs Double-Strand Breaks (DSBs) ForkCollapse->DSBs ReplicationCatastrophe Replication Catastrophe DSBs->ReplicationCatastrophe NeutralCometAssay Neutral Comet Assay Detection DSBs->NeutralCometAssay Apoptosis Apoptotic Cell Death ReplicationCatastrophe->Apoptosis

This compound Mechanism and DNA Damage Detection

This visualization illustrates how this compound blocks the ATR-Chk1 signaling pathway, preventing cell cycle arrest and DNA repair activation in response to replication stress. The resulting replication fork collapse leads to double-strand breaks that can be quantified using the neutral comet assay. [1] [2]

Neutral Comet Assay Workflow

The following diagram provides a comprehensive overview of the neutral comet assay procedure:

G CellTreatment Cell Treatment with this compound Harvest Cell Harvesting CellTreatment->Harvest AgaroseEmbed Agarose Embedding Harvest->AgaroseEmbed Lysis Cell Lysis AgaroseEmbed->Lysis Electrophoresis Neutral Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Image Analysis Imaging->Analysis Quantification Damage Quantification Analysis->Quantification ControlCells Control Cells Undamaged Undamaged DNA (Minimal Migration) ControlCells->Undamaged TreatedCells This compound-Treated Cells Damaged Damaged DNA (Comet Tail Formation) TreatedCells->Damaged

Neutral Comet Assay Workflow

This workflow outlines the key steps in the neutral comet assay procedure, from cell treatment through to DNA damage quantification, highlighting the differential outcomes between control and this compound-treated cells. [3]

Conclusion

The neutral comet assay represents an essential methodology for quantifying this compound-induced DNA damage in preclinical cancer research. Its ability to specifically detect double-strand breaks provides critical insights into the mechanistic consequences of ATR inhibition, including replication catastrophe and synthetic lethality in DNA repair-deficient models. The protocol detailed in this document enables researchers to reliably assess this compound's effects on genomic integrity, facilitating drug development, combination therapy optimization, and biomarker validation. As ATR inhibitors continue to advance through clinical development, the neutral comet assay will remain a valuable tool for understanding compound mechanism of action and guiding patient stratification strategies based on DNA damage response deficiencies. [1] [6] [3]

References

Comprehensive Application Notes and Protocols: Elimusertib BrdU Assay for S-Phase Analysis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elimusertib and S-Phase Analysis

Ataxia telangiectasia and Rad3-related (ATR) kinase serves as a crucial regulator of the DNA damage response (DDR), particularly during DNA replication stress. This compound (BAY-1895344) is a potent, selective ATR inhibitor that has demonstrated significant antitumor activity across various cancer models, including triple-negative breast cancer (TNBC), pediatric solid tumors, and lymphomas. The compound exerts its effects by exacerbating replication stress in cancer cells, leading to replication catastrophe and apoptotic cell death. This mechanism is especially effective against cancer cells with pre-existing high replication stress, such as those with oncogene activation or deficiencies in G1/S checkpoint controls.

The BrdU (5-bromo-2'-deoxyuridine) assay provides a powerful methodological approach for investigating this compound's effects on DNA replication dynamics. BrdU, a thymidine analog, incorporates into newly synthesized DNA during the S-phase of the cell cycle, allowing researchers to precisely monitor and quantify DNA synthesis rates and cell cycle progression. When combined with this compound treatment, this assay enables detailed analysis of how ATR inhibition disrupts replication fork progression, delays S-phase transition, and ultimately induces replication catastrophe in cancer cells. The ability to track S-phase dynamics makes the BrdU assay an indispensable tool for both basic research and drug development efforts focused on DDR-targeting therapeutics.

Table: Key Characteristics of this compound (BAY-1895344)

Property Description
Molecular Target Ataxia telangiectasia and Rad3-related (ATR) kinase
Primary Mechanism Inhibition of ATR-mediated DNA damage response and replication stress signaling
Cellular Effects S-phase delay, replication catastrophe, caspase-dependent apoptosis
Key Biomarkers Increased γH2AX, phospho-Chk1 suppression, BrdU incorporation patterns
Therapeutic Applications TNBC, pediatric solid tumors, lymphomas, PARP inhibitor-resistant models

BrdU Assay Principles and Methodological Considerations

Fundamental Principles of BrdU Detection

The BrdU assay operates on the principle of incorporating a synthetic thymidine analog into newly synthesized DNA during the S-phase of the cell cycle. As cells undergo DNA replication, BrdU is systematically integrated into replicating DNA strands, serving as a permanent marker of cells actively synthesizing DNA. Detection requires DNA denaturation through acid or heat treatment to expose the incorporated BrdU epitopes, which are then recognized by specific anti-BrdU antibodies conjugated to various detection moieties. This fundamental process allows researchers to precisely identify and quantify the population of proliferating cells within a sample, providing critical insights into cell cycle dynamics and replication stress responses.

The BrdU assay offers several advantages over alternative proliferation markers such as tritiated thymidine incorporation, Ki-67 staining, or PCNA detection. Unlike radioactive thymidine incorporation, BrdU provides a non-radioactive, safer alternative with comparable sensitivity. While Ki-67 marks all active phases of the cell cycle (G1, S, G2, and M), BrdU specifically identifies cells in S-phase, offering more precise temporal resolution of DNA synthesis. Similarly, PCNA staining may detect both proliferating cells and those involved in DNA repair, whereas BrdU incorporation exclusively indicates active DNA replication, making it particularly suitable for studying replication stress induced by DNA damage response inhibitors like this compound [1].

Comparison with Alternative Methodologies

While the BrdU assay remains a gold standard for detecting DNA synthesis, alternative methods have emerged with distinct advantages and limitations. The EdU (5-ethynyl-2'-deoxyuridine) assay utilizes click chemistry for detection, eliminating the need for DNA denaturation and potentially preserving cellular morphology better than BrdU protocols. However, BrdU maintains advantages for certain applications, particularly its extensive validation in archival samples and compatibility with a wider range of established detection platforms. When studying the effects of this compound on S-phase progression, the choice between BrdU and EdU may depend on specific experimental requirements, including the need for multiplexing with other markers, sensitivity thresholds, and compatibility with downstream analyses [1].

Other proliferation assessment methods include flow cytometric analysis of DNA content using propidium iodide, which provides information about cell cycle distribution but cannot specifically identify S-phase cells without additional markers. The phospho-histone H3 assay specifically detects mitotic cells, offering complementary information to BrdU staining when analyzing complete cell cycle effects of this compound treatment. For comprehensive analysis of this compound-induced cell cycle perturbations, many researchers employ multiparameter flow cytometry combining BrdU incorporation with DNA content staining and potentially other markers such as phospho-histone H3 to simultaneously assess S-phase progression, DNA content, and mitotic entry [2].

Detailed Experimental Protocols

BrdU Labeling and Staining Protocol

The BrdU labeling process begins with preparation of stock solutions: dissolve 100 mg BrdU in 32.5 mL anhydrous DMSO to create a 10 mM stock solution, which can be stored frozen for up to one year. For working solutions, dilute 10 μL of the stock in 10 mL of pre-warmed (37°C) tissue culture medium to achieve a 10 μM labeling solution; filter sterilize using a 0.2 μm filter under sterile conditions. For in vitro labeling, remove existing culture medium from cells and replace with the BrdU labeling solution. Incubate cells at 37°C in a CO₂ incubator for duration optimized for your cell type: typically 2 hours for rapidly proliferating cell lines, or up to 24 hours for primary cells with slower division rates. Following incubation, remove the BrdU labeling solution and wash cells twice briefly with PBS, then perform three additional washes with PBS for 2 minutes each [3] [1].

After labeling, cell fixation and permeabilization are required for antibody access. Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature, followed by three PBS washes. Permeabilize cells using 0.1% Triton X-100 in PBS for 20 minutes at room temperature. The critical DNA denaturation step exposes incorporated BrdU for antibody recognition: add 1 mL of 1 N HCl and incubate 10 minutes on ice, then replace with 1 mL of 2 N HCl and incubate 10 minutes at room temperature. Neutralize the acid by adding 1 mL phosphate/citric acid buffer (pH 7.4) and incubating 10 minutes at room temperature. After three washes with Triton X-100 permeabilization buffer, proceed with immunodetection using anti-BrdU primary antibody (typically overnight at room temperature), followed by appropriate fluorescently-labeled secondary antibody incubation for 1 hour at room temperature [3] [1].

Cell Cycle Analysis Using BrdU Flow Cytometry

For detailed cell cycle analysis following this compound treatment, implement a dual-parameter flow cytometry approach combining BrdU detection with DNA content measurement. Begin by treating cells with this compound at desired concentrations and timepoints based on experimental design. One hour prior to collection, add 30 μM BrdU directly to the culture medium. Harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol for minimum 1 hour at -20°C. After fixation, wash cells with PBS and incubate with 50 μg/mL RNase A in PBS for 30 minutes at 37°C to remove RNA that could interfere with DNA staining. Centrifuge cells and resuspend in 0.1M HCl with 0.7% Triton X-100, incubating on ice for 15 minutes. Collect cells again, resuspend in sterile water, boil for 15 minutes, and immediately transfer to ice for 15 minutes to denature DNA [2].

Add 1 mL of 0.5% Tween 20 in PBS to the cell solution and centrifuge. Resuspend the pellet in 0.5 mL of Alexa Fluor 488-conjugated anti-BrdU antibody in PBS with 5% FBS and 0.5% Tween 20, incubating for 30 minutes. After staining, wash cells and resuspend in 30 μM propidium iodide (PI) solution containing RNase A. Analyze samples using a flow cytometer capable of detecting both Alexa Fluor 488 (BrdU incorporation, FL1) and PI (DNA content, FL2). This dual-parameter approach allows discrimination of cells in different cell cycle phases: BrdU-negative/PI-low (G0/G1), BrdU-positive/PI-intermediate (S-phase), and BrdU-negative/PI-high (G2/M) [2].

G cluster_main BrdU Assay Workflow for this compound S-Phase Analysis cluster_branches Experimental Conditions cluster_outcomes Expected Outcomes with this compound Start Cell Culture & this compound Treatment BrdUIncubation BrdU Labeling (10 µM, 2-24h) Start->BrdUIncubation Fixation Cell Fixation (3.7% Formaldehyde) BrdUIncubation->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Denaturation DNA Denaturation (2N HCl treatment) Permeabilization->Denaturation PrimaryAb Anti-BrdU Antibody (Overnight incubation) Denaturation->PrimaryAb SecondaryAb Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Analysis Flow Cytometry or Microscopy Analysis SecondaryAb->Analysis SPhaseDelay S-Phase Delay Analysis->SPhaseDelay ReducedBrdU Reduced BrdU Incorporation Analysis->ReducedBrdU DNADamage Increased DNA Damage Markers Analysis->DNADamage Treatment This compound Treatment (6-8 nM, 72-96h) Treatment->BrdUIncubation Control Vehicle Control (DMSO) Control->BrdUIncubation

Experimental Data and Findings

This compound-Induced S-Phase Effects in Cancer Models

This compound demonstrates potent activity against various cancer models by specifically targeting S-phase progression and inducing replication catastrophe. In TNBC cell lines, treatment with this compound at concentrations of 6-8 nM for 72-96 hours resulted in significant S-phase progression delay and reduced BrdU incorporation, indicating impaired DNA synthesis. The MDA-MB-231 TNBC cell line showed particularly high sensitivity, with viability reduced to 50.8 ± 0.9% at 6 nM and 42.2 ± 2.5% at 8 nM concentrations after 72 hours of treatment. This cytotoxic effect was accompanied by increased sub-G1 population and caspase-7-dependent apoptosis, confirming that this compound triggers programmed cell death in susceptible cancer cells [4].

The mechanistic basis for this compound's S-phase disruption involves the accumulation of single-stranded DNA (ssDNA) damage during replication. BrdU assay analyses revealed that sensitive cells exhibit increased ssDNA gaps and stalled replication forks following ATR inhibition. This replication stress eventually culminates in replication catastrophe, characterized by irreversible replication fork collapse and massive DNA damage. In vivo studies using patient-derived xenograft (PDX) models confirmed these findings, demonstrating that this compound monotherapy produces significant antitumor effects, particularly in models with underlying DNA damage response deficiencies such as ATM loss or BRCA mutations [5] [6].

Table: Quantitative Effects of this compound Treatment in Preclinical Cancer Models

Cancer Model This compound Concentration Treatment Duration Key Findings Reference
TNBC (MDA-MB-231) 6-8 nM 72-96 h Viability reduced to 50.8% (6 nM) and 42.2% (8 nM); increased sub-G1 population; caspase-7 activation [4]
Breast Cancer (MDA-MB-453) Not specified Not specified S-phase progression delay; increased ssDNA; replication catastrophe [5]
Pediatric Solid Tumors (PDX) Clinical regimen equivalent Multiple cycles Significant objective response rates; stronger effects than standard chemotherapy in alveolar rhabdomyosarcoma [7]
Various Cancers (PDX) Clinical regimen equivalent Multiple cycles 11 of 21 models showed significant EFS-2 prolongation; 4 models with partial response [6]
Biomarker Analysis and Response Correlates

Comprehensive biomarker studies have identified several molecular features that predict sensitivity to this compound treatment. Cancer models with deficient G1/S checkpoint control, often associated with p53 mutations, demonstrate heightened dependence on ATR-mediated replication stress response. Similarly, ATM loss correlates with increased this compound sensitivity across multiple cancer types, reflecting the synthetic lethal relationship between these complementary DNA damage response pathways. Western blot analyses of this compound-treated cells show suppressed phospho-Chk1 levels, confirming target engagement, along with increased γH2AX foci, indicating persistent DNA damage [4] [6].

The BrdU assay pattern following this compound treatment provides distinctive readouts of drug activity. Sensitive cell lines typically exhibit reduced BrdU incorporation coupled with prolonged S-phase retention, reflecting impaired replication fork progression rather than complete S-phase arrest. This pattern differs from classic S-phase inhibitors like hydroxyurea, which cause more abrupt replication arrest. When combined with other cell cycle markers such as phospho-histone H3, BrdU analysis can distinguish cells experiencing mitotic catastrophe after premature mitotic entry—a consequence of compromised G2/M checkpoint control following ATR inhibition. These detailed cell cycle profiles enable researchers to precisely characterize the temporal sequence of this compound-induced replication disruption [5] [2].

Troubleshooting and Technical Considerations

Common BrdU Assay Challenges and Solutions

Optimizing BrdU detection requires careful attention to several technical factors that can significantly impact assay performance. Insufficient BrdU incorporation often results from inadequate labeling time or concentration, particularly in slowly proliferating cell populations. For primary cells or samples with low replication rates, extend the BrdU incubation period to 24 hours and consider increasing the BrdU concentration to 20-50 μM. Conversely, excessive BrdU labeling can cause cytotoxicity in sensitive cell types, potentially confounding results when combined with this compound treatment. To mitigate this effect, reduce incubation time to 1-2 hours for rapidly dividing cell lines and include appropriate vehicle controls to distinguish BrdU-related toxicity from this compound-specific effects [8] [1].

The DNA denaturation step represents the most critical aspect of BrdU staining protocols, as incomplete denaturation results in poor antibody access and weak signals, while excessive denaturation causes cellular morphology deterioration and nonspecific background. If using HCl treatment, optimize concentration (1-2.5 M) and incubation time (10-60 minutes) for each cell type, considering that some researchers prefer heat-mediated denaturation as a less harsh alternative. When performing multiparameter flow cytometry with BrdU and DNA content staining, ensure proper antibody titration and include single-stained controls for compensation. Additionally, verify that anti-BrdU antibodies do not cross-react with other nucleotide analogs when performing sequential labeling experiments [3] [1].

This compound-Specific Methodological Considerations

Designing appropriate this compound treatment regimens requires consideration of its specific mechanism of action and pharmacokinetic properties. For in vitro studies, pre-treatment assessment of replication stress levels helps identify potentially sensitive models; cells with inherently high replication rates or oncogene-induced replication stress (e.g., MYC amplification) typically show enhanced this compound sensitivity. Treatment duration should accommodate the compound's cytostatic effects, which often precede apoptosis—shorter exposures (24-48 hours) may reveal initial S-phase perturbations, while longer treatments (72-96 hours) are needed to assess cell death endpoints. Include positive controls such as known ATR inhibitor responses in sensitive cell lines to validate experimental conditions [5] [7].

When combining BrdU assays with other endpoints, carefully plan the experimental timeline to accommodate different processing requirements. For example, if performing Western blotting for DNA damage markers (γH2AX, p-Chk1) alongside BrdU flow cytometry, split samples accordingly since the denaturation steps required for BrdU detection compromise protein integrity. Similarly, when assessing morphological features of apoptosis or replication stress, prepare separate slides for immunohistochemistry without HCl denaturation. For in vivo studies, coordinate BrdU administration with this compound dosing peaks based on pharmacokinetic data, typically injecting BrdU 1-2 hours after this compound treatment to capture maximal S-phase effects [4] [6].

Research Applications and Future Directions

Translational Research Applications

The This compound BrdU assay platform provides valuable insights for multiple translational research applications, particularly in biomarker development and combination therapy strategies. In biomarker discovery, BrdU incorporation patterns following this compound treatment help identify functional signatures of ATR inhibitor sensitivity beyond genetic markers alone. For instance, the rate of S-phase progression delay and extent of replication catastrophe correlate with therapeutic response across different cancer types. These functional assays can stratify patient-derived models for further genomic analysis, potentially revealing novel predictive biomarkers [5] [6].

Combination therapy development represents another promising application, with BrdU assays providing mechanistic insights into synergistic interactions. Studies have demonstrated that this compound combines effectively with PARP inhibitors in PARP-resistant models, where BrdU assays reveal distinct S-phase progression defects that differ from either agent alone. Similarly, combinations with PI3K inhibitors show enhanced antitumor activity in certain contexts, with BrdU patterns indicating dual pathway engagement. The ability to precisely quantify S-phase dynamics makes BrdU assays invaluable for optimizing dosing schedules and sequences in these combination approaches, potentially guiding clinical trial design [6] [9].

Clinical Development Implications

The clinical development of this compound has been informed substantially by preclinical findings generated through BrdU assay methodologies. Phase I/II clinical trials incorporate patient selection strategies based on preclinical observations, including prioritization of tumors with DNA damage response deficiencies or high replication stress. The BrdU-defined S-phase effects observed in preclinical models correspond with clinical response assessments, supporting their predictive value. Additionally, the elucidation of this compound's mechanism through BrdU assays provides rationale for its investigation in specific clinical contexts, such as overcoming resistance to PARP inhibitors or platinum-based chemotherapies [6] [9].

Future directions for this compound development include refined patient selection strategies incorporating functional assessments of replication stress beyond static genomic markers. BrdU assay adaptations using patient-derived organoids or ex vivo cultures could provide personalized response prediction, potentially guiding clinical decision-making. Furthermore, the principles established through this compound BrdU assays inform the development of next-generation ATR inhibitors and combination regimens, creating a methodological framework for evaluating replication-targeted therapeutics. As these approaches mature, BrdU-based S-phase analysis will continue playing a crucial role in translating DNA damage response biology into clinical applications [5] [6].

References

Clinical Incidence & Severity of Elimusertib-Associated Mucositis

Author: Smolecule Technical Support Team. Date: February 2026

Elimusertib Combination Trial Phase Incidence & Severity Key Context
FOLFIRI (Irinotecan + 5-FU) [1] Phase 1 Grade 3 mucositis reported as a Dose-Limiting Toxicity (DLT) The trial was stopped early due to significant toxicities, including mucositis [1].
Cisplatin [2] Phase 1b Mucositis not explicitly listed among the primary DLTs DLTs were predominantly hematologic; the combination required significant dose de-escalation [2].

Pathogenesis and Experimental Monitoring

The development of mucositis is a complex, multi-stage process. Understanding this pathway is crucial for identifying potential points for intervention and monitoring in experimental models.

MucositisPathway cluster_KeyEvents Key Cellular Events Start Chemo/Radiotherapy (this compound Combination) Initiation 1. Initiation Start->Initiation DNADamage · DNA Damage · ROS Production Initiation->DNADamage PrimaryDamage 2. Primary Damage Response NFkB_Act · NF-κB Activation PrimaryDamage->NFkB_Act Signaling 3. Signal Amplification MAPK_AP1 · MAPK/AP1 Activation Signaling->MAPK_AP1 Ulceration 4. Ulceration EpithBreak · Epithelial Barrier Breakdown · Bacterial Colonization Ulceration->EpithBreak Healing 5. Healing ReEpith · Re-epithelialization · Tissue Restoration Healing->ReEpith DNADamage->PrimaryDamage CytokineRelease · TNF-α, IL-1β, IL-6 Release NFkB_Act->CytokineRelease CytokineRelease->Signaling MMP_Act · Matrix Metalloproteinase (MMP) Activation MAPK_AP1->MMP_Act MMP_Act->Ulceration EpithBreak->Healing

Diagram of the multi-stage pathogenesis of mucositis, which can be activated by chemotherapeutic agents like Irinotecan (part of the FOLFIRI regimen) [3].

Based on this pathogenesis, here are key methodologies for monitoring mucositis in preclinical studies:

  • Histopathological Analysis: The gold standard for assessment. Tissue sections from the oral or gastrointestinal mucosa should be analyzed for:
    • Epithelial Atrophy: Thinning of the epithelial layer.
    • Ulceration: Loss of epithelial integrity.
    • Inflammatory Infiltrate: Presence and density of immune cells in the submucosa.
    • Vascular Damage: Changes in blood vessels.
  • Measurement of Inflammatory Biomarkers: Utilize techniques like ELISA or Western Blot to quantify pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates. The activation of key signaling proteins like NF-κB p65 can also be assessed via Western Blot [4] [3].
  • Cell Viability and Apoptosis Assays: On relevant cell lines (e.g., oral keratinocytes), perform:
    • WST-1 / MTT Assays: To measure overall cell viability and cytotoxic effects [4].
    • Annexin V Staining & Caspase-3 Activity Assays: To quantify apoptotic cell death, a key event in the initiation phase [4].

Troubleshooting Guide & FAQs for Researchers

This guide addresses common experimental challenges and strategic considerations.

Troubleshooting Guide
Problem & Hypothesis Proposed Experimental Investigation

| Problem: Severe, unexpected mucositis in a combination study. Hypothesis: The chemotherapy agent (e.g., Irinotecan) and this compound are causing synergistic toxicity in the mucosa. | Compare animal groups: this compound mono-, chemo mono-, and combination therapy. Use histopathology and cytokine analysis to confirm synergy [1] [3]. | | Problem: High variability in mucositis severity between animal subjects. Hypothesis: Genetic or physiological differences are affecting susceptibility. | Stratify subjects by weight/age. Investigate biomarkers (e.g., baseline cytokine levels or genetic polymorphisms in dihydropyrimidine dehydrogenase for 5-FU) to identify risk factors [3]. |

Frequently Asked Questions (FAQs)

Q1: Is mucositis a direct on-target effect of ATR inhibition or an off-target effect? It is likely an on-target, class-effect toxicity. ATR is crucial for maintaining genomic integrity in rapidly dividing cells, including the basal epithelial cells of the mucosa. Inhibiting ATR in these replicating cells exacerbates the DNA damage caused by chemotherapy, leading to increased cell death and impaired healing, thereby initiating mucositis [5] [6].

Q2: What is the primary safety concern when combining this compound with chemotherapy? The primary concern is the potential for overlapping and synergistic toxicities, particularly myelosuppression and gastrointestinal damage. Clinical trials combining this compound with FOLFIRI or Cisplatin were challenged by dose-limiting toxicities like neutropenia, febrile neutropenia, and mucositis, often requiring dose reductions or trial discontinuation [1] [2]. Careful dose scheduling is critical.

Q3: Are there any specific biomarkers to predict or monitor mucositis in models? While no single biomarker is specific, a panel can be highly indicative. Monitor pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum. In tissue, assess markers of apoptosis (cleaved caspase-3) and DNA damage (γH2AX). Research is also exploring non-coding RNAs as future predictive biomarkers [4] [3].

References

Elimusertib dose reduction toxicity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the common dose-limiting toxicities (DLTs) of Elimusertib? The most frequent DLTs are hematologic toxicities. In a phase Ib trial combining this compound with cisplatin, these included febrile neutropenia, neutropenia, thrombocytopenia, as well as non-hematologic toxicities like increased creatinine and hypokalemia [1].

  • How can hematologic toxicity be managed through dosing schedules? Switching from a "3 days on, 4 days off" weekly schedule to an alternate "3 days on, 11 days off" schedule has been shown to reduce hematologic adverse events. This alternate schedule allowed for improved tolerability and higher dose intensities (up to 80 mg twice daily) compared to the weekly schedule [2].

  • What is the recommended action if DLTs occur in a combination therapy? Clinical protocols often require dose de-escalation of both agents. For example, when combined with cisplatin, the Maximum Tolerated Dose (MTD) was found to be a significantly reduced regimen: this compound 20 mg once on day 2, with cisplatin 30 mg/m² on days 1 and 8 of a 21-day cycle [1].

  • Which patient populations have shown better response to this compound? Patients whose tumors have specific DNA damage response (DDR) defects, such as ATM alterations or BRCA1/2 defects, have demonstrated durable and prolonged responses to this compound monotherapy, making these potential biomarkers for patient selection [2].

Clinical Dosing Data & Toxicity Management

The tables below summarize key quantitative data from clinical trials to guide your experimental design.

Table 1: this compound Monotherapy Dosing Schedules & Associated Toxicity [2]

Dosing Schedule Dose Level Hematologic Toxicity (Grade ≥3 Anemia) Hematologic Toxicity (Grade ≥3 Neutropenia) Efficacy (Solid Tumors with DDR defects)
3 days on, 4 days off 40 mg twice daily 65.7% 47.6% (combined Grade 3/4) Partial Responses observed
3 days on, 11 days off 60 mg twice daily 50.0% 16.7% 33% Stable Disease
3 days on, 11 days off 80 mg twice daily 54.5% 27.3% 55% Stable Disease
3 days on, 11 days off 100 mg twice daily 50.0% 66.7% 1 Partial Response, 17% Stable Disease

Table 2: Maximum Tolerated Dose for this compound and Cisplatin Combination [1]

Drug Dose at MTD (Dose Level -2) Administration Schedule (21-day cycle)
Cisplatin 30 mg/m² Intravenously on Days 1 and 8
This compound 20 mg (single dose) Orally on Day 2

Experimental Protocol for Combination Therapy Dose-Finding

The following workflow outlines a standard dose-escalation and de-escalation approach, such as the 3+3 design used in clinical trials, to identify a safe dosing regimen for this compound in combination with other drugs [1].

Start Start: Dose Level 1 Cisplatin 60 mg/m², Day 1 This compound 20 mg BID, Days 2 & 9 DLT_Observed DLT Observed? Start->DLT_Observed Dose_Escalation Proceed to Next Dose Level DLT_Observed->Dose_Escalation No DLTs in 3 patients Deescalate De-escalate to Lower Dose Level DLT_Observed->Deescalate DLTs in ≥1/3 patients MTD_Found MTD Determined: This compound 20 mg, Day 2 Cisplatin 30 mg/m², Days 1 & 8 DLT_Observed->MTD_Found DLTs in <1/3 patients at lower dose Dose_Escalation->DLT_Observed Deescalate->DLT_Observed End End: Proceed with Expansion Cohort MTD_Found->End

Key Methodology Details:

  • Dose-Limiting Toxicity (DLT) Assessment: DLTs are typically evaluated during the first treatment cycle (21 days). They are defined as specific non-hematologic AEs ≥ Grade 3, Grade 4 anemia, thrombocytopenia, or neutropenia, and Grade 3 or higher febrile neutropenia [1].
  • Patient Evaluation: Patients are considered evaluable for DLT if they have received the study treatment for cycle 1. Those who miss therapy due to toxicity or have planned dose modifications are still included in the assessment [1].
  • Endpoint: The primary goal is to determine the Maximum Tolerated Dose (MTD), which is the highest dose level where fewer than one-third of patients experience a DLT [1].

Key Takeaways for Your Research

  • Schedule Defines Tolerability: The "3 days on, 11 days off" schedule is a cornerstone for managing hematologic toxicity and should be considered the foundation for any new combination strategy [2].
  • Combinations Require Careful Calibration: Combining this compound with DNA-damaging agents like cisplatin often necessitates significant dose reductions of both drugs to achieve a tolerable regimen, though this may come at the cost of reduced efficacy [1].
  • Biomarkers are Crucial: To maximize the potential for observing efficacy in preclinical or early clinical models, focus on systems with underlying DDR deficiencies, such as loss of ATM function [2].

References

Elimusertib Adverse Events & Management Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event (Grade ≥3) Incidence Examples Recommended Management Strategies
Anemia 65.7% (dose expansion, 3d-on/4d-off) [1] [2]; 50% (alternate schedule, 60-120mg) [1] Dose interruptions; Dose reductions; Supportive measures [1] [3] [2]
Neutropenia 47.6% (dose expansion) [1] [2]; 16.7%-66.7% (alternate schedule) [1] Dose interruptions; Dose reductions; Supportive measures; Growth factor support per guidelines (in combo therapy) [4] [1] [3]
Febrile Neutropenia Reported as a Dose-Limiting Toxicity (DLT) [4] [5] Requires dose de-escalation in trial setting; Close monitoring [4]
Thrombocytopenia Reported as a DLT (including grade 4) [4] [5] Requires dose de-escalation in trial setting [4]

Experimental Protocols & Dosing Schedules

Clinical trials have investigated different dosing schedules to improve the tolerability of Elimusertib. Adherence to these schedules is critical for managing toxicity.

  • Monotherapy Dosing Schedules:

    • Standard Schedule: 40 mg twice daily on a "3 days on, 4 days off" weekly schedule (i.e., 3 days of dosing followed by 4 days of rest, repeated weekly) [1]. This schedule showed higher rates of hematologic AEs [1].
    • Alternative Schedule: 40-80 mg twice daily on a "3 days on, 11 days off" schedule (i.e., 3 days of dosing followed by 11 days of rest in a 14-day cycle) [1] [3]. This schedule was associated with reduced hematologic toxicity and fewer dose interruptions/reductions, offering a better-tolerated option [1] [3] [2].
  • Combination Therapy Dosing (Example): A phase Ib trial combining this compound with Cisplatin found significant hematologic toxicity requiring substantial dose de-escalation [4].

    • Maximum Tolerated Dose (MTD): This compound 20 mg orally once on day 2, with Cisplatin 30 mg/m² intravenously on days 1 and 8 of a 21-day cycle [4].
    • Dose-Limiting Toxicities (DLTs): Creatinine increase, hypokalemia, febrile neutropenia, neutropenia, syncope, and thrombocytopenia [4].

The following diagram illustrates the decision-making pathway for managing hematologic adverse events with this compound, based on the clinical evidence.

Start Hematologic Adverse Event (Grade ≥3) Interrupt Interrupt this compound Dosing Start->Interrupt Support Initiate Supportive Care Interrupt->Support Assess Assess for Dose Reduction upon Recovery Support->Assess ConsiderSwitch Consider Switching to Alternative Dosing Schedule Assess->ConsiderSwitch If recurrent toxicity StandardSched Standard Schedule 40 mg BID, 3 days on/4 days off ConsiderSwitch->StandardSched AltSched Alternative Schedule 40-80 mg BID, 3 days on/11 days off ConsiderSwitch->AltSched StandardSched->AltSched Improved tolerability

Mechanism of Action & Rationale for Toxicity

This compound is a highly selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-Related (ATR) protein kinase [6] [7]. ATR is a crucial component of the DNA Damage Response (DDR) network, activated by DNA damage and replication stress [3] [8].

  • Therapeutic Rationale: In tumors with deficiencies in other DDR genes (like ATM), cancer cells become overly dependent on the ATR pathway for survival. Inhibiting ATR in these contexts leads to synthetic lethality, causing cancer cell death [8].
  • Toxicity Rationale: Hematologic toxicity is an anticipated class-effect of ATR inhibitors [1]. This is because ATR's role in managing replication stress is critical in rapidly dividing cells, including bone marrow progenitor cells. Inhibiting ATR can disrupt DNA replication in these cells, leading to bone marrow suppression and the observed hematologic AEs [1] [3].

References

Elimusertib therapeutic index improvement

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

1. How can I mitigate the hematological toxicity of Elimusertib in combination regimens?

The Challenge: A primary clinical challenge is the enhanced hematological toxicity when this compound is combined with chemotherapeutic agents like cisplatin, often requiring significant dose reductions that may compromise efficacy [1].

Recommended Actions:

  • De-escalate Doses: Clinical trials found that the starting dose (this compound 20 mg BID on days 2 & 9 + Cisplatin 60 mg/m² on day 1) was not tolerable. The Maximum Tolerated Dose (MTD) was identified as a much lower and split regimen [1].
  • Optimize the Schedule: Use an intermittent dosing schedule for this compound. Preclinical and clinical studies often use a "3 days on, 4 days off" (3/7) or "3 days on, 11 days off" (3/14) schedule to allow for bone marrow recovery [1].
  • Monitor Key Parameters: Closely monitor complete blood counts (CBC), creatinine, and potassium levels, as these were associated with Dose-Limiting Toxicities (DLTs) [1].

The table below summarizes the dose escalation findings from a phase Ib trial combining this compound and Cisplatin [1].

Dose Level Cisplatin Dose This compound Dose Outcome & Key DLTs
Dose Level 1 60 mg/m², Day 1 20 mg BID, Days 2 & 9 Not tolerable; DLTs in all patients [1].
Dose Level 0 (De-escalated) (De-escalated) Not tolerable; DLTs in 2 of 3 patients [1].
Dose Level -1 (Split dose) (Once daily) Not tolerable; DLTs in 2 of 3 patients [1].
Dose Level -2 (MTD) 30 mg/m², Days 1 & 8 20 mg once, Day 2 Tolerable; 1 DLT in 6 patients (grade 4 thrombocytopenia) [1].

Table 1: Clinical dose escalation data for this compound and Cisplatin combination. DLTs included creatinine increase, hypokalemia, febrile neutropenia, neutropenia, syncope, and thrombocytopenia [1].

2. Which combination therapies can enhance the efficacy of this compound, particularly in resistant models?

The Challenge: As a monotherapy, this compound shows modest activity. Overcoming intrinsic or acquired resistance, such as to PARP inhibitors, is a major research focus [2].

Recommended Actions:

  • Combine with PARP Inhibitors: Preclinical data in Patient-Derived Xenograft (PDX) models demonstrates that combining this compound with the PARP inhibitor Niraparib enhances antitumor activity, even in models with established PARP inhibitor resistance [2]. This suggests a synergistic effect.
  • Target Parallel Pathways: Consider combining this compound with a PI3K inhibitor (e.g., Copanlisib). Pharmacodynamic studies in PDX models showed that ATR inhibition can upregulate PI3K/mTOR signaling in some models, and dual inhibition enhanced efficacy [2].

3. How should I select in vivo models and biomarkers to predict response to this compound?

The Challenge: Identifying robust biomarkers is crucial for enriching patient populations most likely to respond to this compound.

Recommended Actions:

  • Utilize PDX Models: Patient-Derived Xenograft (PDX) models with defined DNA Damage Response (DDR) alterations are excellent for pre-clinical testing. Select models with alterations in genes like ATM, BRCA1/2, and ARID1A [2].
  • Assess Multiple Biomarkers: While ATM loss is a leading candidate biomarker, responses in PDX models were observed across a variety of DDR alterations, indicating a need for a broader biomarker panel [2].
  • Conduct Pharmacodynamic Analysis: To confirm target engagement, analyze tumors for an increase in DNA damage markers (e.g., γH2AX) following this compound treatment [2].

Experimental Protocols & Workflows

For a standard in vivo efficacy study, you can adapt the following protocol from recent publications [2].

Detailed Methodology: In Vivo Efficacy Study in PDX Models

  • Model Generation: Implant patient-derived tumor fragments subcutaneously in the flank of immunodeficient mice (e.g., athymic nu/nu or NSG mice).
  • Randomization: When tumor volumes reach 200-400 mm³, randomize mice into control and treatment groups (n=5-8 per group) ensuring similar average starting tumor volumes.
  • Dosing Regimen:
    • This compound Formulation: Prepare in 60% polyethylene glycol 400, 30% water, and 10% ethanol [2].
    • Dosing Schedule: Administer this compound via oral gavage at 40 mg/kg, twice daily, using an intermittent schedule (e.g., 3 days on, 4 days off) [2].
    • Combination Agents: For combination arms, administer partners like Niraparib (formulated in 5% DMSO and 40% PEG 400) according to their optimized schedule [2].
  • Endpoint Assessment:
    • Tumor Volume (TV): Measure twice weekly and calculate as (width² × length)/2.
    • Response Criteria:
      • Partial Response (PR): ≥30% decrease in TV from baseline.
      • Stable Disease (SD): Neither PR nor Progressive Disease.
      • Progressive Disease (PD): ≥20% increase in TV [2].
    • Event-Free Survival (EFS-2): Record the time taken for each tumor to double in volume from baseline. Calculate an EFS-2 ratio (Treatment/Control) and analyze using Kaplan-Meier curves [2].
  • Pharmacodynamic Analysis: In a separate cohort, harvest tumors 4 hours after the final dose. Fix a section in formalin for IHC analysis of DNA damage markers and flash-freeze another for proteomic analysis (RPPA) [2].

The following workflow diagram outlines the key decision points in designing an experiment to improve this compound's therapeutic index.

Start Define Goal: Improve This compound Therapeutic Index ModelSelect In Vivo Model Selection Start->ModelSelect Strategy Select Improvement Strategy ModelSelect->Strategy Design Design Combination Regimen Strategy->Design Combo Combination Therapy Strategy->Combo Schedule Dosing Schedule Optimization Strategy->Schedule Biomarker Biomarker-Driven Patient Selection Strategy->Biomarker ToxManage Plan Toxicity Mitigation Design->ToxManage Assess Assess Efficacy & Safety ToxManage->Assess DoseReduce Dose Reduction (see Table 1) ToxManage->DoseReduce Monitor Enhanced Monitoring (CBC, Creatinine) ToxManage->Monitor Support Supportive Care (Growth Factors) ToxManage->Support Efficacy Efficacy Endpoints: Tumor Volume, EFS-2 Assess->Efficacy Safety Safety Endpoints: DLT Incidence, Body Weight Assess->Safety PARPi Combine with PARP Inhibitor (e.g., Niraparib) Combo->PARPi Chemo Combine with Chemotherapy (e.g., Cisplatin) Combo->Chemo Other Combine with Other Targeted Agent (e.g., PI3Ki) Combo->Other DoseFreq Adjust Frequency (e.g., BID to QD) Schedule->DoseFreq Intermittent Intermittent Dosing (e.g., 3 days on/4 days off) Schedule->Intermittent

Diagram 1: Experimental design workflow for improving this compound's therapeutic index.

Mechanisms & Synergistic Relationships

The rationale for combining this compound with other agents lies in disrupting complementary DNA Damage Response (DDR) pathways. The following diagram illustrates the key signaling pathways and proposed mechanisms of synergy.

SSB Single-Strand Break (SSB) PARP1 PARP1 Protein SSB->PARP1 DSB Double-Strand Break (DSB) & Replication Stress ATM ATM Kinase DSB->ATM RS Replication Stress (induced by Cisplatin) ATR ATR Kinase RS->ATR PARP1->SSB Repairs SynthLethal Synthetic Lethality in ATM-deficient cells ATR->SynthLethal Relies on Rescue Blocked Rescue of Stalled Forks ATR->Rescue ATM->DSB Signals ATM->SynthLethal This compound This compound (ATRi) This compound->ATR  Inhibits This compound->SynthLethal Niraparib Niraparib (PARPi) Niraparib->DSB Traps PARP & Converts to DSB Niraparib->PARP1  Inhibits Apoptosis Enhanced Apoptotic Cell Death Niraparib->Apoptosis Cisplatin Cisplatin Cisplatin->RS  Induces Rescue->Apoptosis

Diagram 2: Signaling pathways and synergistic mechanisms of this compound combinations.

Key Takeaways for Your Research

  • Toxicity is the Primary Hurdle: The therapeutic index of this compound is narrow, especially with chemotherapy. The approved clinical starting dose is often too high for combinations, necessitating proactive dose and schedule optimization [1].
  • Promising Synergistic Combinations: Preclinical data strongly supports combinations with PARP inhibitors to overcome resistance and with agents targeting parallel survival pathways like PI3K [2].
  • Biomarkers are Evolving: While ATM deficiency is a key predictor of response, it is not the only one. Employ a broader DDR gene panel and always include pharmacodynamic markers like γH2AX to confirm biological activity in your models [2].

References

Elimusertib combination therapy toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Toxicity Profiles & Recommended Dosing

Combination Therapy Key Dose-Limiting Toxicities (DLTs) Maximum Tolerated Dose (MTD) / Recommended Dose for Further Study

| Elimusertib + Cisplatin [1] | Creatinine increase, hypokalemia, febrile neutropenia, neutropenia, syncope, thrombocytopenia [1] | this compound: 20 mg once on Day 2 Cisplatin: 30 mg/m² on Days 1 & 8 (21-day cycle) [1] | | This compound + FOLFIRI [2] | Febrile neutropenia, mucositis, nausea, vomiting, neutropenia [2] | Trial stopped due to intolerable toxicity; no safe MTD established. [2] |

>

> Important Safety Finding: A phase I trial combining this compound with FOLFIRI reported a first case of therapy-related Acute Myeloid Leukemia (t-AML). The study authors concluded that ongoing trials of ATR inhibitors with DNA-damaging chemotherapies should monitor for this serious risk [2].

Mechanisms of Toxicity & Synergy

The toxicity of this compound combinations is rooted in its mechanism of action and the biology of the cells it targets.

  • Mechanism of Action: this compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-Related (ATR) kinase [3]. ATR is a master regulator of the DNA damage response (DDR), particularly during DNA replication stress. By inhibiting ATR, this compound disrupts the cell's ability to repair damaged DNA, leading to cell death, or apoptosis, especially in cancer cells with high replication stress or pre-existing DNA repair defects [4] [5].
  • Basis for Synergy and Toxicity: Chemotherapies like cisplatin and irinotecan (in FOLFIRI) cause DNA damage. The rationale for combining them with this compound is to prevent cancer cells from repairing this chemotherapy-induced damage, thereby synergistically enhancing tumor cell killing [1] [2]. However, this same mechanism also affects rapidly dividing healthy cells, most notably bone marrow progenitor cells, leading to the severe hematological toxicities (neutropenia, thrombocytopenia) observed in the clinics [1] [2].

The following diagram illustrates the underlying molecular mechanism of this combination strategy.

architecture DNA_Damage Chemotherapy Induces DNA Damage ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation Cell_Cycle_Checkpoint Cell Cycle Arrest (Damage Repair) ATR_Activation->Cell_Cycle_Checkpoint Checkpoint_Bypass Forced Cell Cycle Progression ATR_Activation->Checkpoint_Bypass Cell_Survival Cell Survival Cell_Cycle_Checkpoint->Cell_Survival This compound This compound (ATRi) This compound->ATR_Activation Inhibits This compound->Checkpoint_Bypass Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Bypass->Mitotic_Catastrophe Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Catastrophe->Apoptosis

Toxicity Mitigation Strategies for Experimental Design

The clinical data suggests several strategies to mitigate toxicity when designing experiments with this compound combinations.

  • 1. Use Modified Dosing Schedules: The successful MTD for the cisplatin combination used a split-dose of cisplatin (Day 1 & 8) and a single, low dose of this compound (20 mg on Day 2 only) [1]. This contrasts with more intensive schedules (e.g., twice daily for multiple days) that proved too toxic. Intermittent scheduling (e.g., 3 days on/4 days off) has also been used successfully in monotherapy studies [3].
  • 2. Prioritize Proactive Hematological Support: Given the prevalence of myelosuppression, protocols should include:
    • Routine blood monitoring throughout the treatment cycle.
    • Proactive use of growth factor support (e.g., G-CSF), as permitted per institutional guidelines [1].
  • 3. Conduct Rigorous PK Analysis: In the cisplatin trial, researchers noted that the four patients with the highest this compound exposure all experienced hematologic DLTs. Although a definitive link was not proven due to confounding factors, this highlights the importance of pharmacokinetic (PK) monitoring to understand exposure-toxicity relationships and guide safe dosing [1].

Frequently Asked Questions (FAQs)

Q: Is this compound and cisplatin combination therapy effective despite the toxicity? A: The observed clinical efficacy was modest. In one trial, among 10 evaluable patients, only one (10%) with clear-cell ovarian cancer had a partial response, and five (50%) had stable disease. The study authors concluded that further clinical evaluation of this specific combination is not warranted due to the toxicity profile and lack of robust efficacy [1].

Q: Are there populations that might better tolerate or respond to this compound? A: Preclinical evidence suggests that tumors with specific genetic alterations, such as ATRX mutations, may be particularly sensitive to ATR inhibitors like this compound [3]. Focusing on these biomarker-selected populations could improve the therapeutic window.

Q: What is the key takeaway for designing combination trials with this compound? A: The combination of this compound with DNA-damaging chemotherapy is highly challenging due to overlapping hematological toxicities. Success likely depends on using significantly modified (reduced and split) dosing schedules compared to standard chemotherapy regimens, coupled with intensive supportive care and patient selection based on predictive biomarkers.

References

Bioanalytical Method for Elimusertib Quantification

Author: Smolecule Technical Support Team. Date: February 2026

For monitoring Elimusertib levels, such as in plasma for pharmacokinetic studies, the following validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended [1].

  • Sample Preparation: Use a 50 μL volume of plasma (EDTA or heparinized). Precipitate proteins by adding acetonitrile. A stable isotopic internal standard, [13C,2H3]-elimusertib, is used for quantification [1].
  • Chromatography:
    • Column: Phenomenex Synergi Polar-RP (4 μm, 50 x 2.0 mm)
    • Mobile Phase:
      • Solvent A: 0.1% formic acid in water
      • Solvent B: 0.1% formic acid in acetonitrile
    • Gradient: Begin at 10% B, then increase to 95% B over 3 minutes.
    • Flow Rate: 0.5 mL/min, with a brief increase to 1.0 mL/min during the run.
    • Run Time: 7 minutes
    • Injection Volume: 2 μL
    • This compound Retention Time: 2.17 minutes [1]
  • Mass Spectrometric Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • MRM Transitions: Monitor m/z 376.3>318.2 (quantitative) and 376.3>277.3 (qualitative) for this compound. For the internal standard, monitor m/z 380.3>322.2 [1].
  • Assay Performance:
    • Linear Range: 30 to 5,000 ng/mL
    • Accuracy: 93.5% - 108.2%
    • Precision: < 6.3 %CV [1]

This compound in Combination Therapies: Protocols & Monitoring

This compound is frequently investigated in combination with other agents. The table below summarizes key experimental regimens and critical monitoring parameters from recent studies.

Combination Agent Experimental Context Dosing Regimen Key Findings & Monitoring Points
Cisplatin Phase Ib Clinical Trial (Advanced Solid Tumors) Dose Level -2 (MTD): this compound: 20 mg PO once on Day 2. Cisplatin: 30 mg/m² IV on Days 1 & 8. 21-day cycle [2]. Toxicity: Significant hematologic toxicity (neutropenia, thrombocytopenia). Efficacy: 1/10 PR (Ovarian cancer), 5/10 SD. Monitor: CBC, renal function (creatinine), electrolytes (potassium) [2].
Lorlatinib (ALK inhibitor) Preclinical (Neuroblastoma GEMM) This compound: 40 mg/kg PO twice daily (3 days on/4 days off/3 days on). Lorlatinib: Integrated schedule over 14 days [3]. Efficacy: Superior and sustained tumor regression vs. monotherapy. Mechanism: ALK signaling primes DNA damage response; combination causes robust differentiation. Monitor: Tumor volume, DNA damage markers (pH2A.X) [3].
Niraparib (PARP inhibitor) Preclinical (PDX Models) Not fully detailed in results. Tested in PARP inhibitor-resistant models [4]. Efficacy: Enhanced antitumor activity vs. single agents in resistant models. Monitor: Tumor volume, Event-free survival (EFS-2), DNA damage markers [4].
Copanlisib (PI3K inhibitor) Preclinical (PDX Models) Not fully detailed in results [4]. Efficacy: Enhanced EFS-2 vs. monotherapy in 3/11 models. Mechanism: PI3K/mTOR pathway signaling increased post-ATR inhibition in some models. Monitor: Tumor volume, EFS-2, PI3K/mTOR pathway markers [4].

Mechanistic Insights & Pathway Visualization

Understanding the underlying signaling pathways is crucial for troubleshooting and interpreting experimental results. This compound targets the ATR kinase, a master regulator of the DNA damage response (DDR). Inhibition is synthetically lethal in cells with homologous recombination deficiencies, such as those with ATM loss [4].

Research in neuroblastoma models reveals a key interaction: ALK signaling can prime the DDR by phosphorylating ATR on Ser435 and CHK1 on Ser280. This means that in ALK-driven cancers, combining an ALK inhibitor (like Lorlatinib) with this compound leads to a more profound antitumor effect and overcomes the relapses seen with ATR inhibitor monotherapy [3]. The following diagram illustrates this mechanism and the logical workflow for applying these combinations.

G DNA_Stress DNA Replication Stress ATR_Act ATR Activation (Phosphorylation at Ser435) DNA_Stress->ATR_Act DDR Effective DNA Damage Response (DDR) ATR_Act->DDR Cell_Survival Cancer Cell Survival DDR->Cell_Survival ALK_Sig ALK Oncogenic Signaling ALK_Sig->ATR_Act Primes ATRi This compound (ATR Inhibitor) ATRi->ATR_Act Blocks DDR_Collapse DDR Collapse ATRi->DDR_Collapse Induces ALKi Lorlatinib (ALK Inhibitor) ALKi->ALK_Sig Blocks ALKi->DDR_Collapse Sensitizes Cell_Death Tumor Cell Death & Differentiation DDR_Collapse->Cell_Death

The diagram shows how ALK signaling supports the DNA Damage Response (DDR) by priming ATR activation. Combining This compound (ATRi) with Lorlatinib (ALKi) simultaneously blocks both the primary DDR pathway and its upstream support mechanism, leading to a synergistic collapse of the DDR and enhanced tumor cell death [3].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to validate when setting up the LC-MS/MS method for this compound? A: The method's specificity and sensitivity at the Lower Limit of Quantification (LLOQ of 30 ng/mL) are paramount. Ensure that the MRM transitions for this compound (376.3>318.2) and the internal standard (380.3>322.2) are free from interference in your plasma matrix, and that the LLOQ meets the predefined accuracy and precision criteria (<15% deviation) [1].

Q2: Why is hematologic toxicity a major concern in this compound combination trials, and how can it be managed? A: Hematologic toxicity (neutropenia, thrombocytopenia) is a common dose-limiting toxicity for this compound, especially when combined with other myelosuppressive agents like cisplatin [2]. Management strategies include:

  • Dose Modification: Using a reduced and intermittent schedule (e.g., 3 days on/11 days off or single-dose administration per cycle) [2].
  • Prophylactic Support: Consider the use of growth factor support as per institutional guidelines [2].
  • Rigorous Monitoring: Close monitoring of complete blood counts (CBC) is essential, particularly in the first cycle.

Q3: What are robust pharmacodynamic biomarkers to confirm this compound's target engagement in vivo? A: To confirm that this compound is effectively hitting its target, you can monitor:

  • Direct DNA Damage: Phosphorylation of histone H2A.X (γH2AX) is a sensitive marker of DNA double-strand breaks [3].
  • Downstream Signaling: Inhibition of ATR should reduce phosphorylation of its key substrate, CHK1 (though note the context-dependent phosphorylation at Ser280 vs. Ser345) [3].
  • Pathway Adaptation: In some models, an increase in PI3K/mTOR signaling has been observed as a potential resistance mechanism, which can also be monitored [4].

References

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence & Monitoring Strategies

The core quantitative data and key monitoring parameters are summarized in the following table for quick reference.

Aspect Key Data & Observations Suggested Monitoring Methodology
Reported Incidence A first case of t-AML was observed in a clinical trial of Elimusertib in combination with chemotherapy [1]. Maintain a registry of treatment-related Severe Adverse Events (SAEs), particularly secondary hematologic malignancies [1].
Hematologic Toxicity (DLT) In a combination trial with Irinotecan, 3/3 patients at one dose level experienced hematologic Dose-Limiting Toxicity (DLT) [1]. Close monitoring of complete blood counts (CBC) with differential during each cycle to detect prolonged cytopenias [1].
Bone Marrow Function Pancytopenia related to the study drug was associated with a serious adverse event of respiratory failure and cardiac arrest in one patient [1]. Regular CBC. Consider bone marrow examination (biopsy/aspirate) in cases of persistent, unexplained cytopenias to assess morphology and rule out dysplasia or malignant transformation.
Mechanism & Biomarkers This compound, an ATR inhibitor, induces replication catastrophe and apoptosis, particularly in cells with high replication stress [2]. Research-grade assays: Alkaline/neutral comet assay for DNA damage; flow cytometry for cell cycle (Sub-G1 population) and apoptosis (Annexin V) [2].

This compound Mechanism & DNA Damage Response Pathway

The following diagram illustrates the mechanism of this compound and the key pathway involved in the DNA Damage Response (DDR), which is central to its function and potential risks.

Elimusertib_Mechanism This compound induces replication catastrophe via ATR inhibition ReplicationStress Replication Stress ATR ATR ReplicationStress->ATR CellCycleCheckpoint Impaired Cell Cycle Checkpoint ATR->CellCycleCheckpoint Activates ATR_Inhibited ATR Inhibited (this compound) ATR_Inhibited->ATR Inhibits ATR_Inhibited->CellCycleCheckpoint Blocks ssDNA_Breaks Accumulated ssDNA/ DNA Breaks CellCycleCheckpoint->ssDNA_Breaks ReplicationCatastrophe Replication Catastrophe ssDNA_Breaks->ReplicationCatastrophe CometAssay Comet Assay: ↑ DNA Damage ssDNA_Breaks->CometAssay Apoptosis Apoptosis (Caspase-7 Activation) ReplicationCatastrophe->Apoptosis SubG1_Population Flow Cytometry: ↑ Sub-G1 Population Apoptosis->SubG1_Population AnnexinV Annexin V Assay: ↑ Apoptotic Cells Apoptosis->AnnexinV

Frequently Asked Questions for Researchers

Q1: What is the direct clinical evidence linking this compound to t-AML risk? The evidence is currently limited but noteworthy. A first case of treatment-related AML (t-AML) was observed in a clinical trial evaluating this compound in combination with chemotherapy [1]. This single case highlights a potential risk that warrants systematic monitoring.

Q2: Beyond t-AML, what other hematologic toxicities should we monitor? Hematologic toxicity is a primary dose-limiting factor for this compound, especially in combination regimens.

  • Dose-Limiting Toxicity (DLT): In a trial with Irinotecan, all three patients (3/3) at one dose level experienced hematologic DLTs [1].
  • Serious Adverse Events: One patient experienced respiratory failure and cardiac arrest in the setting of drug-related pancytopenia, underscoring the critical nature of blood count monitoring [1].

Q3: What are the key experimental protocols for assessing this compound's biological effects? The anti-tumor effect of this compound, which is key to understanding its efficacy and potential mechanism of secondary malignancy, can be assessed through several core assays [2]:

  • Cell Viability: MTT assay to measure overall anti-proliferative effects.
  • Clonogenic Survival: Colony formation assay to determine long-term reproductive cell death.
  • Apoptosis Detection: Flow cytometry for Annexin V/propidium iodide staining and analysis of the Sub-G1 population.
  • DNA Damage Quantification: Alkaline and neutral comet assays to measure single-stranded and double-stranded DNA breaks, respectively.
  • S-phase Analysis: BrdU assay to measure replicating cells and monitor delayed S-phase progression.

Suggested Troubleshooting Guide

  • Unexpected Severe Cytopenias: If a patient or model system shows prolonged or severe cytopenias, consider a bone marrow assessment to evaluate cellularity, morphology, and potential dysplastic changes.
  • Interpreting DNA Damage Biomarkers: A significant increase in DNA damage signals (e.g., in comet assays) concurrent with high levels of apoptosis indicates on-target drug activity. The context of replication stress should be established for proper interpretation [2].
  • Integrating Data: Correlate findings from different assays. For example, an increasing Sub-G1 population in flow cytometry should align with positive results in Annexin V assays to confirm apoptosis as the primary mode of cell death [2].

References

Clinical Evidence of Myelotoxicity & Mitigation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical findings on Elimusertib's myelotoxicity and the corresponding management strategies that have been explored.

Clinical Context Myelotoxicity Observations Prevention & Management Strategies Key Supporting Evidence

| Combination with FOLFIRI (GI malignancies) | Grade 3/4 neutropenia, febrile neutropenia, leukopenia, lymphopenia; Dose-Limiting Toxicities (DLTs) led to trial stoppage [1]. | - Close hematologic monitoring.

  • Ongoing trials should monitor for therapy-related AML (t-AML) [1]. | Phase I Trial (ETCTN 10406) [1] | | Combination with Cisplatin (Advanced solid tumors) | Hematologic DLTs: neutropenia, thrombocytopenia, febrile neutropenia [2]. | - Dose de-escalation of both agents.
  • Split dosing of cisplatin (e.g., Day 1 & 8).
  • Reduced frequency of this compound (e.g., single dose on Day 2) [2]. | Phase Ib Trial (NCT04491942) [2] | | Monotherapy (Advanced solid tumors with DDR defects) | Grade 3/4 anemia (65.7%), neutropenia (34.3% gr3, 13.3% gr4) [3]. | - Use of an alternative dosing schedule: 40 mg BID, 3 days on/11 days off.
  • This schedule showed reduced hematologic AEs and fewer dose interruptions/reductions [3]. | Phase Ib Expansion Trial (NCT03188965) [3] |

Preclinical Insights & Experimental Monitoring Protocols

Preclinical models are crucial for understanding the mechanisms of myelotoxicity and developing testing protocols.

In Vitro Cytotoxicity Assessment

This protocol is used to evaluate the direct cytotoxic effects of this compound on cancer cells, which is fundamental for understanding its therapeutic window.

  • Objective: To determine the inhibitory concentration (IC50) of this compound and assess its impact on cell viability.
  • Materials: Cell lines of interest (e.g., TNBC line MDA-MB-231), white 96-well plates, this compound, DMSO, CellTiter-Glo reagent, luminescence plate reader [4] [5].
  • Procedure:
    • Seed cells at a low density (e.g., 1,000-2,000 cells/well) and allow to adhere for 24 hours [4].
    • Treat cells with a dose range of this compound (e.g., 1-10 nM) for a set duration (e.g., 72-96 hours). Include DMSO as a vehicle control [5].
    • Add CellTiter-Glo reagent to measure ATP levels as a surrogate for viable cell mass.
    • Measure luminescence and calculate the percentage of cell viability relative to the control. The IC50 value can be determined using non-linear regression analysis [4].
Cell Cycle and Apoptosis Analysis

This workflow helps determine how this compound induces cell death (apoptosis) and causes cell cycle arrest, which is linked to its mechanism of action and toxicity.

  • Objective: To quantify this compound-induced apoptotic death and cell cycle phase accumulation.
  • Materials: Muse Cell Analyzer (or equivalent flow cytometer), Muse Annexin V & Dead Cell Kit, Muse Cell Cycle Kit [5].
  • Procedure:
    • Seed and treat cells with this compound at effective concentrations (e.g., 6-8 nM for 72-96 hours) [5].
    • For Apoptosis: Harvest cells and stain with Annexin V and Propidium Iodide (PI). Analyze to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and dead cells (Annexin V-/PI+) [5] [6].
    • For Cell Cycle: Harvest cells, fix, and stain with PI, which intercalates into DNA. Analyze DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 population indicates apoptotic cells with fragmented DNA [5] [7].
DNA Damage Response (DDR) Pathway Western Blot

This protocol confirms the on-target effect of this compound and investigates the downstream molecular consequences that can lead to replication stress and cell death.

  • Objective: To analyze the suppression of the ATR-Chk1 pathway and induction of DNA damage markers.
  • Materials: RIPA buffer, protease/phosphatase inhibitors, electrophoresis system, nitrocellulose membrane, antibodies against p-Chk1 (Ser345), Chk1, γH2AX, PARP, Cleaved Caspase-3, and a loading control (e.g., GAPDH) [5] [7].
  • Procedure:
    • Treat cells with this compound and prepare whole-cell protein lysates.
    • Separate proteins by gel electrophoresis and transfer to a membrane.
    • Incubate membrane with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.
    • Detect signals using a chemiluminescent substrate. Expected Outcome: this compound treatment should decrease levels of p-Chk1, increase the DNA damage marker γH2AX, and show cleavage of PARP and Caspase-3, indicating apoptosis [5] [7].

Key Takeaways for Researchers

  • Alternative Dosing is a Primary Lever: The 3-days-on/11-days-off schedule is a well-documented strategy to mitigate hematologic toxicity while maintaining efficacy in monotherapy [3]. This should be a starting point for experimental design.
  • Combination Therapy Requires Significant Dose Adjustment: Combining this compound with myelosuppressive chemotherapies (e.g., cisplatin, FOLFIRI) is particularly challenging and necessitates significant dose reduction and modification of both agents [1] [2].
  • Monitor Beyond Standard Blood Counts: Be aware of the potential risk for therapy-related AML (t-AML). While this is currently based on a single case report, it warrants vigilance in long-term studies [1].

References

Elimusertib combination chemotherapy toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profiles of Elimusertib Combinations

Combination Therapy Common Grade 3/4 Adverse Events Dose-Limiting Toxicities (DLTs) Key Findings & Recommendations

| This compound + FOLFIRI [1] | • Neutropenia • Leukopenia • Lymphopenia • Mucositis | • Febrile neutropenia • Mucositis • Nausea/Vomiting • Grade 4 neutropenia | Trial halted due to significant toxicities. Monitor for therapy-related AML (t-AML). [1] | | This compound + Cisplatin [2] | • Hematologic toxicities | • Creatinine increase • Hypokalemia • Febrile neutropenia • Neutropenia/Thrombocytopenia | Requires significant dose de-escalation. Not recommended for further clinical evaluation. [2] | | This compound Monotherapy (3 days on/4 days off) [3] [4] | • Anemia (65.7%) • Neutropenia (34.3% Gr3, 13.3% Gr4) | (Not primary endpoint) | Hematologic toxicities are a class-effect of ATR inhibitors. [4] | | This compound Monotherapy (Alternate Schedule: 3 days on/11 days off) [3] [4] | • Anemia (33.3%-50.0%) • Neutropenia (16.7%-66.7%) | Febrile neutropenia (at 120 mg BID) | The 3 days on/11 days off schedule improves tolerability, reducing dose interruptions/reductions. [4] |

FAQs on Toxicity Management

  • What are the most common severe toxicities with this compound combinations? The most frequent and concerning severe (Grade 3/4) toxicities are hematological, including neutropenia, febrile neutropenia, leukopenia, lymphopenia, anemia, and thrombocytopenia. Significant non-hematological DLTs like mucositis, nausea, vomiting, and increased creatinine have also been observed. [1] [2] [4]

  • Are there strategies to mitigate hematologic toxicity? Yes. Clinical evidence supports using alternative dosing schedules. Switching from a continuous "3 days on/4 days off" schedule to a "3 days on/11 days off" schedule has been shown to reduce the incidence of severe anemia and neutropenia, and led to fewer dose interruptions and reductions. [3] [4]

  • Is this compound associated with any long-term risks? Yes. One clinical trial reported the first observed case of therapy-related Acute Myeloid Leukemia (t-AML) in a patient receiving this compound with FOLFIRI chemotherapy. The study team concluded that ongoing ATR inhibitor trials should actively monitor for this serious complication. [1]

  • Which drug combinations have shown particularly challenging toxicity? Combinations with DNA-damaging chemotherapies like FOLFIRI (which contains irinotecan) and cisplatin have proven particularly difficult. The FOLFIRI combination trial was stopped early due to intolerable toxicity, and the cisplatin combination required significant dose de-escalation to a level that may not be clinically effective. [1] [2]

Mechanism of Action & Toxicity Rationale

The toxicity profile of this compound is intrinsically linked to its mechanism of action, which can be visualized in the following pathway diagram.

toxicity_mechanism Replication_Stress Replication Stress (e.g., from Chemotherapy) DNA_Damage Single-Stranded DNA Breaks Replication_Stress->DNA_Damage ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation Cell_Survival Cell Survival & Cycle Arrest (Damage Repair) ATR_Activation->Cell_Survival ATR_Inhibition This compound (ATRi) ATR_Inhibition->ATR_Activation Inhibits Catastrophe Replication Catastrophe &Mitotic Catastrophe ATR_Inhibition->Catastrophe  Leads to Apoptosis Apoptosis (Tumor Cell Death) Catastrophe->Apoptosis Toxicity On-Target Toxicity (Myelosuppression) Catastrophe->Toxicity  In healthy dividing cells

The diagram illustrates how this compound's anti-tumor effect and its dose-limiting toxicity share a common mechanistic root:

  • Induced Replication Stress: Chemotherapy agents like irinotecan (in FOLFIRI) and cisplatin cause DNA damage, leading to replication stress and the generation of single-stranded DNA (ssDNA). [1] [2]
  • ATR Pathway Activation: ssDNA is a key signal for the activation of the ATR kinase, which initiates a DNA damage response to stall the cell cycle and allow for repair, promoting cell survival. [5] [6]
  • ATR Inhibition by this compound: this compound blocks ATR activity. In cancer cells, this prevents repair of chemotherapy-induced damage, exacerbates replication stress, and leads to replication catastrophe and apoptotic cell death. [5]
  • On-Target Toxicity: The same mechanism becomes toxic in healthy, rapidly dividing cells—particularly bone marrow progenitors. Inhibiting ATR in these cells aborts their natural response to replication stress, leading to myelosuppression (neutropenia, anemia, thrombocytopenia). [1] [2] [4]

Experimental Protocols for Toxicity Assessment

For researchers investigating the toxicity mechanisms of this compound preclinically, the following methodologies are essential.

Assessing DNA Damage and Replication Stress
  • Alkaline and Neutral Comet Assay [5]

    • Purpose: To measure single-stranded (alkaline) and double-stranded (neutral) DNA damage in cells treated with this compound and/or chemotherapy.
    • Workflow: (1) Embed single cells in agarose on a microscope slide. (2) Lyse cells to remove membranes and cytoplasm. (3) Perform electrophoresis under alkaline (for ssDNA) or neutral (for dsDNA) conditions. (4) Stain DNA and analyze "comet" tail moment, where a longer tail indicates more severe DNA damage.
  • BrdU Assay for S-Phase Analysis [5]

    • Purpose: To measure replicating cells and monitor S-phase progression delays caused by this compound-induced replication stress.
    • Workflow: (1) Pulse-label cells with Bromodeoxyuridine (BrdU), a thymidine analog. (2) Fix and permeabilize cells. (3) Stain with anti-BrdU antibody and a DNA dye (e.g., PI). (4) Analyze by flow cytometry to determine the percentage of cells in S-phase and the rate of DNA synthesis.
Quantifying Cell Death and Viability
  • Colony Formation Assay [5] [7]

    • Purpose: To evaluate the long-term cytotoxic effects of this compound by measuring the loss of reproductive capacity.
    • Workflow: (1) Seed a low density of single cells. (2) Treat with this compound for a set period (e.g., 48 hours). (3) Wash out the drug and culture in fresh media for 7-10 days to allow colony formation. (4) Fix, stain with crystal violet, and count colonies (>50 cells). The plating efficiency and survival fraction are calculated relative to the control.
  • Annexin V / Flow Cytometry for Apoptosis [5]

    • Purpose: To detect and quantify early and late apoptotic cell death.
    • Workflow: (1) Harvest cells after treatment. (2) Stain with FITC-conjugated Annexin V (binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis) and Propidium Iodide (PI, stains DNA in late apoptotic and necrotic cells with compromised membranes). (3) Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Analytical Method for Pharmacokinetic (PK) Studies
  • LC-MS/MS Quantitation of this compound [6]
    • Purpose: To define this compound pharmacokinetics in plasma and support exposure-toxicity relationships.
    • Chromatography: Use a Phenomenex Polar-RP column with a gradient mobile phase of 0.1% formic acid in acetonitrile and water.
    • Mass Spectrometry: Employ electrospray positive-mode ionization with MRM transitions of m/z 376.3>318.2 (quantitative) and 376.3>277.3 (qualitative) for this compound.
    • Validation: The assay is linear from 30 to 5,000 ng/mL, accurate (93.5-108.2%), and precise (<6.3 %CV).

References

Elimusertib versus ceralasertib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy & Toxicity at a Glance

The table below summarizes key comparative data for Elimusertib and Ceralasertib.

Aspect This compound Ceralasertib
Relative Potency More potent; lower IC50 values in viability assays [1] [2]. Less potent compared to this compound [1] [2].
Preclinical Single-Agent Cytotoxicity Highly active; induces replication catastrophe and caspase-dependent apoptosis in TNBC and other models [3] [4]. Active, but often explored in combination therapies [5] [6].
Synergy with DNA-Damaging Agents Highly synergistic with a broad spectrum of agents (e.g., TOP1/2 inhibitors, cisplatin) [2]. Synergistic with chemotherapy (e.g., paclitaxel) and radiation; reverses chemoresistance in SLFN11-negative cells [6] [2].
Key Preclinical & Clinical Findings Induces replication catastrophe; anti-tumor efficacy in xenograft and PDX models of breast cancer [4]. Durable clinical responses in combo with paclitaxel in anti-PD1-resistant melanoma; well-tolerated with palliative RT [5] [6].
Notable Toxicity Profile No unique cardiotoxicity reported in murine studies [1]. Unique cardiotoxicity observed in murine models (single dose); possibly due to high unbound plasma concentration [1] [7].
Immune Modulation Information not prominent in the provided search results. Promotes anti-tumor immunity; intermittent dosing causes CD8+ T-cell depletion and rebound, synergizing with anti-PD-L1 [8].

Insights into Key Experimental Data

Here is a deeper dive into the methodologies and findings from the key studies cited above.

  • Comparative In Vivo Toxicology Study: A 2025 study directly compared three ATR inhibitors, including this compound and Ceralasertib, in mice. The methodology involved administering a single dose of each ATRi alone or with 6 Gy total body irradiation (TBI). Mice were euthanized 48 hours post-TBI, with blood and tissues collected for complete blood counts (CBC) and histopathological analysis. Pharmacokinetics (PK) and IC50 values were also compared. The study concluded that This compound was the most potent, while Ceralasertib was the least potent and was uniquely associated with cardiotoxicity. Notably, no ATR inhibitor exacerbated radiation-induced toxicities [1] [7].

  • In Vitro Potency and Synergy Profiling: A 2024 study systematically compared several ATR inhibitors, including this compound and Ceralasertib. The core methodology involved cell viability assays (e.g., CellTiter-Glo) on small-cell lung cancer (SCLC) lines. Researchers treated cells with a range of drug concentrations for 72 hours to determine cytotoxic potency. The study found the rank order of potency for single-agent viability suppression to be: Gartisertib > this compound > M1774 (Tuvusertib) > Ceralasertib > Berzosertib [2]. Furthermore, the study used combination index (CI) analysis to demonstrate that low doses of ATR inhibitors, including M1774, were highly synergistic with various DNA-damaging agents like TOP1 inhibitors (e.g., SN-38) and cisplatin [2].

  • this compound's Mechanism in Breast Cancer: A 2025 study focused on this compound's mechanism in breast cancer cells. Key experimental protocols included:

    • BrdU Assay: Used to measure S-phase progression and the accumulation of single-stranded DNA (ssDNA), a key event leading to replication catastrophe.
    • Comet Assay (Alkaline & Neutral): Used to quantitatively measure single-stranded (alkaline) and double-stranded (neutral) DNA damage.
    • Flow Cytometry for Cell Cycle & Apoptosis: Used to confirm the increase in the sub-G1 population (indicative of cell death) and Annexin V staining to detect apoptosis. The study demonstrated that this compound delays S-phase progression, induces ssDNA accumulation, and triggers caspase-7-dependent apoptosis, culminating in replication catastrophe, particularly in cells with high replication stress [4].
  • Clinical Efficacy of Ceralasertib in Combination Therapies:

    • With Paclitaxel: A Phase I study (NCT02630199) in patients with advanced solid tumors established a Recommended Phase II Dose (RP2D) of Ceralasertib 240 mg BD (days 1-14) + Paclitaxel 80 mg/m² (D1, D8, D15) every 28 days. The primary efficacy finding was an Objective Response Rate (ORR) of 33.3% in patients with metastatic melanoma who had failed prior anti-PD-1/L1 therapy [6].
    • With Radiotherapy: A Phase Ib trial (PATRIOT Part C) combined Ceralasertib with palliative radiotherapy. The primary endpoint was to identify the maximum tolerated dose (MTD). The study found the combination was well-tolerated, with a non-tolerated dose not reached. The maximum administered dose was 80 mg BD Ceralasertib with 30 Gy in 15 fractions, demonstrating promising anti-tumor activity in irradiated lesions [5].

Signaling Pathways and Experimental Workflows

The following diagram illustrates the core mechanism of ATR inhibitors and a common workflow for assessing their efficacy in preclinical models, based on the methodologies described.

G cluster_pathway ATR/CHK1 Pathway & Inhibition cluster_workflow Common Preclinical Assessment Workflow RS Replication Stress (e.g., Oncogenes, Chemo) SSDNA Single-Stranded DNA (ssDNA) RS->SSDNA RPA RPA Coating SSDNA->RPA ATR_Act ATR Activation RPA->ATR_Act CHK1_Act CHK1 Phosphorylation ATR_Act->CHK1_Act CellCycle Cell Cycle Arrest & DNA Repair CHK1_Act->CellCycle ATRi ATR Inhibitor (this compound, Ceralasertib) ATRi->ATR_Act Inhibits RepCat Replication Catastrophe & Apoptosis ATRi->RepCat Leads to InV In Vitro Screening CA Cell Viability Assays (WST-1, CellTiter-Glo) InV->CA MC Mechanistic Studies CA->MC WB Western Blot (pCHK1, ɣH2AX) MC->WB FCM Flow Cytometry (Cell Cycle, Apoptosis) WB->FCM Comet Comet Assay (DNA Damage) FCM->Comet InVivo In Vivo Validation Comet->InVivo Xenograft Xenograft/PDX Models (Tumor Growth Inhibition) InVivo->Xenograft Tox Toxicology & Histopathology Xenograft->Tox

Key Research Considerations

  • Clinical Translation: Ceralasertib has more extensive clinical data, showing efficacy in combination regimens for melanoma and with radiotherapy [5] [6]. This compound's profile is currently more robust in preclinical models [3] [4].
  • Dosing Schedule Matters: The immune-modulatory effects of Ceralasertib are schedule-dependent. An intermittent dosing schedule (e.g., 7 days on/7 days off) is crucial to allow for CD8+ T-cell recovery and maximize therapeutic benefit when combined with immunotherapy [8].
  • Biomarker-Driven Selection: The efficacy of both drugs, particularly in combination with DNA-damaging agents, may be enhanced by biomarkers. SLFN11 expression is a promising candidate for predicting response, as ATR inhibition can reverse chemoresistance in SLFN11-negative cells [2].

References

Potency and Profile Comparison of ATR Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative and qualitative data for several ATR inhibitors in clinical development.

Inhibitor Name (Code) IC50 for ATR Key Potency Findings (Preclinical) Key Differentiating Findings (Preclinical)
Elimusertib (BAY-1895344) 7 nM [1] [2] [3] Most potent among comparators; strong monotherapy efficacy in DDR-deficient models [4] [5] [6]. Did not exacerbate radiation-induced toxicities; no cardiotoxicity observed in murine model [4] [5].
M4344 (VX-803) Information missing from search Highly potent among clinically developed ATR inhibitors [7]. Synergistic with topoisomerase inhibitors (topotecan, irinotecan) in patient-derived models [7].
Berzosertib (M6620, VX-970) Information missing from search Less potent than this compound [4] [5]. Partially ameliorated TBI-induced effects on spleen and blood counts in mice; did not cause cardiotoxicity [4] [5].
Ceralasertib (AZD6738) Information missing from search Least potent among the three comparators [4] [5]. Uniquely associated with cardiotoxicity in a murine model [4] [5].

Experimental Evidence and Context

The data in the table is supported by the following experimental details:

  • Potency Comparison: The finding that this compound is more potent than Ceralasertib and Berzosertib comes from a study that directly compared their IC50 values and evaluated their impact on murine toxicity profiles following total body irradiation [4] [5]. A separate study comparing several inhibitors also concluded that M4344 and this compound (BAY1895344) were highly potent [7].
  • Toxicity Profiles: The distinct toxicity findings, particularly the cardiotoxicity observed with Ceralasertib, are based on in vivo murine models. Researchers noted that this was possibly due to high unbound plasma drug concentrations and was not seen with the other inhibitors tested [4] [5].
  • This compound's Selectivity: this compound demonstrates high selectivity for ATR over related kinases. Experimental data shows its IC50 against other kinases is significantly higher: DNA-PK (332 nM), ATM (1420 nM), and PI3K (3270 nM) [3]. Its selectivity ratio for mTOR/ATR is 61 [3].

Research Implications and Biomarkers

The comparative data suggests that potency and safety profiles may influence inhibitor selection for specific research or combination therapy goals.

  • Predictive Biomarkers: Research indicates that sensitivity to ATR inhibitors like this compound can be influenced by the tumor's genetic background. Key biomarkers associated with response include:
    • Defects in DNA damage response (DDR) pathways, such as ATM loss [6] [8].
    • High replication stress (RepStress) and neuroendocrine (NE) gene expression signatures have been specifically linked to response to M4344 [7].
    • Loss of function in genes like ARID1A and BRG1 has also been proposed to predict sensitivity [7].

Supporting Experimental Protocols

To contextualize the data, here are methodologies commonly used in the cited studies:

  • Cell Viability and IC50 Determination:
    • Purpose: To measure the antiproliferative effect of the drug and calculate the half-maximal inhibitory concentration (IC50).
    • Typical Protocol: Cells are plated in 96-well plates and cultured for 72-96 hours in media containing a range of drug concentrations. Cell viability is often determined using assays like CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP content as a marker of metabolically active cells. IC50 values are then calculated from the dose-response curves [7] [3].
  • Western Blot Analysis for Pharmacodynamics:
    • Purpose: To confirm target engagement and study mechanism of action by detecting changes in protein phosphorylation.
    • Typical Protocol: Treated cells are harvested and lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for phosphorylated ATR targets (e.g., p-CHK1 (S345)) and markers of DNA damage (e.g., γH2AX). This verifies that the inhibitor is effectively blocking the ATR pathway [7] [3].

The following diagram illustrates the workflow for a typical in vitro study to characterize an ATR inhibitor's activity:

Start Start In Vitro Characterization A Cell Culture & Treatment Start->A B Cell Viability Assay (e.g., CellTiter-Glo) A->B C Western Blot Analysis (p-CHK1, γH2AX) A->C D IC50 Calculation from Dose-Response B->D E Mechanistic Insight C->E F Potency Data D->F

How to Proceed Further

The search results provided a strong foundation for a comparison based on potency and preclinical profiles. To build upon this for your guide, you could:

  • Consult Clinical Trial Registries: Websites like ClinicalTrials.gov are essential sources to find the latest, often unpublished, efficacy and safety data from human trials for all these compounds.
  • Seek Full Research Articles: The summaries provided in the search results often reference broader studies. Accessing the full text of these papers, particularly [7] and [5], will yield more comprehensive experimental data and context.

References

Elimusertib FOLFIRI versus other chemotherapy backbones

Author: Smolecule Technical Support Team. Date: February 2026

Elimusertib Combination Therapy Profiles

Feature This compound + FOLFIRI [1] [2] This compound + Cisplatin [3]
Trial Identifier NCT04535401 NCT04491942
Patient Population Advanced or metastatic gastrointestinal malignancies Advanced solid tumors
This compound Dosing 20 mg BID, Days 1, 2, 15, 16 (28-day cycle) Various; MTD: 20 mg once, Day 2 (21-day cycle)
Chemo Dosing Irinotecan 150 mg/m², 5-FU 2000 mg/m² (FOLFIRI) Cisplatin 30 mg/m², Days 1 & 8 (MTD)
Maximum Tolerated Dose (MTD) Not reached - Trial stopped early due to toxicity Defined (20 mg this compound, 30 mg/m² Cisplatin)
Key Dose-Limiting Toxicities (DLTs) Febrile neutropenia, mucositis, nausea, vomiting, neutropenia Creatinine increase, hypokalemia, febrile neutropenia, thrombocytopenia
Most Common Grade 3/4 AEs Neutropenia, leukopenia, lymphopenia, mucositis Hematologic toxicities (neutropenia, thrombocytopenia)
Efficacy (Best Response) Stable Disease (4 out of 6 evaluable patients) 1 Partial Response; 5 Stable Disease (out of 10 evaluable patients)
Feasibility Conclusion Not feasible - Intolerable toxicity Not warranted - Toxicity requires significant dose de-escalation; modest activity

Experimental Protocols & Key Findings

Here is a more detailed look at the design and critical outcomes of these clinical trials.

Trial Design and Methodology
  • This compound + FOLFIRI (ETCTN 10406): This was a Phase I trial for gastrointestinal malignancies using a Bayesian Optimal Interval design. The starting dose of this compound was 20 mg orally twice a day on days 1, 2, 15, and 16 of a 28-day cycle. It was combined with standard FOLFIRI (Irinotecan 150 mg/m² and 5-FU 2000 mg/m²) [1] [2].
  • This compound + Cisplatin: This Phase Ib trial employed a standard 3 + 3 dose escalation design. The initial dose level was cisplatin 60 mg/m² IV on day 1, with this compound 20 mg BID on days 2 and 9 of a 21-day cycle. Due to DLTs, the protocol was amended to explore lower and split doses [3].
Critical Observations and Safety Signals
  • Severe Myelotoxicity: Both combinations were characterized by significant hematological toxicity. The trial with FOLFIRI reported grade 4 neutropenia, while the cisplatin combination reported DLTs of febrile neutropenia and thrombocytopenia [3] [1].
  • Therapy-Related AML: A critical safety signal emerged from the FOLFIRI combination trial, which reported the first observed case of therapy-related acute myeloid leukemia (t-AML). The study authors concluded that ongoing trials of ATR inhibitors with DNA-damaging chemotherapy should monitor for this serious risk [1] [2].
  • Lack of Robust Efficacy: Despite preclinical synergy, clinical efficacy was modest. The FOLFIRI combination resulted only in stable disease. The cisplatin combination showed one partial response in a patient with clear-cell ovarian cancer and stable disease in half of the evaluable patients, which was deemed insufficient to warrant further development [3] [1].

Interpretation for Drug Development Professionals

The experimental data indicates that combining this compound with DNA-damaging chemotherapy backbones presents major clinical hurdles.

  • Narrow Therapeutic Index: For both regimens, the effective dose of this compound was very close to the toxic dose. Achieving a clinically active drug exposure without triggering severe hematological toxicities like neutropenia and thrombocytopenia proved difficult [3] [1].
  • Mechanistic Synergy and Toxicity: The preclinical rationale for these combinations is sound—ATR inhibition prevents cancer cells from repairing DNA damage caused by chemotherapy. However, this mechanism also affects rapidly dividing bone marrow cells, leading to the observed on-target, off-tissue toxicity that limits their therapeutic window [3] [1].
  • Path Forward for ATR Inhibitors: The consistent toxicity profile across combinations suggests that future strategies should explore alternative dosing schedules, stronger patient selection based on biomarker status (e.g., ATM loss), or combinations with other targeted agents rather than cytotoxic chemotherapy [3].

The diagrams below summarize the clinical development journey and the mechanistic rationale behind the toxicity of these combinations.

architecture cluster_clinical Clinical Development Pathway cluster_mechanism Mechanism of Action & Toxicity cluster_outcomes Differential Cell Outcomes Rationale Preclinical Rationale: ATRi synergizes with damaging chemo Trial Phase I Trial Dose Escalation Rationale->Trial Decision Trial Outcome & Feasibility Decision Trial->Decision TumorDeath Desired Effect: Cancer Cell Death Decision->TumorDeath Limited Efficacy Toxicity Dose-Limiting Toxicity: Bone Marrow Suppression Decision->Toxicity Significant Chemo Chemotherapy (e.g., FOLFIRI, Cisplatin) DNADamage Induces DNA Damage in all dividing cells Chemo->DNADamage BlockRepair Blocks DNA Damage Repair Machinery DNADamage->BlockRepair Activates ATRi ATR Inhibitor (this compound) ATRi->BlockRepair Inhibits BlockRepair->TumorDeath In tumor cells BlockRepair->Toxicity In healthy cells

References

Elimusertib different cancer types response rates

Author: Smolecule Technical Support Team. Date: February 2026

Elimusertib Monotherapy Response by Cancer Type

Cancer Type Patient Number (n) Objective Response Rate (ORR) Disease Control Rate (DCR)
Gynecologic Cancers 45 2.2% (1 PR) 72.7% [1]
Breast Cancer 19 5.3% (1 PR) 57.9% [1]
Colorectal Cancer (CRC) 24 Not Reported (See caption) 52.2% [1]
Prostate Cancer (CRPC) 19 Not Reported (See caption) 22.2% [1]
ATM Loss (Tumor Agnostic) 36 8.8% (3 PR) 64.7% [1]
All Patients (Dose-Expansion) 143 4.5% 49.3% [2]

> Note on Data: Data is sourced from a phase 1b basket expansion trial testing this compound 40 mg twice daily on a 3-days-on/4-days-off schedule [1] [2]. For Colorectal and Prostate cancer, the search results did not report a specific ORR but indicated clinical benefit rates of 30.4% and 11.1%, respectively [1]. DCR is defined as the proportion of patients achieving a complete response, partial response, or stable disease.

This compound's Mechanism of Action and Experimental Evidence

This compound is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) [3].

Detailed Mechanism of Action

The following diagram illustrates how this compound induces replication catastrophe and apoptosis in cancer cells.

G ReplicationStress Replication Stress in Cancer Cells DNADamage Accumulation of DNA Damage ReplicationStress->DNADamage ATRActivation ATR Pathway Activation DNADamage->ATRActivation CellCycleArrest Cell Cycle Arrest & DNA Repair ATRActivation->CellCycleArrest ssDNA Aberrant Single-Stranded DNA (ssDNA) Formation ATRActivation->ssDNA Leads to CellSurvival Cell Survival CellCycleArrest->CellSurvival This compound This compound (ATR Inhibitor) This compound->ATRActivation Inhibits RepCatastrophe Replication Catastrophe ssDNA->RepCatastrophe Apoptosis Caspase-7 Dependent Apoptosis RepCatastrophe->Apoptosis TumorShrinkage Anti-Tumor Effects Apoptosis->TumorShrinkage

Key Experimental Models and Protocols

The anti-tumor effects and mechanism of this compound have been validated through multiple experimental models [3]:

  • In Vitro Models:

    • Cell Lines: Studies used breast cancer cell lines (e.g., MDA-MB-453, MDA-MB-231).
    • MTT Assay: Used to evaluate cell viability and anti-proliferative effects.
    • Colony Formation Assay: Measured long-term cell survival and reproductive integrity after drug treatment.
    • Flow Cytometry: Assessed cell cycle distribution and the increase in the sub-G1 population (indicative of apoptosis).
    • Annexin V Assay: Specifically quantified apoptotic cell death.
    • BrdU Assay: Measured replicating cells and monitored S-phase progression.
    • Comet Assay (Alkaline & Neutral): Used to detect single-stranded and double-stranded DNA breaks, respectively.
  • In Vivo Models:

    • Xenograft Models: Established by implanting human breast cancer cell lines into immunodeficient mice.
    • Patient-Derived Xenograft (PDX) Models: Tumors taken directly from patients were implanted into mice, offering a more clinically relevant model for testing efficacy.

Dosing Schedules and Combination Strategies

  • Dosing Schedules: Clinical trials have evaluated different schedules to optimize efficacy and manage toxicity. An alternate schedule (3-days-on/11-days-off) demonstrated reduced hematologic toxicities (like anemia and neutropenia) compared to the 3-days-on/4-days-off schedule, while maintaining efficacy [1].
  • Combination Therapy: Preclinical and early clinical studies are exploring this compound in combination with other agents. A phase 1b study investigated this compound plus the PARP inhibitor Niraparib in advanced solid tumors and ovarian cancer, although this trial was terminated/withdrawn [4]. The rationale is to synergistically target complementary DDR pathways.

Research Gaps and Future Directions

While the data is promising, the overall ORR of 4.5% highlights the need for predictive biomarkers beyond ATM status to identify patients most likely to respond [2]. Research is ongoing to define these biomarkers, with early data suggesting that changes in circulating tumor DNA (ctDNA) may potentially predict clinical benefit [2].

References

Elimusertib in vivo toxicology comparison ceralasertib berzosertib

Author: Smolecule Technical Support Team. Date: February 2026

Comparative In Vivo Toxicology Profiles

The following table summarizes key findings from a 2025 comparative study that investigated the toxicology of these ATR inhibitors in mice, both alone and in combination with total body irradiation (TBI) [1] [2] [3].

Toxicology Endpoint Ceralasertib Elimusertib Berzosertib
Relative Potency Least potent [1] [2] [3] Most potent [1] [2] [3] Intermediate [1]
Hematological Effects Neutrophilia [1] [2] Neutrophilia [1] [2] Neutrophilia; modest amelioration of TBI-induced lymphopenia and leukopenia [1] [2]
Organ Toxicity Cardiotoxicity observed [1] [2] [3] Not specified in study No cardiotoxicity observed [1] [2]
Impact on TBI-Induced Toxicity Did not exacerbate TBI toxicities [1] [2] Did not exacerbate TBI toxicities [1] [2] Did not exacerbate TBI toxicities; partially abrogated some effects (e.g., on spleen) [1] [2]
Plasma Exposure High unbound plasma concentration (potential reason for cardiotoxicity) [1] [2] Information not available Information not available

Detailed Experimental Protocol

Understanding the experimental context is crucial for interpreting the data. The key methodological details from the comparative in vivo toxicology study are as follows [1] [3]:

  • Animal Model: Mice.
  • Treatment Groups: Mice were stratified to receive:
    • A single dose of an ATR inhibitor (ceralasertib, this compound, or berzosertib) alone.
    • 6 Gy Total Body Irradiation (TBI) alone.
    • The combination of a single-dose ATRi and TBI.
  • Study Endpoint: Mice were euthanized 48 hours post-TBI.
  • Data Collection: Blood and tissues were collected for:
    • Complete Blood Counts (CBC): To assess hematological toxicity.
    • Histopathology: To examine tissue and organ toxicity.
  • Additional Analyses: The study also compared the IC50 values (half-maximal inhibitory concentration) of the three inhibitors and considered pharmacokinetic (PK) and pharmacodynamic (PD) parameters to explain differences in toxicity profiles.

ATR Signaling Pathway and Experimental Workflow

The diagrams below illustrate the scientific rationale and experimental workflow based on the study design.

IR IR DNA Strand Breaks DNA Strand Breaks IR->DNA Strand Breaks Replication Stress Replication Stress DNA Strand Breaks->Replication Stress Mitotic Catastrophe Mitotic Catastrophe DNA Strand Breaks->Mitotic Catastrophe Without repair ATR ATR Replication Stress->ATR Activates Cell Cycle Arrest Cell Cycle Arrest ATR->Cell Cycle Arrest Promotes DNA Repair DNA Repair ATR->DNA Repair Initiates ATR Inhibitors ATR Inhibitors ATR Inhibitors->ATR Inhibits Cell Death Cell Death Mitotic Catastrophe->Cell Death

Start Start Stratify Mice Stratify Mice Start->Stratify Mice ATRi alone ATRi alone Stratify Mice->ATRi alone 6 Gy TBI alone 6 Gy TBI alone Stratify Mice->6 Gy TBI alone ATRi + TBI ATRi + TBI Stratify Mice->ATRi + TBI Euthanize at 48h Euthanize at 48h ATRi alone->Euthanize at 48h 6 Gy TBI alone->Euthanize at 48h ATRi + TBI->Euthanize at 48h Collect Samples Collect Samples Euthanize at 48h->Collect Samples Blood (CBC) Blood (CBC) Collect Samples->Blood (CBC) Tissues (Histopathology) Tissues (Histopathology) Collect Samples->Tissues (Histopathology) Analyze Data Analyze Data Blood (CBC)->Analyze Data Tissues (Histopathology)->Analyze Data Compare Toxicity Profiles Compare Toxicity Profiles Analyze Data->Compare Toxicity Profiles

Key Interpretations and Clinical Relevance

  • Unique Profile of Berzosertib: Its potential to partially mitigate certain radiation-induced toxicities is a distinctive finding that may influence combination therapy design [1] [2].
  • Ceralasertib Cardiotoxicity: The unique cardiotoxicity signal suggests that monitoring cardiac function in clinical trials involving ceralasertib is prudent [1] [2] [3].
  • Neutrophilia as a Class Effect: The observation of neutrophilia across all three ATR inhibitors indicates it may be an on-target, class-wide effect that should be monitored in patients [1] [2].

References

Elimusertib response rates gynecologic versus colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Elimusertib Monotherapy Efficacy by Cancer Type

Cancer Type Number of Patients Disease Control Rate (DCR) Objective Response Rate (ORR) Study Details
All Cancers (Pooled) 143 49.3% 4.5% Basket trial of advanced solid tumors with DNA damage response (DDR) defects [1].
Gynecologic Cancers 45 59.5% Information missing A subgroup deriving "meaningful, durable benefits" [1].
Colorectal Cancers 24 Information missing Information missing Part of the same basket trial; specific DCR and ORR not reported in the available abstract [1].

> Note: The 2025 basket expansion trial is the largest ATR inhibitor monotherapy study to date. While it confirms activity in gynecologic cancers, the available data for direct, quantified comparison with colorectal cancer is incomplete [1].

Experimental Protocol Details

The data in the table above comes from a specific clinical trial design. Understanding the methodology is crucial for interpreting the results.

  • Study Reference: Phase Ib Basket Expansion Trial and Alternative-Schedule Dose-Escalation Study (2025) [1].
  • Primary Objective: To evaluate the efficacy and safety of this compound in patients with advanced solid tumors harboring DNA damage response defects.
  • Patient Population: 143 heavily pretreated patients with advanced cancers, enrolled into specific baskets: gynecologic (n=45), colorectal (n=24), breast (n=19), prostate (n=19), and a cohort with ATM protein loss (n=36) [1].
  • Intervention:
    • Patients received This compound at 40 mg twice daily on a schedule of 3 days on/4 days off.
    • An alternative schedule (3 days on/11 days off) was also assessed in a separate group of patients with ATM loss/mutations (n=32) [1].
  • Key Efficacy Endpoints:
    • Objective Response Rate (ORR): Proportion of patients with a predefined reduction in tumor size (complete or partial response).
    • Disease Control Rate (DCR): Proportion of patients who achieved a complete response, partial response, or stable disease for a meaningful duration [1].

Mechanism of Action and Research Context

The differential activity of this compound across cancer types is an active area of research, rooted in its mechanism of targeting a critical cellular process.

G ReplicationStress Replication Stress (Common in Cancer) DNADamage Single-Stranded DNA Damage ReplicationStress->DNADamage ATR ATR Kinase Activation DNADamage->ATR CellCycleArrest Cell Cycle Arrest & DNA Repair ATR->CellCycleArrest SyntheticLethality Synthetic Lethality (Tumor Cell Death) ATR->SyntheticLethality Loss of Function Survival Cell Survival CellCycleArrest->Survival This compound This compound (ATRi) This compound->ATR Inhibits

The diagram above illustrates the logic of ATR inhibition [2] [3]. The hypothesis is that tumors with specific underlying genomic instability (e.g., defects in homologous repair pathways like ATM) experience higher replication stress. These cells become critically dependent on the ATR-mediated backup pathway for survival. Inhibiting ATR with this compound selectively targets this vulnerability, leading to cell death.

Preclinical studies support that this compound's activity may be enhanced in the context of other DNA damage response (DDR) alterations, such as in BRCA1/2 and ATM [2] [3]. The ongoing research focus is to better define these predictive biomarkers beyond tumor histology [1].

Interpretation and Future Directions for Researchers

For research and development professionals, the key takeaways are:

  • Promising Signal in Gynecologic Cancers: The high disease control rate suggests that a subset of patients with gynecologic malignancies, potentially those with specific DDR deficiencies, derives meaningful clinical benefit from this compound monotherapy [1].
  • Need for Biomarker Refinement: ATM loss alone was not associated with improved outcomes in the clinical trial, indicating that the current biomarker for patient selection is insufficient [1]. Future work must focus on identifying more precise predictive biomarkers, with early ctDNA response being a potential candidate [1].
  • Combination Strategies: The significant hematologic toxicities observed when combining this compound with cisplatin, which led to dose de-escalation and limited efficacy, highlight the challenges of combination regimens [4]. However, preclinical data supports exploring rational combinations, such as with PARP inhibitors, even in PARP-resistant models [2] [3].

References

Elimusertib progression-free survival different tumor types

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Elimusertib Across Tumor Models

The following data summarizes findings from a study evaluating this compound in 21 patient-derived xenograft (PDX) models enriched for DDR alterations [1] [2]. Antitumor activity was assessed using Event-free Survival (EFS-2), defined as the time for tumor volume to double from baseline.

Table 1: this compound Monotherapy Activity in PDX Models [1] [2]

Model Characteristic Number of Models with Prolonged EFS-2 Partial Response (PR) Stable Disease (SD)
All Tested Models (n=21) 11 out of 21 4 models 4 models
Models with ATM Loss (n=5) Information missing 2 out of 5 Information missing
Models with PARPi Resistance (n=5) 3 out of 5 Information missing Information missing

Table 2: Efficacy of this compound in Combination Therapies [1] Combination regimens were tested in 11 PDX models.

Combination Therapy Enhanced Efficacy Compared to Monotherapy
This compound + Copanlisib (PI3K inhibitor) 3 out of 11 models
This compound + Niraparib (PARP inhibitor) Enhanced activity in PARP-resistant models

Experimental Methodology

To help you evaluate the data, here are the key experimental protocols from the study [1].

  • In Vivo Models: The study used female NOD/SCID gamma mice implanted with patient-derived xenografts (PDXs). Models were selected from a biobank of over 250 PDXs and were enriched for DDR alterations, particularly ATM mutations and loss.
  • Treatment Regimen: this compound was administered orally at a dose of 40 mg/kg, twice a day, on a schedule of 3 days on treatment followed by 4 days off.
  • Endpoint Measurements:
    • Tumor Volume (TV): Calculated as (width² × length)/2. Response was categorized as:
      • Partial Response (PR): ≥30% decrease in TV from baseline.
      • Stable Disease (SD): Neither PR nor Progressive Disease.
      • Progressive Disease (PD): ≥20% increase in TV.
    • Event-Free Survival (EFS-2): The time taken for the tumor volume to double from its baseline measurement. The EFS-2 ratio (treatment/control) was used to quantify the drug's effect.
  • Pharmacodynamic Analysis: In a subset of models, tumors were analyzed after treatment for markers of DNA damage and pathway signaling to understand the drug's biological effects.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the logical relationship of the DNA Damage Response pathway targeted by this compound and the experimental workflow.

ReplicationStress Replication Stress ssDNA Single-Stranded DNA (ssDNA) ReplicationStress->ssDNA RPA RPA Coating ssDNA->RPA ATR_Activation ATR Activation RPA->ATR_Activation CHK1_Phospho CHK1 Phosphorylation ATR_Activation->CHK1_Phospho CellCycleArrest Cell Cycle Arrest CHK1_Phospho->CellCycleArrest DNARepair DNA Repair CHK1_Phospho->DNARepair This compound This compound (ATRi) This compound->ATR_Activation  Inhibits SyntheticLethality Synthetic Lethality with ATM loss SyntheticLethality->this compound  Increases  Sensitivity ATM_Loss ATM Deficiency ATM_Loss->SyntheticLethality

Figure 1: ATR Signaling Pathway and Mechanism of this compound [1] [3]. This diagram shows how replication stress leads to ATR activation and subsequent DNA repair. This compound inhibits ATR, preventing repair. This effect is synthetically lethal in tumors with pre-existing ATM deficiency.

Start PDX Model Selection (n=21 models with DDR alterations) A Implant Tumors in Mice Start->A B Randomize & Treat (this compound Monotherapy) A->B C Monitor Tumor Volume (Twice/Week) B->C D Endpoint Analysis (Calculate EFS-2 and Tumor Response) C->D E1 Pharmacodynamic Studies (DNA Damage Markers, RPPA) D->E1 E2 Combination Therapy Testing (e.g., with Niraparib, Copanlisib) D->E2

Figure 2: In Vivo Experimental Workflow for this compound Testing [1]. This flowchart outlines the key steps in the preclinical study, from model selection through treatment and final analysis.

Key Biomarkers and Combination Strategies

Research is ongoing to identify which patients are most likely to benefit from ATR inhibition like this compound.

  • Potential Predictive Biomarkers: While ATM loss is a rational biomarker, its predictive value is not fully confirmed [1] [3]. Research indicates that nuclear phosphorylated CHK1 (pCHK1) may be a promising biomarker for increased sensitivity to this compound [3].
  • Rationale for Combinations: The study found that this compound treatment increased PI3K/mTOR pathway signaling in some models, providing a mechanistic rationale for combining it with a PI3K inhibitor like Copanlisib to enhance efficacy and overcome resistance [1]. Combining this compound with PARP inhibitors (e.g., Niraparib) also showed enhanced antitumor activity, even in models with established PARP inhibitor resistance [1] [2].

References

Clinical Efficacy and Predictive Biomarkers of Elimusertib

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key efficacy data from clinical trials and highlights genomic alterations and other factors linked to treatment response.

Tumor Type / Context Reported Efficacy Metrics Associated Biomarkers & Genomic Alterations

| Various Advanced Solid Tumors (Clinical trial, Basket expansion) | Disease Control Rate (DCR): 49.3% [1] Objective Response Rate (ORR): 4.5% [1] | DNA damage response (DDR) defects (tumor-agnostic) [2] [1] | | Gynecologic Cancers (Clinical trial, Basket expansion) | DCR: 59.5% [1] 6-month PFS: 27.8% (Ovarian Cancer) [2] | BRCA1/2 mutations [2] [3] | | Tumors with ATM Loss (Clinical trial) | DCR: 64.7% [3] 6-month PFS: 28% [3] ORR: 8.9% [2] | ATM protein loss (by IHC) [2] [3] | | Preclinical Pediatric Solid Tumors (PDX models) | Pronounced objective response rates, stronger than some standard chemotherapies [4] | Fusion oncoproteins (e.g., PAX3-FOXO1), oncogene amplifications (e.g., MYCN) [4] | | PARP Inhibitor-Resistant Models (Preclinical, PDX) | Prolonged event-free survival in 3 of 5 models [5] | Alterations in DDR genes (e.g., BRCA1/2, ATM) [5] |

Key Experimental Data and Protocols

For research and development purposes, the table below outlines the core experimental designs from which the above data were generated.

Study Focus Model / Population Elimusertib Dosing Regimen Primary Endpoints & Assessment Methods

| Clinical Basket Trial [2] [3] [1] | 143 patients with advanced solid tumors and DDR defects (gynecologic, prostate, colorectal, breast, ATM loss). | 40 mg twice daily, 3 days on/4 days off per week [2] [3]. Alternative schedule: 3 days on/11 days off [2] [3]. | Safety: Incidence and severity of treatment-emergent adverse events (TEAEs), graded by CTCAE [2] [3]. Efficacy: Objective Response (ORR) and Disease Control Rate (DCR) per RECIST v1.1 [2] [3] [1]. | | Preclinical Biomarker Identification [4] | 32 patient-derived xenograft (PDX) models of pediatric solid tumors (e.g., rhabdomyosarcoma, neuroblastoma). | Regimens based on those used in clinical trials [4]. | Antitumor Activity: Objective response rates in PDX models, compared to standard-of-care chemotherapies [4]. Biomarker Analysis: Molecular characterization (e.g., protein expression, genomic alterations) of responders vs. non-responders [4]. | | Mechanism & Combination Therapy [5] | 21 PDX models with various DDR alterations, including PARP inhibitor-resistant models. | Monotherapy and combination with niraparib (PARPi) or copanlisib (PI3Ki) [5]. | Efficacy: Event-free survival (EFS, time for tumor to double) in PDX models [5]. Pharmacodynamics: Immunoblotting for DNA damage markers (e.g., γH2AX, pRAD51) and pathway signaling [5]. |

DNA Damage Response Pathway and this compound Mechanism

This compound is a potent and selective inhibitor of the ATR kinase. ATR is a central kinase activated in response to DNA damage and replication stress. In cancer cells with underlying DDR defects (e.g., in ATM, BRCA1/2), inhibiting ATR creates a state of "synthetic lethality," where the simultaneous disruption of two DNA repair pathways leads to catastrophic DNA damage and cell death. The following diagram illustrates this key mechanism of action.

G DDR_Defect Underlying DDR Defect (e.g., ATM loss, BRCA1/2 mutation) DNA_Damage DNA Damage & Single-Stranded DNA DDR_Defect->DNA_Damage Causes Replication_Stress High Replication Stress in Cancer Cells Replication_Stress->DNA_Damage Causes ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation Activates Cell_Cycle_Checkpoint Cell Cycle Checkpoint Activation & DNA Repair ATR_Activation->Cell_Cycle_Checkpoint Triggers Catastrophic_Damage Accumulated DNA Damage ATR_Activation->Catastrophic_Damage Without Repair Cell_Survival Cell Survival Cell_Cycle_Checkpoint->Cell_Survival Allows Synthetic_Lethality Synthetic Lethality & Cancer Cell Death Catastrophic_Damage->Synthetic_Lethality Leads to This compound This compound (ATR Inhibitor) This compound->ATR_Activation Inhibits

Key Research Implications

  • Biomarker Discovery is Evolving: While ATM loss and BRCA1/2 defects show promise, their association with survival outcomes is not always straightforward [1]. Research is actively seeking more robust predictive biomarkers, such as early changes in circulating tumor DNA (ctDNA) [1].
  • Consider Alternative Dosing: The alternative schedule (3 days on/11 days off) demonstrated reduced hematologic toxicity while maintaining efficacy in patients with ATM alterations [2] [3]. This is a critical consideration for clinical development and patient management.
  • Combination Therapy is Promising: Preclinical data strongly supports combining this compound with other agents, such as PARP inhibitors, even in models resistant to PARP inhibitors alone [2] [5]. This suggests a viable pathway to overcome treatment resistance.

References

Elimusertib replication stress high versus low tumors

Author: Smolecule Technical Support Team. Date: February 2026

Elimusertib Response: RS-High vs. RS-Low Tumors

The following table synthesizes findings on how replication stress levels and related genomic alterations affect the response to ATR inhibitors like this compound.

Tumor Replication Stress Status / Biomarker Observed Response to this compound / ATR Inhibition Key Supporting Experimental Data & Context

| High Replication Stress (RS-High) [1] [2] | Sensitive. Induces replication catastrophe and apoptotic cell death [1]. Strong monotherapy antitumor effects [2]. | In vitro/Vivo Models: Breast cancer cell lines (MDA-MB-453, MDA-MB-231), xenografts, pediatric solid tumor PDX models (alveolar rhabdomyosarcoma, neuroblastoma) [1] [2]. Methods: Cell viability (MTT), colony formation, comet assay (DNA damage), flow cytometry (sub-G1, Annexin V), BrdU assay (S-phase progression) [1]. | | Oncogene-Induced Replication Stress (e.g., MYC overexpression, CCNE1 amplification) [2] [3] | Sensitive. Increases inherent replication stress, creating dependency on ATR [2]. | Context: Genomic biomarker defined by alterations in RB pathway loss (CCNE1 amp, RB1 loss) and/or oncogene-induced stress (MYC, KRAS amp) [3]. | | ATRX Mutations [4] | Sensitive. Associated with significant tumor growth inhibition and prolonged survival in PDX models [4]. | In vivo Models: Uterine leiomyosarcoma (uLMS) PDX models [4]. Methods: PDX mice treated with this compound (20 mg/kg, intermittent schedule); tumor volume measurement, Western blot (↓p-ATR, ↑apoptotic molecules) [4]. | | Low Replication Stress (RS-Low) [3] | Less responsive to monotherapy; may require combination therapy for optimal effect [3]. | Clinical Context: In an ovarian cancer trial, RS-low tumors did not benefit from gemcitabine alone but showed improved PFS when ATR inhibitor (berzosertib) was added [3]. |

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the methodologies for the core experiments cited.

  • Cell Viability and Anti-tumor Effect Assessment (in vitro)

    • Purpose: To evaluate the cytotoxic and anti-proliferative effects of this compound.
    • Protocol: Seed cells in 96-well plates. After 24 hours, treat with this compound or vehicle control (DMSO) for 72 hours. Measure cell viability using assays like CellTiter-Glo, which quantifies ATP as a marker of metabolically active cells, or MTT assay, which measures mitochondrial activity. Calculate IC₅₀ values from dose-response curves [1] [2].
  • Colony Formation Assay (Clonogenic Survival)

    • Purpose: To assess long-term cell survival and reproductive capacity after drug treatment.
    • Protocol: Seed a low density of single cells (e.g., 1,000-2,000 cells/well in 24-well plates). After cell attachment, treat with this compound at the IC₅₀ concentration or DMSO control for 48 hours. Then, remove the drug, wash the cells, and culture in fresh, drug-free media for 7-10 days to allow colony formation. Fix and stain colonies with crystal violet, then count [2].
  • Analysis of DNA Damage and Replication Stress

    • Purpose: To directly measure DNA single-strand and double-strand breaks.
    • Protocol (Comet Assay):
      • Alkaline Comet Assay: Primarily detects single-strand breaks. Embed cells in agarose on a slide, lyse to remove cellular membranes, and perform electrophoresis under high pH conditions. DNA fragments migrate away from the nucleus, forming a "comet tail." The tail moment is proportional to DNA damage [1].
      • Neutral Comet Assay: Optimized for detecting double-strand breaks. Electrophoresis is conducted under neutral pH conditions [1].
  • In Vivo Efficacy Studies (Patient-Derived Xenograft Models)

    • Purpose: To evaluate the anti-tumor activity of this compound in a physiologically relevant context.
    • Protocol: Implant patient-derived tumor fragments or cells into immunodeficient mice (e.g., CB-17/SCID). Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg, orally, twice daily on a 3 days on/4 days off schedule) or vehicle control. Monitor tumor volume twice weekly and animal body weight. Tumor volume differences are analyzed using two-way ANOVA, and overall survival is tracked [2] [4].

Mechanisms of Response and Biomarker Identification

The differential response to ATR inhibition is rooted in the fundamental biology of replication stress. The diagram below illustrates the mechanistic rationale for targeting RS-high tumors with this compound and how a key biomarker signature is identified.

architecture cluster_0 Genomic Analysis for Biomarker Identification Oncogenes Oncogenic Drivers (MYC amp, CCNE1 amp, Fusion proteins) RS High Replication Stress Oncogenes->RS ATR_Dependence Dependence on ATR for replication fork stability and cell cycle progression RS->ATR_Dependence Catastrophe Replication Catastrophe & Apoptotic Cell Death ATR_Dependence->Catastrophe Vulnerable to ATR inhibition ATR_Inhibition ATR Inhibitor (this compound) ATR_Inhibition->Catastrophe Blocks ATR-mediated checkpoint & repair Biomarker RS-High Biomarker Signature: - TP53 mutation (near universal) - RB pathway loss (CCNE1 amp, RB1 loss) - Oncogene-induced RS (MYC, KRAS amp) Biomarker->Oncogenes Identifies NGS Targeted Next-Generation Sequencing (NGS) Sig3 Mutational Signature 3 (SigMA) Analysis

The evidence suggests that replication stress status is a key determinant of response to this compound:

  • For RS-high tumors, single-agent this compound is a potent strategy, inducing replication catastrophe by exploiting an existing vulnerability [1] [2].
  • For RS-low tumors, ATR inhibition may need to be part of a combination regimen, as it can help convert a less stressed state into a vulnerable one when paired with a DNA-damaging agent like gemcitabine [3].

References

Elimusertib ATR inhibitor class effect comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Key ATR Inhibitors

The table below summarizes the characteristics of several ATR inhibitors based on recent preclinical and clinical studies.

Inhibitor Name Alternative Codes Reported Potency (Preclinical) Key Efficacy Findings Notable Toxicity/Safety Profile

| Elimusertib | BAY-1895344 | Described as the most potent of the three compared [1] | - Monotherapy efficacy in PDX models with DDR alterations (e.g., ATM loss, BRCA1/2) [2] [3].

  • Activity in PARP inhibitor-resistant models [2] [3].
  • Synergy with ALK inhibition in neuroblastoma models [4]. | - Associated with dose-dependent myelosuppression, particularly anemia [5].
  • No exacerbation of radiation-induced toxicities in mice [1]. | | Berzosertib | VX-970, VE-822 | Not the most potent in the comparative study [1] | - Primarily investigated in combination therapies (e.g., with chemotherapy or immunotherapy) [5] [6].
  • Did not exacerbate radiation toxicity; showed modest amelioration of some TBI-associated effects [1]. | Manageable safety profile in clinical trials, allowing for combination regimens [5] [6]. | | Ceralasertib | AZD6738 | Described as the least potent of the three compared [1] | - Clinical trials exploring combinations with olaparib, chemotherapy, and immune checkpoint inhibitors [7] [8] [5]. | - Uniquely associated with cardiotoxicity in mice (single-dose) [1].
  • No exacerbation of radiation-induced toxicities [1]. | | Camosertib | RP-3500 | N/A | - Monotherapy activity in advanced solid tumors with HRR defects [5]. | - Associated with anemia, linked to ferroptosis in early-stage erythroblasts [5]. |

Detailed Experimental Data & Protocols

For a deeper dive, here are the methodologies and key findings from pivotal studies cited in the comparison.

In Vivo Toxicology and Efficacy Study (2025)
  • Objective: To compare the toxicity profiles of three ATR inhibitors (Ceralasertib, this compound, Berzosertib) alone and in combination with Total Body Irradiation (TBI) in mice [1].
  • Experimental Model: Mouse model.
  • Treatment Groups: Mice were stratified to receive a single dose of an ATRi, 6 Gy TBI, or the combination [1].
  • Endpoint Analysis: Mice were euthanized 48 hours post-TBI. Blood and tissues were collected for complete blood count (CBC) and histopathological analysis [1].
  • Key Findings:
    • Potency: this compound was the most potent, and Ceralasertib the least, based on IC50 values [1].
    • Toxicity: All ATR inhibitors caused neutrophilia 48 hours after administration. Ceralasertib was uniquely associated with cardiotoxicity. ATR inhibitors did not exacerbate TBI-induced toxicities [1].
    • Berzosertib's Unique Profile: Showed modest amelioration of TBI-associated effects on the spleen, lymphocyte, and white blood cell counts [1].
Efficacy of this compound in PDX Models (2025)
  • Objective: To assess the antitumor effects of this compound as a monotherapy and in combination in Patient-Derived Xenograft (PDX) models enriched for DNA Damage Response (DDR) alterations [2] [3].
  • Experimental Model: 21 PDX models with diverse DDR alterations (e.g., ATM loss, BRCA1/2 mutations) [2].
  • Dosing: this compound was formulated in 60% PEG 400, 30% water, and 10% ethanol, and administered by oral gavage [2].
  • Endpoint Analysis:
    • Tumor Volume (TV) Change: Partial Response (PR) was defined as ≥30% decrease in TV; Stable Disease (SD) as non-PR/non-progressive disease [2].
    • Event-Free Survival (EFS-2): Defined as the time for the tumor volume to double. The EFS-2 ratio (treatment/control) was calculated [2].
  • Key Findings:
    • Of 21 models tested, 11 had significant prolongation of EFS-2 with this compound monotherapy [2].
    • 4 models achieved a PR and 4 had SD [2].
    • Activity was observed in models with known PARP inhibitor resistance [2] [3].
    • Combination Therapy: The combination of this compound with the PARP inhibitor Niraparib enhanced antitumor activity in PARP-resistant PDX models [2].

Mechanistic Pathway of ATR Inhibition

The following diagram illustrates the core mechanism of ATR kinase inhibition and its therapeutic consequences, which is the common target for all inhibitors discussed above.

G RS Replication Stress (Oncogenes, RS Inducers) ssDNA RPA-coated ssDNA RS->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP ATR_Active Activated ATR Pathway ATR_ATRIP->ATR_Active DDR_Processes Cell Cycle Arrest Replication Fork Stabilization DNA Repair ATR_Active->DDR_Processes Promotes MitoticCatastrophe Genomic Instability Mitotic Catastrophe Apoptosis ATRi ATR Inhibitor (e.g., this compound) ATRi->ATR_Active  Inhibits ATRi->MitoticCatastrophe Leads to SyntheticLethality Synthetic Lethality in cells with: ATM loss, HRD, high RS ATRi->SyntheticLethality  Leads to

The ATR kinase is a master regulator of the DNA damage response, activated by replication stress and single-stranded DNA (ssDNA). By inhibiting ATR, cancer cells are forced through mitosis with unresolved DNA damage, leading to cell death. This effect is particularly potent in tumors with underlying vulnerabilities in complementary DNA repair pathways, a concept known as synthetic lethality [8] [5].

Key Takeaways for Research and Development

  • This compound stands out for its high potency and strong monotherapy efficacy in preclinical models, especially those with homologous recombination deficiencies and PARPi resistance [1] [2].
  • Berzosertib has a more developed profile in combination therapies and showed a unique potential to ameliorate some radiation-induced toxicities in a preclinical model [1] [6].
  • Ceralasertib's preclinical profile suggests lower potency and a unique cardiotoxicity signal, which requires careful monitoring despite its extensive investigation in clinical combinations [1].
  • A common class effect is myelosuppression (anemia, neutropenia), which is often managed with intermittent dosing schedules (e.g., 3 days on/4 days off) [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

375.18075832 Da

Monoisotopic Mass

375.18075832 Da

Heavy Atom Count

28

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7N13IK9LNH

Wikipedia

Elimusertib

Dates

Last modified: 08-15-2023

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